molecular formula C9F20 B1297839 Perfluorononane CAS No. 375-96-2

Perfluorononane

Cat. No.: B1297839
CAS No.: 375-96-2
M. Wt: 488.06 g/mol
InChI Key: UVWPNDVAQBNQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorononane is a useful research compound. Its molecular formula is C9F20 and its molecular weight is 488.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosafluorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F20/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWPNDVAQBNQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F20
Record name Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-eicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334479
Record name Perfluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-96-2
Record name Perfluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorononane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Perfluorononane chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and potential applications of perfluorononane. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of related biological pathways.

Chemical Structure and Identification

This compound is a perfluoroalkane, a type of organofluorine compound where all hydrogen atoms on the carbon chain have been replaced by fluorine atoms. This extensive fluorination imparts unique chemical and physical properties to the molecule.

IdentifierValueReference
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosafluorononane[1][2]
CAS Number 375-96-2[3][4][5][6]
Molecular Formula C9F20[3][5][6]
Linear Formula CF3(CF2)7CF3[4]
SMILES String FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[4]
InChI Key UVWPNDVAQBNQBG-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by the strong carbon-fluorine bonds and the high electronegativity of fluorine. These characteristics result in a chemically inert, thermally stable, and hydrophobic/lipophobic molecule.

PropertyValueReference
Molecular Weight 488.06 g/mol [3][4][5]
Appearance Clear, colorless liquid[3][6]
Melting Point -16 °C[3][6][7]
Boiling Point 125-126 °C[3][4][6]
Density 1.799 g/mL at 25 °C[3][4][6]
Refractive Index n20/D 1.276[3][4][6]

Synthesis, Reactivity, and Decomposition

Synthesis: The industrial production of per- and polyfluoroalkyl substances (PFAS), including this compound, historically relies on two main processes: electrochemical fluorination (ECF) and telomerization.[8][9] In ECF, a hydrocarbon feedstock is electrolyzed in anhydrous hydrogen fluoride, leading to the substitution of all hydrogen atoms with fluorine.[8] Telomerization involves the reaction of a perfluoroalkyl iodide (the "telogen") with tetrafluoroethylene (B6358150) (the "taxogen") to build the perfluorinated chain.[8] These methods often produce a mixture of linear and branched isomers.[8]

Reactivity: this compound is chemically inert and resistant to most chemical reactions under normal conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the compound's high thermal and chemical stability.

Thermal Decomposition: The thermal decomposition of PFAS generally requires high temperatures. For perfluoroalkanes, significant degradation occurs at temperatures above 400-500°C.[10][11] The decomposition process is complex and can generate a variety of smaller perfluorinated compounds and, under certain conditions, toxic byproducts.[10][11] Studies on related PFAS like PFOA have shown that decomposition can initiate with the cleavage of a C-C bond adjacent to a functional group.[10] The presence of materials like granular activated carbon can lower the decomposition temperature of some PFAS.[10]

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the analysis of this compound are limited. However, general methodologies for the detection and quantification of PFAS are well-established and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile PFAS.

Methodology Outline:

  • Sample Preparation: Extraction of this compound from the sample matrix (e.g., environmental samples, biological tissues) using a suitable solvent like methylene (B1212753) chloride.[12] For non-volatile PFAS, a derivatization step to increase volatility may be necessary; however, for this compound, this is generally not required.[2][12]

  • Gas Chromatography: The extracted sample is injected into a gas chromatograph. The separation of this compound from other components is achieved based on its boiling point and interaction with the stationary phase of the GC column.

  • Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of this compound. Both SCAN and Selected Ion Monitoring (SIM) methods can be employed, with SIM offering higher sensitivity for trace-level detection.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation and quantification of fluorinated compounds.

Methodology Outline:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable deuterated solvent.

  • Data Acquisition: ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts, coupling constants, and signal intensities provide detailed information about the fluorine environments within the molecule.

  • Data Analysis: The resulting spectrum is analyzed to confirm the structure of this compound and to quantify its concentration, often using an internal standard. Computational protocols using density functional theory (DFT) can be employed to predict and help interpret ¹⁹F NMR chemical shifts for various PFAS.[14]

Applications in Research and Drug Development

This compound and other perfluorocarbons have garnered significant interest in the biomedical field due to their unique properties.

Contrast Agent for Magnetic Resonance Imaging (MRI)

This compound is an effective ¹⁹F MRI contrast agent.[3] Because biological tissues have negligible background fluorine signals, ¹⁹F MRI offers highly specific and quantitative imaging. This compound's high fluorine content and biological inertness make it an ideal candidate for this application.[3][15] It can be used for gastrointestinal imaging, providing high-contrast images of the GI tract.[3]

Drug Delivery Systems

Perfluorocarbon nanoemulsions, which can incorporate this compound, are being explored as versatile platforms for drug delivery.[1][16] These nanoemulsions can encapsulate a wide range of therapeutic agents, from small molecules to biologics, and can be designed for targeted delivery.[1][16] The sustained release of drugs from these nanoparticles can improve therapeutic efficacy and reduce side effects.

Biological Effects and Signaling Pathways

While this compound itself is considered biologically inert, closely related per- and polyfluoroalkyl substances have been shown to interact with biological systems. Perfluorononanoic acid (PFNA), the carboxylic acid analogue of this compound, has been demonstrated to modulate cellular signaling pathways.

MAPK and PPAR Signaling Pathways

Studies have indicated that PFNA can impact the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and inflammation.[4] The diagram below illustrates a potential logical flow of how PFNA might exert its effects through these pathways.

PFNA_Signaling PFNA Perfluorononanoic Acid (PFNA) PPAR PPAR Activation PFNA->PPAR MAPK_Pathway MAPK Pathway Modulation PFNA->MAPK_Pathway Cellular_Effects Altered Gene Expression & Cellular Responses (e.g., Immunotoxicity) PPAR->Cellular_Effects MAPK_Pathway->Cellular_Effects PFOS_Signaling_Workflow PFOS_Exposure PFOS Exposure Ras_Rap_Activation Activation of Ras/Rap Signaling PFOS_Exposure->Ras_Rap_Activation Downstream_Effectors Upregulation of Downstream Effectors (e.g., MEK, ERK) Ras_Rap_Activation->Downstream_Effectors Inflammation_Oxidative_Stress Increased Inflammation & Oxidative Stress Downstream_Effectors->Inflammation_Oxidative_Stress Lung_Injury Pulmonary Tissue Damage Inflammation_Oxidative_Stress->Lung_Injury

References

Synthesis and Purification of Perfluorononane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of perfluorononane (C₉F₂₀), a perfluorocarbon of significant interest for various applications, including as a component in advanced drug delivery systems. This document details the primary synthetic methodologies, purification protocols, and analytical techniques for quality control, tailored for a scientific audience engaged in research and development.

Introduction to this compound

This compound is a fully fluorinated alkane, belonging to the class of perfluorocarbons (PFCs). These compounds are characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in unique physicochemical properties such as high density, chemical and biological inertness, and high gas-dissolving capacity. Due to these characteristics, this compound and other PFCs are explored for a range of biomedical applications, including as contrast agents for medical imaging and as components of nanoemulsions for targeted drug delivery.[1][2] The synthesis of high-purity this compound is a critical first step for these applications, demanding robust and well-characterized manufacturing processes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing appropriate purification strategies, particularly distillation, and for the formulation of this compound-based preparations.

PropertyValue
Molecular Formula C₉F₂₀
Molecular Weight 488.06 g/mol
Boiling Point 125-126 °C
Melting Point -16 °C
Density 1.799 g/mL at 25 °C
Refractive Index n20/D 1.276
Appearance Colorless liquid

Synthesis of this compound

The synthesis of this compound is primarily achieved through two established methods: the Fowler Process and Electrochemical Fluorination (ECF), also known as the Simons Process. Both methods involve the substitution of hydrogen atoms in a hydrocarbon precursor with fluorine.

Fowler Process (High-Valent Metal Fluoride (B91410) Fluorination)

The Fowler process is a vapor-phase fluorination method that utilizes a high-valent metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[3] This method is advantageous as it avoids the direct use of highly reactive and difficult-to-handle elemental fluorine gas with the hydrocarbon feedstock.[3]

Reaction Principle:

The overall reaction for the synthesis of this compound from nonane (B91170) (C₉H₂₀) using the Fowler process can be represented as:

C₉H₂₀ + 40 CoF₃ → C₉F₂₀ + 20 HF + 40 CoF₂

The cobalt(II) fluoride (CoF₂) byproduct is then regenerated in a separate step by reaction with elemental fluorine:

2 CoF₂ + F₂ → 2 CoF₃

Experimental Protocol (Generalized):

A detailed experimental protocol for the synthesis of this compound via the Fowler process is outlined below. It is important to note that specific reaction conditions may vary and require optimization.

  • Reactor Preparation: A heated tubular reactor, typically made of a corrosion-resistant material like nickel or Monel, is packed with cobalt(III) fluoride.

  • Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Heating: The reactor is heated to the reaction temperature, which is typically in the range of 250-400°C for the fluorination of alkanes.

  • Feed Introduction: The hydrocarbon precursor, nonane, is vaporized and passed through the heated reactor containing the cobalt(III) fluoride bed. The flow rate of the hydrocarbon vapor is carefully controlled to ensure efficient fluorination and minimize side reactions.

  • Product Collection: The effluent gas stream, containing this compound, hydrogen fluoride (HF), and potentially partially fluorinated byproducts, is passed through a series of condensers and traps. The perfluorinated products are condensed and collected, while HF is typically neutralized in a scrubber.

  • Regeneration of CoF₂: The spent cobalt(II) fluoride is regenerated by passing elemental fluorine through the heated reactor.

Challenges:

The Fowler process can lead to a mixture of perfluorinated isomers and fragmentation products due to carbocation rearrangements that can occur during the reaction.[3] Therefore, the crude product requires extensive purification.

Electrochemical Fluorination (ECF) / Simons Process

Electrochemical fluorination, pioneered by Joseph H. Simons, is another widely used method for the synthesis of perfluorocarbons.[4] In this process, an organic compound is electrolyzed in anhydrous hydrogen fluoride (aHF).[4]

Reaction Principle:

The starting material for the synthesis of this compound via the Simons process is typically a nonane derivative that is soluble in aHF, such as nonanoyl fluoride (C₈H₁₇COF). The electrolysis is carried out in a specialized electrochemical cell with nickel anodes. The overall reaction is:

C₈H₁₇COF + 18 HF → C₈F₁₇COF + 18 H₂

The resulting perfluorononanoyl fluoride can then be converted to this compound.

Experimental Protocol (Generalized):

  • Electrolyte Preparation: A solution of the organic precursor (e.g., nonanoyl fluoride) in anhydrous hydrogen fluoride is prepared in an electrochemical cell.

  • Electrolysis: A direct current is passed through the solution using nickel anodes and steel or nickel cathodes. The cell voltage is typically maintained between 5 and 6 volts.[4]

  • Temperature Control: The electrolysis is generally carried out at low temperatures (e.g., 0-25°C) to minimize side reactions.

  • Product Separation: The gaseous products, including hydrogen gas and volatile perfluorocarbons, are vented from the cell and passed through condensers to trap the desired products. The liquid perfluorinated compounds are insoluble in aHF and can be separated by phase separation.

  • Work-up: The crude perfluorinated product is washed with a dilute base (e.g., sodium bicarbonate solution) to remove residual HF, followed by washing with water and drying.

Quantitative Data (Typical):

ParameterTypical Value/Range
Current Density 0.01 - 0.05 A/cm²
Cell Voltage 5 - 8 V
Temperature 0 - 25 °C
Yield 30 - 60% (highly dependent on substrate and conditions)
Purity (Crude) Variable, often requires extensive purification

Purification of this compound

The crude this compound obtained from either the Fowler process or ECF is a mixture of the desired linear isomer, branched isomers, partially fluorinated compounds, and fragmentation products. High-purity this compound for pharmaceutical and research applications requires rigorous purification.

Fractional Distillation

Fractional distillation is the primary method for purifying this compound, taking advantage of differences in the boiling points of the various components in the crude product.

Experimental Protocol:

  • Apparatus Setup: A fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column) is assembled.

  • Distillation Conditions: The distillation is typically carried out under atmospheric or reduced pressure. Reduced pressure is often employed to lower the boiling points and prevent thermal degradation of any sensitive impurities.

  • Fraction Collection: The temperature of the distillate is carefully monitored, and fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound (125-126°C at atmospheric pressure) is collected as the purified product.

  • Purity Analysis: The purity of the collected fractions is assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Preparative Chromatography

For achieving very high purity levels, preparative gas chromatography (preparative GC) or liquid chromatography can be employed.

Experimental Protocol (Preparative GC):

  • Column Selection: A non-polar or medium-polarity column is typically used for the separation of perfluorocarbons.

  • Operating Conditions: The injection volume, oven temperature program, and carrier gas flow rate are optimized to achieve good separation of this compound from its isomers and other impurities.

  • Fraction Collection: The effluent from the column is split, with a small portion going to a detector (e.g., a flame ionization detector or a mass spectrometer) and the major portion being directed to a collection trap. The trap is cooled to condense and collect the purified this compound as it elutes from the column.

ParameterTypical Conditions for Perfluorocarbons
Column Stationary Phase Polydimethylsiloxane (non-polar) or a low- to mid-polarity phase
Carrier Gas Helium or Nitrogen
Temperature Program Optimized based on the specific mixture, typically a ramp from a lower temperature to above the boiling point of the highest boiling component.

Characterization and Quality Control

The purity and identity of the synthesized this compound must be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the qualitative and quantitative analysis of this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrum provides structural information for identification. The fragmentation pattern of this compound in the mass spectrometer is characteristic and can be used to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound.

  • ¹⁹F NMR: Due to the large chemical shift dispersion of fluorine, ¹⁹F NMR provides detailed information about the different fluorine environments in the molecule, allowing for the identification of isomers.

  • ¹³C NMR: ¹³C NMR provides information about the carbon backbone of the molecule.

Analytical TechniquePurposeTypical Observations for this compound
GC-MS Purity assessment and identificationA major peak corresponding to this compound with a characteristic mass spectrum.
¹⁹F NMR Structural confirmation and isomer analysisDistinct signals for the CF₃ and different CF₂ groups.
¹³C NMR Carbon skeleton confirmationSignals corresponding to the nine carbon atoms in the this compound chain.

Application in Drug Delivery: Nanoemulsion Formulation

This compound's inertness and ability to dissolve large amounts of gases make it an excellent candidate for use in drug delivery systems, particularly in the formulation of nanoemulsions. These nanoemulsions can serve as carriers for hydrophobic drugs and as contrast agents for imaging.

Generalized Protocol for Nanoemulsion Formulation:

  • Phase Preparation: An oil phase consisting of this compound and a surfactant is prepared. An aqueous phase, which may contain a co-surfactant and the active pharmaceutical ingredient (API), is also prepared.

  • Emulsification: The oil and aqueous phases are mixed and subjected to high-energy emulsification methods, such as high-pressure homogenization or ultrasonication, to form a stable nanoemulsion with a narrow droplet size distribution.

  • Characterization: The resulting nanoemulsion is characterized for droplet size, zeta potential, and drug loading efficiency.

Workflow and Process Diagrams

To visually represent the synthesis, purification, and application of this compound, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Nonane (C9H20) or Nonanoyl Fluoride (C8H17COF) fowler Fowler Process (CoF3, 250-400°C) start->fowler ecf Electrochemical Fluorination (aHF, Ni anode, 5-6V) start->ecf crude_product Crude this compound (Mixture of isomers and byproducts) fowler->crude_product ecf->crude_product distillation Fractional Distillation crude_product->distillation chromatography Preparative Chromatography (e.g., Prep-GC) distillation->chromatography For higher purity pure_product High-Purity this compound distillation->pure_product chromatography->pure_product gcms GC-MS pure_product->gcms nmr 19F and 13C NMR pure_product->nmr

Caption: Overall workflow for the synthesis and purification of this compound.

Nanoemulsion_Formation cluster_components Components cluster_process Process cluster_product Product pfn This compound (Oil Phase) mixing Mixing pfn->mixing surfactant Surfactant surfactant->mixing api Hydrophobic Drug (API) api->mixing water Aqueous Phase water->mixing homogenization High-Energy Emulsification (Homogenization/Sonication) mixing->homogenization nanoemulsion Drug-Loaded this compound Nanoemulsion homogenization->nanoemulsion

References

An In-depth Technical Guide to the Physical Properties of Perfluorononane Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of perfluorononane (C₉F₂₀), a perfluoroalkane of significant interest in various scientific and industrial applications. This compound, also known as eicosafluorononane, is a biologically inert and chemically stable liquid, making it a candidate for applications such as an oral contrast agent and in the development of polymer photovoltaic cells.[1][2] This document details its key physical characteristics, the experimental methodologies used for their determination, and visual workflows to aid in the understanding of these processes.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. This data is critical for its application in experimental and developmental settings.

PropertyValue
Chemical Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosafluorononane[3][4]
Synonyms Eicosafluorononane, Perfluoro-n-nonane[5][6][7]
Molecular Formula C₉F₂₀[1][3][5][6]
Molecular Weight 488.06 g/mol [1][2][5]
CAS Number 375-96-2[1][2][5][8]
Physical Form Clear Liquid[1][3][8]
Quantitative Physical Data

The following table presents the key quantitative physical properties of this compound liquid. These values are essential for modeling its behavior in various physical and chemical systems.

Physical PropertyValue & Conditions
Density 1.799 g/mL at 25 °C[1][2][6]
Boiling Point 125-126 °C[1][2][6]
Melting Point -16 °C[1][3][8]
Refractive Index (n₂₀/D) 1.276[1][2][6]
Vapor Pressure 11.7 ± 0.2 mmHg at 25 °C (Predicted)[7]
Flash Point 125-126 °C[1][6]

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for the application and understanding of chemical substances. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.

Density Measurement

The density of liquid this compound is typically determined using a vibrating tube densimeter. This method offers high precision and requires a small sample volume.

Methodology: A small sample of the this compound liquid is introduced into a U-shaped borosilicate glass tube, which is then electronically excited to oscillate at its natural frequency. This frequency is directly dependent on the mass of the liquid inside the tube. By measuring the oscillation period and calibrating the instrument with fluids of known density (such as dry air and pure water), the density of the sample can be accurately calculated. The temperature of the sample is precisely controlled by a Peltier system to ensure accurate measurements at specific temperatures, such as 25 °C.

G cluster_0 Density Measurement Workflow A Sample Injection (this compound) B Vibrating U-Tube (Oscillation) A->B C Frequency Measurement B->C F Density Calculation (g/mL) C->F D Temperature Control (Peltier System) D->B Maintains T E Calibration (Air, Water) E->F Provides Reference G cluster_1 Vapor Pressure Measurement Workflow (Static Method) A Sample Degassing (Remove Dissolved Gases) B Introduction to Equilibrium Cell A->B C Precise Temperature Control B->C D Equilibrium Achievement C->D E Pressure Measurement (Transducer) D->E F Data Recording (P vs. T) E->F G cluster_2 Viscosity Measurement Workflow (Ubbelohde Viscometer) A Fill Viscometer with Sample B Temperature Equilibration (Thermostatic Bath) A->B C Draw Liquid into Upper Bulb B->C D Measure Efflux Time (Between Marks) C->D E Calculate Kinematic Viscosity (ν = K * t) D->E F Calculate Dynamic Viscosity (η = ν * ρ) E->F Requires Density (ρ) G cluster_3 Surface Tension Workflow (Du Noüy Ring Method) A Submerge Platinum Ring in Sample C Slowly Withdraw Ring from Liquid A->C B Temperature Control B->A Maintains T D Measure Maximum Force (Microbalance) C->D E Apply Correction Factor D->E F Calculate Surface Tension (mN/m) E->F

References

An In-depth Technical Guide on the Solubility of Perfluorononane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Perfluorononane (C9F20), a perfluorocarbon (PFC), is characterized by its chemical inertness, high density, and capacity to dissolve gases.[1] These properties make it a substance of interest in various advanced applications, including as a potential component in drug delivery systems, as a contrast agent, and in liquid ventilation.[2][3] A critical parameter governing its utility is its solubility in organic solvents. This document provides a comprehensive overview of the solubility of this compound, detailing its interaction with various organic compounds, presenting quantitative data, and outlining the experimental methodologies used for these determinations.

Introduction to this compound and its Physicochemical Properties

This compound, with the linear formula CF3(CF2)7CF3, is a fully fluorinated alkane. The substitution of hydrogen atoms with fluorine atoms imparts unique characteristics to the molecule. The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability.[1] Furthermore, the electronegativity and size of the fluorine atoms create a dense, nonpolar molecule that is both hydrophobic and lipophobic.[1][4] This dual nature results in limited miscibility with both aqueous and hydrocarbon-based systems.[1]

Key physical properties of this compound are summarized below:

  • Molecular Formula: C9F20[5]

  • Molecular Weight: 488.06 g/mol

  • Boiling Point: 125-127 °C[5][6]

  • Melting Point: -16 °C[3][6]

  • Density: ~1.799 g/mL at 25 °C

The low intermolecular forces in perfluorocarbons result in low surface tension and a high capacity to dissolve gases, a property exploited in biomedical applications.[7][8] However, these same weak intermolecular forces are responsible for their generally poor performance as solvents for most solids and liquids.[9]

Principles of Perfluorocarbon Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is dictated by the equation ΔG = ΔH - TΔS, where ΔH is the enthalpy of mixing and ΔS is the entropy of mixing.

For perfluorocarbons like this compound, the intermolecular van der Waals interactions are exceptionally weak.[9] When attempting to mix a PFC with a typical organic solvent (e.g., a hydrocarbon), a significant amount of energy is required to overcome the stronger intermolecular forces (ΔH) within the organic solvent to create a cavity for the PFC molecule. The energy gained from the new, weak interactions between the PFC and the solvent molecules is often insufficient to compensate for this energy input, resulting in a positive enthalpy of mixing and, consequently, low solubility.[10]

Therefore, this compound and other PFCs tend to be most soluble in other fluorinated compounds. Their solubility in conventional organic solvents is generally limited and depends on the polarity and molecular structure of the solvent.

Quantitative Solubility Data

The solubility of perfluorocarbons, including this compound, in various organic solvents is often low. The following table summarizes available and representative solubility data for perfluorocarbons in common organic solvents. Data for this compound specifically is sparse in publicly available literature, so data for similar perfluoroalkanes like perfluorohexane (B1679568) (PFH) are included for comparative purposes, as they exhibit similar solubility behavior.[9]

SolventFormulaPerfluorocarbonTemperature (°C)Solubility (g / 100g of solvent)
AcetoneC3H6OPerfluorohexane (PFH)258.6[10]
TolueneC7H8Perfluorohexane (PFH)254.8[10]
EthanolC2H5OHPerfluorohexane (PFH)254.3[10]
MethanolCH3OHPerfluorohexane (PFH)25Very Low
HexaneC6H14Perfluorohexane (PFH)25Low[11]
Carbon TetrachlorideCCl4Perfluorohexane (PFH)2511.0[10]
ChloroformCHCl3Perfluorohexane (PFH)258.4[10]
Diethyl Ether(C2H5)2OPerfluoropentane (PFP)25Miscible[10]

Note: The solubility of perfluorocarbons generally decreases with increasing chain length of the perfluoroalkane. Therefore, the solubility of this compound is expected to be slightly lower than that of perfluorohexane under similar conditions.

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a liquid in another liquid is the Static Equilibrium Method followed by Gas Chromatography (GC) analysis . This method involves allowing the two liquids to reach equilibrium and then measuring the concentration of the solute in the solvent phase.

Objective: To determine the saturation solubility of this compound in an organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (≥97% purity)[2]

  • Organic solvent of interest (HPLC grade)

  • Temperature-controlled incubator or water bath

  • Calibrated gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD)

  • Volumetric flasks, pipettes, and syringes

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.

    • These standards should bracket the expected solubility range.

    • Analyze these standards by GC to generate a calibration curve (peak area vs. concentration).

  • Sample Preparation and Equilibration:

    • In a series of glass vials, add a known volume of the organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a separate, undissolved phase of this compound is present.

    • Securely cap the vials to prevent evaporation.

    • Place the vials in a temperature-controlled environment (incubator or water bath) set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with gentle, periodic agitation. This ensures that the solvent phase becomes saturated with this compound.

  • Sampling and Analysis:

    • After equilibration, carefully allow the phases to separate completely.

    • Using a syringe, withdraw a small, precise aliquot from the upper solvent phase, being careful not to disturb the lower this compound phase.

    • Dilute the aliquot with a known volume of the pure solvent if necessary to bring the concentration within the range of the calibration curve.

    • Inject the prepared sample into the GC.

  • Data Interpretation:

    • From the resulting chromatogram, determine the peak area corresponding to this compound.

    • Using the calibration curve, calculate the concentration of this compound in the analyzed sample.

    • Account for any dilution to determine the final solubility in the original saturated solvent phase. The result is typically expressed in units such as g/L, mol/L, or as a mass/mass percentage.

Visualizations

The following diagram illustrates the general workflow for the determination of this compound solubility using the static equilibrium and gas chromatography method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards F Inject into Gas Chromatograph (GC) A->F Calibrate B Add Excess this compound to Solvent in Vials C Incubate at Constant Temperature (e.g., 24-48h) B->C D Sample Saturated Solvent Phase C->D E Dilute Sample (if necessary) D->E E->F G Determine Peak Area F->G H Calculate Concentration using Calibration Curve G->H I Report Solubility H->I

Caption: Workflow for solubility determination.

Conclusion

This compound exhibits limited solubility in most common organic solvents due to its unique chemical nature, characterized by strong intramolecular C-F bonds and weak intermolecular forces. Its solubility is highest in other fluorinated compounds and certain non-polar, halogenated solvents. Understanding these solubility characteristics is essential for its effective use in research and development, particularly in the formulation of emulsions and delivery systems where miscibility and phase behavior are critical parameters. The standardized experimental protocols outlined in this guide provide a robust framework for accurately quantifying these properties.

References

The Biological Inertness of Perfluorononane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorononane (C₉F₂₀), a nine-carbon perfluorocarbon (PFC), is characterized by its exceptional chemical and biological inertness. This property, stemming from the strength of its carbon-fluorine bonds, makes it a substance of significant interest for various biomedical applications, including as a component of synthetic oxygen carriers, contrast agents, and drug delivery systems. Unlike its carboxylic acid analogue, perfluorononanoic acid (PFNA), which exhibits notable biological activity and toxicity, this compound demonstrates a high degree of biocompatibility. This guide provides a comprehensive overview of the physicochemical properties, toxicological data, metabolic fate, and experimental evaluation of the biological inertness of this compound, with a focus on data relevant to researchers and drug development professionals. Where direct data for this compound is limited, information from structurally similar long-chain perfluorocarbons is presented to provide a comprehensive profile.

Physicochemical Properties

The biological inertness of this compound is fundamentally linked to its unique physicochemical properties. The complete substitution of hydrogen with fluorine atoms results in a molecule that is chemically stable, hydrophobic, and lipophobic.

Table 1: Physicochemical Properties of this compound and Related Perfluorocarbons

PropertyThis compound (C₉F₂₀)Perfluorodecalin (B110024) (C₁₀F₁₈)Perfluorooctyl Bromide (C₈F₁₇Br)
Molecular Weight ( g/mol ) 470.07[1]462.07498.96
Density (g/cm³ at 25°C) ~1.88~1.941.93[2]
Boiling Point (°C) ~142~142142-144
Vapor Pressure (mmHg at 25°C) ~5.5~5.3~6.5
Water Solubility Extremely LowExtremely LowInsoluble

Note: Some values are estimated or collated from various sources for structurally similar compounds due to limited direct data for this compound.

Biological Inertness and Biocompatibility

Perfluorocarbons, including this compound, are generally considered to be biologically inert.[3][4] They do not undergo metabolism and are eliminated from the body unchanged, primarily through expiration.[3][5] However, when formulated as emulsions for intravenous applications, interactions with biological systems, particularly the reticuloendothelial system (RES), can occur.

In Vitro Biocompatibility

Cytotoxicity: In vitro cytotoxicity studies are crucial for assessing the biocompatibility of materials. For perfluorocarbons, the direct contact method is often preferred over extract-based tests due to their immiscibility with aqueous culture media.[6] Studies on various perfluorocarbon liquids have demonstrated a lack of cytotoxicity in cell lines such as BALB/3T3 and ARPE-19 when tested according to ISO 10993-5 standards.[7][8]

Hemocompatibility: Hemolysis assays are used to evaluate the compatibility of materials with blood components. Perfluorocarbon emulsions have been studied for their potential to activate the complement system, which can lead to adverse reactions.[9][10] The choice of emulsifier has been shown to be a critical factor, with lecithin-based emulsions demonstrating lower complement activation compared to those with Pluronic F-68.[9][11]

Table 2: Summary of In Vitro Biocompatibility Data for Perfluorocarbons

AssayTest SystemCompound(s)ResultsReference(s)
Cytotoxicity (Direct Contact)BALB/3T3, ARPE-19 cellsPurified Perfluorooctane (B1214571) (PFO)Not cytotoxic (cell viability > 70%)[7][8]
CytotoxicityB16 mouse melanoma cellsPerfluorodecanoic acid (C10)Moderate cytotoxicity at 25 µg/ml[12]
Complement ActivationHuman plasmaPerfluorocarbon emulsionsActivation observed, dependent on emulsifier[9][10][11]
In Vivo Biocompatibility and Toxicity

Acute Toxicity: Acute toxicity studies on perfluorocarbons generally indicate a low order of toxicity. For instance, the oral LD50 of perfluorooctanoic acid (PFOA) in rats is reported to be in the range of 430-680 mg/kg bw, while the inhalation LC50 for ammonium (B1175870) perfluorononanoate in male rats was 820 mg/m³.[13][14] It is important to note that these are the more reactive acid and salt forms; pure this compound is expected to have a significantly lower toxicity profile.

Inflammatory Response: Pure perfluorocarbons are not typically associated with a significant inflammatory response. However, when administered as an emulsion, the particles can be taken up by macrophages of the reticuloendothelial system.[3] This can lead to a transient and reversible stimulation of macrophages.[3] Studies using perfluorohexane (B1679568) emulsions have shown an induction of iNOS expression in macrophages.[15][16]

Table 3: Summary of In Vivo Toxicity Data for Perfluorocarbons and Related Compounds

SpeciesRoute of AdministrationCompoundEndpointResultReference(s)
Rat (Male)InhalationAmmonium PerfluorononanoateLC50 (4-hour)820 mg/m³[14]
RatOralPerfluorooctanoic Acid (PFOA)LD50430-680 mg/kg bw[13]
MouseOralPerfluorooctane Sulfonate (PFOS)LD500.579 g/kg bw[17]

Metabolic Fate and Pharmacokinetics

A key aspect of the biological inertness of this compound and other perfluorocarbons is their resistance to metabolic degradation.[3][6]

Metabolism: The strong carbon-fluorine bonds of perfluorocarbons are not susceptible to enzymatic cleavage in biological systems. Studies have consistently shown that these compounds are not metabolized and are excreted from the body unchanged.[3][6] This lack of biotransformation is a critical factor in their low intrinsic toxicity.

Pharmacokinetics and Excretion: Following intravenous administration as an emulsion, perfluorocarbon particles are primarily taken up by the macrophages of the reticuloendothelial system, mainly in the liver and spleen.[3] From these tissues, the perfluorocarbon is slowly released into the bloodstream, transported to the lungs, and eliminated from the body via exhalation.[3][5] The rate of elimination is inversely proportional to the molecular weight and boiling point of the specific perfluorocarbon.[3] The biological half-life of perfluorodecalin has been estimated to be around 9 days in mice.[18]

Metabolic_Fate_of_this compound cluster_administration Administration cluster_body In Vivo Fate cluster_excretion Excretion IV_Emulsion Intravenous This compound Emulsion Bloodstream Bloodstream IV_Emulsion->Bloodstream RES Reticuloendothelial System (Liver, Spleen) Bloodstream->RES Uptake by Macrophages Lungs Lungs Bloodstream->Lungs Transport Metabolism No Metabolism RES->Bloodstream Slow Release Exhalation Exhalation (Unchanged) Lungs->Exhalation

Figure 1: Metabolic fate of this compound, highlighting its lack of metabolism.

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of this compound's biological inertness.

In Vitro Cytotoxicity Assay (Direct Contact Method - adapted from ISO 10993-5)

Objective: To assess the cytotoxic potential of this compound on a monolayer of cultured cells.

Materials:

  • Cell line (e.g., BALB/3T3, ARPE-19)

  • Cell culture medium and supplements

  • This compound (test article)

  • Positive control (e.g., 1H-perfluorooctane) and negative control (e.g., ultrapure perfluorooctane)

  • 96-well cell culture plates

  • MTT or Neutral Red Uptake (NRU) assay reagents

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and culture until they reach 70-80% confluency.

  • Remove the culture medium.

  • Gently apply the test article (this compound), positive control, and negative control directly onto the cell layer. The volume should be sufficient to cover a defined surface area (e.g., 59% of the well).

  • Incubate for a specified period (e.g., 24 hours) at 37°C.

  • After incubation, carefully remove the test and control articles.

  • Assess cell viability using a validated method such as the MTT or NRU assay.

  • Quantify the results using a plate reader and calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[7][8][19]

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_1 Incubate to 70-80% confluency Seed_Cells->Incubate_1 Apply_Test_Articles Apply this compound, Positive & Negative Controls Incubate_1->Apply_Test_Articles Incubate_2 Incubate for 24 hours Apply_Test_Articles->Incubate_2 Assess_Viability Assess Cell Viability (MTT or NRU assay) Incubate_2->Assess_Viability Analyze_Data Analyze Data & Calculate % Viability Assess_Viability->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro direct contact cytotoxicity assay.
In Vitro Hemolysis Assay (Adapted from ASTM F756)

Objective: To determine the hemolytic properties of this compound emulsions.

Materials:

  • Fresh human or rabbit blood with anticoagulant

  • Phosphate-buffered saline (PBS)

  • This compound emulsion

  • Positive control (e.g., Triton X-100) and negative control (saline)

  • Spectrophotometer

Procedure:

  • Prepare a diluted suspension of red blood cells (RBCs) in PBS.

  • Add different concentrations of the this compound emulsion to the RBC suspension.

  • Include positive and negative controls in parallel.

  • Incubate the mixtures at 37°C for a defined period (e.g., 3 hours) with gentle agitation.

  • Centrifuge the samples to pellet intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis).

In Vivo Inflammation Assessment using ¹⁹F NMR

Objective: To quantify macrophage accumulation as a marker of inflammation following intravenous administration of a this compound emulsion.[9][11]

Materials:

  • Animal model of inflammation (e.g., experimental allergic encephalomyelitis in rats)

  • This compound emulsion

  • ¹⁹F NMR spectrometer

Procedure:

  • Induce the inflammatory condition in the animal model.

  • Administer the this compound emulsion intravenously. The emulsion droplets are taken up by circulating monocytes and macrophages.

  • Allow time for the labeled immune cells to infiltrate the site of inflammation.

  • At the study endpoint, euthanize the animals and excise the tissues of interest.

  • Perform ¹⁹F NMR spectroscopy on the intact tissue samples to quantify the total fluorine content.

  • The amount of fluorine is proportional to the macrophage burden and serves as an inflammation index.[9]

InVivo_Inflammation_Workflow Start Start Induce_Inflammation Induce Inflammation in Animal Model Start->Induce_Inflammation Administer_PFC Administer this compound Emulsion IV Induce_Inflammation->Administer_PFC Cell_Uptake Macrophages take up PFC droplets Administer_PFC->Cell_Uptake Infiltration Labeled Macrophages Infiltrate Inflamed Tissue Cell_Uptake->Infiltration Tissue_Excision Excise Tissues at Endpoint Infiltration->Tissue_Excision NMR_Spectroscopy Perform ¹⁹F NMR Spectroscopy Tissue_Excision->NMR_Spectroscopy Quantify_Inflammation Quantify Fluorine Signal (Inflammation Index) NMR_Spectroscopy->Quantify_Inflammation End End Quantify_Inflammation->End

Figure 3: Workflow for in vivo inflammation assessment using ¹⁹F NMR.

Interaction with Signaling Pathways

Given its chemical and biological inertness, this compound is not expected to directly interact with or modulate cellular signaling pathways in the manner that more reactive compounds do. Its lack of functional groups and its inability to be metabolized prevent it from acting as a ligand for receptors or an inhibitor of enzymes. The primary biological interaction observed is the physical uptake of emulsion particles by phagocytic cells, which is a cellular process rather than a specific signaling event. This contrasts sharply with compounds like perfluorononanoic acid (PFNA), which has been shown to interact with various signaling pathways. The inert nature of this compound makes it an ideal candidate for applications where minimal biological interaction is desired.

Signaling_Pathway_Inertness This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane No specific interaction Receptor Cell Surface Receptor Enzyme Intracellular Enzyme Signaling_Cascade Signaling Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response No activation

Figure 4: Conceptual diagram of this compound's biological inertness.

Conclusion

This compound exhibits a high degree of biological inertness, a characteristic feature of perfluorocarbons. This inertness is supported by its physicochemical properties, lack of metabolic transformation, and data from in vitro and in vivo biocompatibility studies on closely related compounds. While the formulation of this compound into emulsions for biomedical applications can lead to interactions with the reticuloendothelial system, the compound itself does not elicit specific biological or toxicological responses at the molecular level. For researchers and drug development professionals, the inert nature of this compound makes it a promising component for applications requiring a stable, non-reactive, and biocompatible material. Further studies focusing specifically on this compound will help to fully elucidate its safety and efficacy profile for advanced biomedical applications.

References

Perfluorononane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Perfluorocarbon Compound

Perfluorononane (C₉F₂₀), a fully fluorinated alkane, is a member of the perfluorocarbon (PFC) family of compounds. These synthetic molecules, characterized by the replacement of all hydrogen atoms with fluorine, exhibit unique physicochemical properties, including high chemical and thermal stability, hydrophobicity, and lipophobicity. While the broader class of per- and polyfluoroalkyl substances (PFAS) has come under intense scrutiny for its environmental persistence and potential health risks, it is crucial to distinguish the inert perfluorocarbon, this compound, from its more reactive and toxicologically studied counterparts, such as perfluorononanoic acid (PFNA). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its properties, potential applications in research and drug development, and the significant data gaps in its toxicological profile.

Physicochemical Properties

This compound is a dense, colorless liquid at room temperature. Its high degree of fluorination imparts a low surface tension and makes it immiscible with both water and hydrocarbons.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉F₂₀
Molecular Weight 488.06 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 125-126 °C[1]
Melting Point -16 °C[2]
Density 1.799 g/mL at 25 °C[1]
Refractive Index n20/D 1.276[1]
Vapor Pressure No information available[2]
Solubility Immiscible with water[1]

Applications in Research and Drug Development

The unique properties of this compound make it a compound of interest in specialized biomedical applications, primarily as an imaging agent and a component in drug delivery systems.

¹⁹F Magnetic Resonance Imaging (MRI) Contrast Agent

Due to the absence of a natural fluorine background signal in biological tissues, ¹⁹F-containing compounds can serve as highly specific contrast agents for MRI. This compound, with its high fluorine content, has been investigated as an oral contrast agent for gastrointestinal (GI) imaging in animal models.[1] Its biological inertness and immiscibility with water allow for clear visualization of the GI tract.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., fasting) Contrast_Admin Oral Administration of this compound Animal_Prep->Contrast_Admin Step 1 Anesthesia Anesthesia Contrast_Admin->Anesthesia Step 2 MRI_Acquisition ¹H and ¹⁹F MRI Sequence Acquisition Anesthesia->MRI_Acquisition Step 3 Image_Reconstruction Image Reconstruction & Co-registration MRI_Acquisition->Image_Reconstruction Step 4 Data_Interpretation Quantification & Interpretation Image_Reconstruction->Data_Interpretation Step 5

Workflow for in vivo ¹⁹F MRI using an oral contrast agent.
Component of Nanoemulsions for Drug Delivery

Perfluorocarbons, including this compound, can be formulated into nanoemulsions, which are stable dispersions of nanoscale droplets. These nanoemulsions are explored as delivery vehicles for therapeutic agents. The inert core of the perfluorocarbon droplet can encapsulate drugs, protecting them from degradation and enabling targeted delivery. While specific formulations using this compound are not extensively detailed in the literature, the general principles of PFC nanoemulsion preparation are well-established.

G cluster_formulation Formulation cluster_emulsification Emulsification cluster_characterization Characterization Component_Mixing Mixing of this compound, Aqueous Phase, and Surfactant(s) High_Shear_Mixing High-Shear Mixing (Coarse Emulsion) Component_Mixing->High_Shear_Mixing Step 1 High_Pressure_Homogenization High-Pressure Homogenization (Nanoemulsion) High_Shear_Mixing->High_Pressure_Homogenization Step 2 Size_Zeta_Analysis Droplet Size and Zeta Potential Analysis High_Pressure_Homogenization->Size_Zeta_Analysis Step 3 Stability_Testing Stability Assessment Size_Zeta_Analysis->Stability_Testing Step 4

Generalized workflow for preparing PFC nanoemulsions.

Toxicological Profile: A Critical Data Gap

A significant challenge in providing a comprehensive technical guide on this compound is the profound lack of specific toxicological data for this compound. The vast majority of toxicological research on nine-carbon perfluorinated compounds has focused on perfluorononanoic acid (PFNA), which possesses a reactive carboxylate group and exhibits different biological activities.

It is imperative to differentiate between the inert perfluorocarbon, this compound, and its acidic analogue, PFNA. The strong carbon-fluorine bonds and the absence of a functional group in this compound suggest a much lower potential for biological interaction compared to PFNA. However, in the absence of direct studies on this compound, data from related compounds are often considered, albeit with significant caution.

Table 2: Comparative Toxicological Data of Related Perfluorinated Compounds (Note: Data for this compound is largely unavailable)

Toxicological EndpointThis compound (C₉F₂₀)Perfluorononanoic Acid (PFNA)Perfluorooctanoic Acid (PFOA)Perfluorooctane Sulfonate (PFOS)
Acute Toxicity (Oral LD₅₀, rat) No data available10-25 mg/kg (reduced survival in males)[3]430-680 mg/kg[4]~250 mg/kg
Genotoxicity No data availableNegative in some in vitro assays[5]Generally considered not genotoxic[6][7]Generally considered not genotoxic[8]
Developmental Toxicity No data availableNeonatal mortality and developmental delays in mice[1]Developmental delays and neonatal mortality in mice[9]Developmental toxicity in rodents[10]
Reproductive Toxicity No data availableAssociated with reproductive effects in animal studies[11]Associated with reproductive effects in animal studies[11]Associated with reproductive effects in animal studies[10]
Carcinogenicity No data availableSuspected of causing cancer[12]Suggestive evidence of carcinogenic potential[8]Suggestive evidence of carcinogenic potential[8]

Disclaimer: The toxicological data presented for PFNA, PFOA, and PFOS should not be directly extrapolated to this compound due to significant differences in chemical structure and reactivity.

Potential Signaling Pathways: Inferences and a Call for Research

There is no direct evidence to date implicating this compound in the modulation of specific signaling pathways. However, other perfluorinated compounds, particularly the carboxylic and sulfonic acids, have been shown to interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). For instance, PFNA has been shown to activate PPARα, a key regulator of lipid metabolism.[1] It is hypothesized that the structural similarity of these compounds to endogenous fatty acids facilitates this interaction. Whether the chemically inert this compound can engage in similar interactions is unknown and represents a critical area for future research.

G PFAS Perfluorinated Compound (e.g., PFNA, PFOA) PPAR PPARα (Nuclear Receptor) PFAS->PPAR Binds and Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates

Activation of PPARα by certain PFAS (unconfirmed for this compound).

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are scarce in the published literature. The following sections provide generalized methodologies based on common practices for similar perfluorocarbon compounds. These should be considered as starting points for methods development and optimization.

Protocol 1: Generalized Preparation of a this compound Nanoemulsion for In Vivo Applications

Materials:

  • This compound

  • High-purity egg yolk phospholipid or other suitable surfactant(s)

  • Glycerol (B35011) or other tonicity-adjusting agent

  • Water for Injection (WFI)

Equipment:

  • High-shear mixer

  • High-pressure homogenizer

  • Dynamic light scattering (DLS) instrument for size and polydispersity analysis

  • Zeta potential analyzer

Procedure:

  • Aqueous Phase Preparation: Dissolve the surfactant(s) and glycerol in WFI with gentle heating and stirring until a clear solution is formed.

  • Oil Phase: Use this compound as the oil phase.

  • Coarse Emulsion Formation: Add the this compound to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a sufficient number of cycles (e.g., 5-10 cycles) at a high pressure (e.g., 15,000-20,000 psi) to reduce the droplet size to the nanometer range.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using DLS and a zeta potential analyzer.

  • Sterilization: For in vivo use, sterilize the nanoemulsion by filtration through a 0.22 µm filter.

Protocol 2: Generalized Protocol for ¹⁹F MRI of the Gastrointestinal Tract in a Murine Model Using this compound

Materials:

  • This compound

  • Anesthetic agent (e.g., isoflurane)

  • Animal model (e.g., mouse)

Equipment:

  • High-field MRI scanner equipped with a dual ¹H/¹⁹F coil

  • Animal handling and monitoring equipment (anesthesia delivery system, respiratory and temperature monitoring)

  • Oral gavage needles

Procedure:

  • Animal Preparation: Fast the animal for a suitable period (e.g., 4-6 hours) to ensure an empty stomach.

  • Contrast Agent Administration: Administer a defined volume of this compound (e.g., 100-200 µL) to the animal via oral gavage.

  • Anesthesia and Positioning: Anesthetize the animal and position it within the MRI scanner, ensuring the abdomen is centered within the dual-tuned coil.

  • ¹H Anatomical Imaging: Acquire anatomical ¹H images (e.g., T1-weighted or T2-weighted) to provide anatomical reference.

  • ¹⁹F Imaging: Acquire ¹⁹F images using a suitable pulse sequence (e.g., RARE - Rapid Acquisition with Relaxation Enhancement) with parameters optimized for the detection of the this compound signal.

  • Image Analysis: Co-register the ¹⁹F and ¹H images to overlay the fluorine signal onto the anatomical images, allowing for visualization of the this compound distribution within the GI tract.

Conclusion and Future Directions

This compound is a perfluorocarbon with distinct properties that make it of interest for specific applications in biomedical imaging and drug delivery. However, there is a stark contrast between the wealth of data available for its acidic analogue, PFNA, and the significant lack of information on the biological effects and safety profile of this compound itself. This guide highlights the current knowledge while underscoring the critical need for further research.

Future studies should focus on:

  • Comprehensive Toxicological Evaluation: Conducting acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive/developmental toxicity assays, specifically on this compound.

  • Mechanistic Studies: Investigating the potential for this compound to interact with cellular membranes and signaling pathways, including nuclear receptors.

  • Pharmacokinetics and Biodistribution: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its nanoemulsion formulations.

  • Development of Standardized Protocols: Establishing and validating detailed protocols for its use in various applications to ensure reproducibility of research findings.

A more complete understanding of the biological behavior of this compound is essential for its safe and effective translation into advanced research tools and potential clinical applications.

References

Toxicological Profile of Perfluorononanoic Acid (PFNA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononanoic acid (PFNA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical characterized by a nine-carbon chain. Due to its widespread use in various industrial and consumer products, PFNA has become a persistent environmental contaminant, leading to growing concerns about its potential impact on human health.[1][2] This technical guide provides a comprehensive overview of the toxicological studies on PFNA, with a focus on its effects on various organ systems, its mechanism of action, and detailed experimental protocols from key studies. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Toxicokinetics and Bioaccumulation

PFNA is readily absorbed orally and is known for its long biological half-life in humans, estimated to be around 4.3 years.[3] This persistence is attributed to its strong binding to serum proteins and subsequent accumulation in tissues, particularly the liver and kidneys.[3] This prolonged retention can magnify its toxicological effects, especially with chronic exposure.[3]

Key Toxicological Findings

Table 1: Acute and Sub-chronic Toxicity of PFNA
SpeciesRoute of AdministrationDoseDurationObserved EffectsReference
C57BL/6 MiceOral gavage0.1 mmol/kg (single dose)14 daysSplenic atrophy, decreased splenocyte and thymocyte viability, altered immune response to LPS.[4][5][6][4][5][6]
BALB/c MiceOral1, 3, or 5 mg/kg/day14 daysDecreased body and lymphoid organ weight, cell cycle arrest and apoptosis in spleen and thymus, impaired cytokine production.[7][8][7][8]
CD-1 MiceOral gavage1, 3, 5, or 10 mg/kg/dayGestational days 1-17Maternal hepatomegaly, neonatal mortality at 5 mg/kg, developmental delays (eye opening, puberty).[1][1]
Sprague-Dawley RatsGavageNot specifiedNot specifiedHematological effects.[9][9]
Table 2: Developmental and Reproductive Toxicity of PFNA
SpeciesDoseDuration of ExposureKey FindingsReference
CD-1 Mice5 mg/kg/dayGestational days 1-1780% neonatal death within the first 10 days of life.[1][1]
CD-1 Mice1 and 3 mg/kg/dayGestational days 1-17Dose-dependent delays in eye opening and onset of puberty in surviving offspring.[1][1]
129S1/SvlmJ Mice0.83, 1.1, 1.5, or 2 mg/kg/dayGestational days 1-18Reduced postnatal survival, delayed eye opening, and reduced body weight are dependent on PPARα activation.[10][10]
Table 3: Immunotoxicity of PFNA
SpeciesDoseDurationKey FindingsReference
C57BL/6 Mice0.1 mmol/kg (single dose)14 daysSignificant decrease in CD4+CD8+ double-positive thymocytes; increased serum TNFα levels in response to LPS.[5][6][5][6]
BALB/c Mice1, 3, or 5 mg/kg/day14 daysModulation of CD4+CD8+ thymocytes and F4/80+, CD11c+, and CD49b+ cells in the spleen; impaired production of IL-4 and IFN-gamma.[7][8][7][8]

Mechanisms of Toxicity

The primary mechanism of PFNA toxicity involves the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[5][7][8][10] Activation of PPARα by PFNA leads to a cascade of downstream events, including altered gene expression related to lipid metabolism, cell proliferation, and immune responses.[1][10]

Signaling Pathway of PFNA-Induced Immunotoxicity

PFNA_Immunotoxicity_Pathway PFNA Perfluorononanoic Acid (PFNA) PPARa PPARα Activation PFNA->PPARa HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation PFNA->HPA_Axis Cytokine_Production Altered Cytokine Production (↓ IL-4, ↓ IFN-γ, ↑ TNFα) PPARa->Cytokine_Production Apoptosis Increased Apoptosis & Cell Cycle Arrest HPA_Axis->Apoptosis Immune_Cells Thymocytes & Splenocytes Immune_Cells->Cytokine_Production Immune_Cells->Apoptosis Immunosuppression Immunosuppression Cytokine_Production->Immunosuppression Apoptosis->Immunosuppression

Caption: PFNA-induced immunotoxicity signaling pathway.

Experimental Protocols

In Vivo Immunotoxicity Assessment in Mice

This protocol is a synthesized representation based on studies conducted by Feng et al. (2008) and Foreman et al. (2013).[5][7][8]

  • Animal Model: Male and female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Dosing: PFNA is dissolved in a suitable vehicle (e.g., water, corn oil) and administered daily via oral gavage for 14 days. Dose groups could include a vehicle control and three PFNA doses (e.g., 1, 3, and 5 mg/kg/day).[7][8]

  • Endpoints Measured:

    • Body and Organ Weights: Body weight is recorded daily. At the end of the study, spleen and thymus are excised and weighed.[7][8]

    • Spleen and Thymus Cellularity: Single-cell suspensions are prepared from the spleen and thymus. Total cell numbers are determined using a hemocytometer.

    • Flow Cytometry: Splenocytes and thymocytes are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD49b, F4/80, CD11c) to identify and quantify different immune cell populations.[7][8]

    • Lymphocyte Proliferation Assay: Splenocytes are cultured in the presence of a mitogen (e.g., Concanavalin A) to assess their proliferative capacity.[7][8]

    • Cytokine Analysis: Splenic lymphocytes are stimulated, and the supernatant is collected to measure the levels of cytokines such as IL-4 and IFN-γ using ELISA.[7][8]

    • Serum Analysis: Blood is collected to measure serum levels of hormones like cortisol and adrenocorticotrophic hormone.[7]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine significant differences between control and PFNA-treated groups.

Experimental Workflow for In Vivo Immunotoxicity Study

Experimental_Workflow start Start: Acclimatize Mice dosing Daily Oral Gavage with PFNA (14 days) start->dosing monitoring Daily Monitoring: Body Weight, Clinical Signs dosing->monitoring necropsy Euthanasia & Necropsy monitoring->necropsy organ_collection Collect Spleen, Thymus, Blood necropsy->organ_collection cellularity Determine Spleen & Thymus Cellularity organ_collection->cellularity flow_cytometry Flow Cytometry Analysis of Immune Cell Populations organ_collection->flow_cytometry cytokine_assay Cytokine Production Assay (ELISA) organ_collection->cytokine_assay serum_analysis Serum Hormone Analysis organ_collection->serum_analysis data_analysis Statistical Analysis of All Endpoints cellularity->data_analysis flow_cytometry->data_analysis cytokine_assay->data_analysis serum_analysis->data_analysis end End: Report Findings data_analysis->end

Caption: A representative experimental workflow for an in vivo immunotoxicity study of PFNA.

Genotoxicity and Carcinogenicity

The genotoxicity of PFNA is not well-established. Some studies have suggested that PFNA does not cause direct DNA damage.[11][12] However, there is some evidence of modest DNA damage at cytotoxic concentrations in human HepG2 cells.[12]

Regarding carcinogenicity, PFNA is not officially classified as a human carcinogen.[3][13] However, animal studies have shown that it can induce liver tumors in rodents.[3] Structurally, PFNA is similar to PFOA, which has been linked to several types of cancer.[3] The activation of PPARα pathways by PFNA is a potential mechanism for its carcinogenic effects, as this pathway has been associated with liver and pancreatic tumors in animal models.[3]

Conclusion

The available toxicological data indicate that perfluorononanoic acid is a multi-organ toxicant, with the immune system, liver, and developing fetus being primary targets. The activation of PPARα is a key mechanistic event in PFNA-induced toxicity. While the genotoxic potential of PFNA appears to be low, its potential carcinogenicity, particularly in the liver, warrants further investigation. The detailed experimental protocols and summarized data presented in this guide provide a valuable resource for researchers and professionals in the fields of toxicology and drug development to design and interpret future studies on PFNA and other PFAS compounds.

References

Perfluorononane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the molecular characteristics, experimental applications, and relevant protocols for perfluorononane in scientific research and development.

This compound, a perfluorinated alkane, is a synthetic compound characterized by the complete replacement of hydrogen atoms with fluorine. This substitution imparts unique physicochemical properties, including high density, chemical inertness, and thermal stability. These characteristics make it a valuable compound in various advanced applications, particularly within the fields of drug delivery, medical imaging, and as a component in sophisticated emulsion systems. This guide provides a detailed overview of its core molecular data, a representative experimental protocol for its application, and a visual workflow for procedural clarity.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its application in experimental design.

PropertyValue
Molecular Formula C₉F₂₀[1][2][3][4]
Molecular Weight 488.06 g/mol [1][2][3][5]
Alternate Name Eicosafluorononane[1][5]
CAS Number 375-96-2[1][2][5]
Physical State Liquid[4][5][6]
Density 1.799 g/mL at 25 °C[3][5]
Boiling Point 125-126 °C[3][5]
Melting Point -16 °C[3][4][7]
Refractive Index n20/D 1.276[3][5]

Experimental Protocol: Preparation of this compound Nanoemulsions

This compound is frequently utilized in the formulation of nanoemulsions for biomedical applications such as ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents and targeted drug delivery vehicles.[3][8] The following protocol details a common method for preparing stable this compound-in-water nanoemulsions using high-pressure homogenization.

Materials:
  • This compound (Dispersed Phase)

  • Purified Water (e.g., Water for Injection - WFI) (Continuous Phase)

  • Surfactant (e.g., a non-ionic surfactant like a Poloxamer or a phospholipid)

  • Co-surfactant/Stabilizer (Optional, e.g., glycerol)

  • High-Shear Mixer

  • High-Pressure Homogenizer

Methodology:
  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and any co-surfactants/stabilizers in the purified water.

    • Gently heat the mixture if necessary to ensure complete dissolution.

  • Formation of the Coarse Emulsion:

    • Slowly add the this compound (the oil phase) to the aqueous phase while agitating the mixture with a high-shear mixer.

    • Continue this process for approximately 15-30 minutes to create a pre-emulsion or coarse emulsion.[7]

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.[7]

    • The specific pressure and number of cycles will need to be optimized for the desired particle size and polydispersity index, but a typical starting point is 10,000 to 20,000 psi for 5-10 passes.[7] This step is critical for reducing the droplet size to the nanometer scale.

  • Cooling and Characterization:

    • Allow the resulting nanoemulsion to cool to room temperature.

    • Characterize the nanoemulsion for key parameters such as droplet size, polydispersity index (PDI), and zeta potential to ensure it meets the specifications for the intended application.

  • Sterilization and Storage:

    • For biological applications, the nanoemulsion may require sterile filtration.

    • Store the final product under appropriate conditions (e.g., refrigerated at 2-8°C) to maintain stability.[3]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the preparation of a this compound-based nanoemulsion, from component preparation to final product characterization.

Nanoemulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_final Final Product A Aqueous Phase (Water, Surfactant, Stabilizer) C High-Shear Mixing (Coarse Emulsion Formation) A->C B Oil Phase (this compound) B->C D High-Pressure Homogenization (Nanoemulsion Refinement) C->D Coarse Emulsion E Characterization (Size, PDI, Zeta Potential) D->E Nanoemulsion F Stable this compound Nanoemulsion E->F

Caption: Workflow for this compound nanoemulsion preparation.

References

Methodological & Application

Application Notes and Protocols for Perfluorononane as an Oral Contrast Agent for MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononane (C₉F₂₀) is a perfluorocarbon (PFC) that has shown promise as an oral contrast agent for Magnetic Resonance Imaging (MRI), particularly for gastrointestinal (GI) tract imaging.[1] Its utility stems from its unique physical and chemical properties. This compound is biologically inert, immiscible with water, and possesses low viscosity and surface tension, making it an ideal candidate for oral administration.[1]

The primary advantage of using this compound lies in its high fluorine content, which allows for highly selective imaging using ¹⁹F MRI. Since the body has no native fluorine signal, ¹⁹F MRI provides background-free images, with the contrast being limited only by the signal-to-noise ratio (SNR) of the acquired images.[1] This allows for clear delineation and visualization of the GI tract.

These application notes provide an overview of the use of this compound as an oral MRI contrast agent, including its properties, safety considerations, and detailed protocols for preclinical studies.

Physicochemical and MRI Properties of this compound

This compound's efficacy as an MRI contrast agent is dictated by its physicochemical properties and its behavior in a magnetic field.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related perfluorocarbons. It is important to note that specific relaxation times for this compound at various field strengths are not widely available in the literature and should be determined empirically for optimal imaging results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₉F₂₀N/A
Molar Mass488.08 g/mol N/A
AppearanceColorless liquidN/A
Biological StateInert[1]
Water SolubilityImmiscible[1]

Table 2: MRI Relaxation Properties of Perfluorocarbons (PFCs)

CompoundMagnetic Field Strength (T)T1 Relaxation Time (ms)T2 Relaxation Time (ms)Reference
This compound Data not availableLongLong
Perfluoro-15-crown-5-ether (PFCE)3~1500~300General PFC knowledge
Perfluorooctyl bromide (PFOB)3~1000~150General PFC knowledge
Perfluoropolyether (PFPE)3~1200~50General PFC knowledge

Note: The T1 and T2 relaxation times of PFCs are highly dependent on the molecular environment, temperature, and the presence of other substances. The values presented for PFCE, PFOB, and PFPE are approximate and for comparative purposes. Researchers should measure these values for their specific experimental setup.

Experimental Protocols

The following protocols provide a general framework for in vivo studies using this compound as an oral contrast agent in a mouse model.

Protocol 1: Preparation of this compound Oral Emulsion

Materials:

  • This compound (neat)

  • Emulsifying agent (e.g., Pluronic F-68, lecithin)

  • Phosphate-buffered saline (PBS), sterile

  • High-pressure homogenizer or sonicator

Procedure:

  • Prepare a stock solution of the emulsifying agent in PBS (e.g., 2% w/v Pluronic F-68).

  • Add this compound to the emulsifier solution to the desired final concentration (e.g., 10-20% v/v).

  • Pre-homogenize the mixture using a high-speed blender for 1-2 minutes.

  • Process the pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 15,000-20,000 psi) for multiple passes until a stable, milky-white nanoemulsion is formed. Alternatively, use a sonicator with a probe tip, applying pulsed sonication on ice to prevent overheating.

  • Characterize the emulsion for particle size, polydispersity index (PDI), and stability before in vivo use.

Protocol 2: In Vivo Gastrointestinal Imaging in a Mouse Model

Animal Model:

  • C57BL/6 mice or other appropriate strain.

  • Animals should be housed in accordance with institutional guidelines.

  • Fasting prior to administration may be considered to ensure an empty stomach, but this should be optimized based on the specific study goals.

Administration:

  • Calculate the required volume of the this compound emulsion based on the desired dose and the animal's body weight. A typical oral gavage volume for mice is 5-10 mL/kg.

  • Administer the this compound emulsion to the mouse via oral gavage using a proper-sized, soft gavage tube to minimize stress and prevent injury.

MRI Acquisition:

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Monitor the animal's vital signs throughout the imaging procedure.

  • Position the animal in a dual-tuned ¹⁹F/¹H RF coil.

  • Acquire anatomical ¹H images to provide anatomical reference. A standard T1-weighted or T2-weighted spin-echo sequence can be used.

  • Acquire ¹⁹F images using a suitable pulse sequence. A Rapid Acquisition with Relaxation Enhancement (RARE), also known as Fast Spin Echo (FSE), sequence is often preferred for ¹⁹F imaging of PFCs due to its efficiency.

  • Suggested ¹⁹F RARE Imaging Parameters (to be optimized):

    • Repetition Time (TR): 500-1500 ms (B15284909)

    • Echo Time (TE): 10-20 ms (effective)

    • RARE Factor/Echo Train Length: 8-16

    • Flip Angle: 90° (excitation), 180° (refocusing)

    • Slice Thickness: 1 mm[1]

    • In-plane Resolution: 0.23 x 0.23 mm²[1]

    • Number of Averages (NEX): 4-16 (to improve SNR)

  • To monitor the passage of this compound through the GI tract, repetitive ¹⁹F MR measurements can be performed at different time points post-administration.[1]

Data Analysis:

  • Co-register the ¹⁹F and ¹H images to overlay the fluorine signal onto the anatomical images.

  • The ¹⁹F signal intensity can be quantified in different regions of the GI tract to assess the distribution and transit of the contrast agent.

  • Three-dimensional reconstruction of the GI tract can be performed from the acquired image stacks.[1]

Visualizations

Signaling Pathways and Experimental Workflows

As this compound is biologically inert, it does not directly participate in signaling pathways. The following diagrams illustrate the experimental workflow and the fundamental principles of ¹⁹F MRI.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_imaging MRI Acquisition cluster_analysis Data Analysis PFC_prep This compound Emulsion Preparation Admin Oral Gavage Administration PFC_prep->Admin Animal_prep Animal Preparation (e.g., Fasting) Animal_prep->Admin Anesthesia Anesthesia Admin->Anesthesia MRI ¹⁹F / ¹H MRI Anesthesia->MRI Analysis Image Co-registration & Quantification MRI->Analysis Recon 3D Reconstruction Analysis->Recon

Caption: Experimental workflow for in vivo gastrointestinal imaging using oral this compound.

MRI_Principle cluster_body Biological System cluster_agent Contrast Agent cluster_mri ¹⁹F MRI cluster_result Imaging Outcome No_F No Endogenous ¹⁹F Signal BG_free Background-Free No_F->BG_free leads to PFC Oral this compound (High ¹⁹F Content) RF_pulse RF Pulse at ¹⁹F Larmor Frequency PFC->RF_pulse is targeted by Signal_detect ¹⁹F Signal Detection RF_pulse->Signal_detect induces Image High-Contrast Image of GI Tract Signal_detect->Image generates BG_free->Image enables

References

Application Notes & Protocols: In Vivo Cell Tracking with Perfluorononane Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo cell tracking is a critical tool for evaluating the efficacy and safety of cellular therapies, understanding immune responses, and monitoring disease progression. Perfluorocarbon (PFC) nanoemulsions have emerged as powerful contrast agents for this purpose, particularly for fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI).[1][2][3][4] Due to the near-total absence of endogenous fluorine in biological tissues, ¹⁹F MRI offers highly specific, background-free detection of labeled cells.[1][5][6] This "hot-spot" imaging allows for unambiguous identification and, crucially, quantification of cell populations in vivo.[1][7]

Perfluorononane (PFN), a saturated linear PFC, is one of the compounds formulated into nanoemulsions for cell tracking applications.[2] These nanoemulsions are small, stable droplets of PFN surrounded by a surfactant layer, which can be efficiently taken up by cells ex vivo before they are administered to the subject.[2][4] This document provides detailed application notes and protocols for the use of PFN and other PFC nanoemulsions in preclinical in vivo cell tracking.

Application Notes

2.1 Principle of ¹⁹F MRI Cell Tracking

The core principle involves labeling cells of interest ex vivo with a PFC nanoemulsion. These labeled cells are then introduced into a living subject. Using a ¹⁹F MRI scan, the location and quantity of the labeled cells can be determined.[2] The ¹⁹F signal intensity is directly proportional to the number of labeled cells in a given voxel, enabling quantitative analysis.[1][6] A standard proton (¹H) MRI is typically acquired in the same session to provide anatomical context, and the two images are overlaid.[2]

2.2 Key Advantages

  • High Specificity: The negligible background ¹⁹F signal in tissues ensures that any detected signal originates from the labeled cells.[1][2][6]

  • Quantification: Unlike many other imaging modalities, ¹⁹F MRI allows for the direct quantification of the number of labeled cells in a region of interest.[1][7][8]

  • Biocompatibility: Perfluorocarbons are chemically and biologically inert, with a well-established safety profile from their previous use as blood substitutes.[7][9]

  • Versatility: This technique has been successfully used to track a variety of cell types, including dendritic cells, T cells, natural killer (NK) cells, and stem cells.[6]

2.3 Considerations and Limitations

  • Sensitivity: The primary challenge for ¹⁹F MRI is sensitivity; a sufficient number of labeled cells must accumulate in a voxel to be detected.[6][8] Detection limits are typically in the range of 10³ to 10⁵ cells per voxel, depending on the scanner's field strength and the amount of ¹⁹F label per cell.[1]

  • Cell Viability and Function: While generally considered non-toxic, it is crucial to verify that the nanoemulsion labeling process does not adversely affect the viability, phenotype, or function of the specific cell type being studied.[5][6]

  • Signal Dilution: Cell proliferation will dilute the ¹⁹F label among daughter cells, potentially causing the signal to fall below the detection threshold over time.

  • Label Stability: While PFCs are retained within viable cells, the fate of the label upon cell death should be considered. The signal may persist from dead cells or be taken up by phagocytes, complicating interpretation in long-term studies.

Experimental Workflows & Protocols

The overall process of in vivo cell tracking using PFC nanoemulsions involves several key stages, from preparing the nanoemulsion to analyzing the final images.

G Overall Experimental Workflow for ¹⁹F MRI Cell Tracking cluster_prep Preparation Phase cluster_label Labeling & QC Phase cluster_vivo In Vivo Phase cluster_analysis Analysis Phase A Nanoemulsion Formulation B Cell Culture & Harvesting C Ex Vivo Cell Labeling (Co-incubation) B->C D Washing Step (Remove excess emulsion) C->D E QC: Viability & Labeling Efficiency D->E F Administration of Labeled Cells E->F Cells pass QC G ¹H and ¹⁹F MRI Acquisition F->G H Image Processing (Overlay ¹H/¹⁹F) G->H I Cell Quantification H->I

Caption: General workflow for in vivo cell tracking using PFC nanoemulsions.

3.1 Protocol: Nanoemulsion Preparation

This protocol provides a general method for creating a simple PFC nanoemulsion. Commercially available, pre-formulated emulsions are also an option.

Materials:

  • This compound (or other PFC like Perfluoro-15-crown-5-ether)

  • Surfactant (e.g., Pluronic F-68, lecithin)[2]

  • High-purity water (sterile, for injection)

  • Sonicator (probe or bath) or high-pressure homogenizer

  • Sterile filters (0.2 µm)

Procedure:

  • Prepare the aqueous phase by dissolving the surfactant (e.g., 2% w/v Pluronic F-68) in high-purity water.

  • Add the this compound oil to the aqueous phase. A typical concentration for cell labeling applications is up to 30% w/v.[10]

  • Emulsify the mixture using a high-energy method. For a probe sonicator, use high power with pulses to avoid overheating, keeping the sample on ice.

  • Continue emulsification until the solution becomes a stable, milky-white nanoemulsion.

  • Characterize the nanoemulsion for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Ideal characteristics are a droplet size under 200 nm and a PDI below 0.2.[2]

  • Sterilize the final nanoemulsion by passing it through a 0.2 µm filter into a sterile vial.[11]

  • Store at 4°C until use.

3.2 Protocol: Ex Vivo Cell Labeling

Materials:

  • Cultured cells of interest (e.g., T cells, dendritic cells, stem cells)

  • Complete cell culture medium

  • Sterile PFC nanoemulsion

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Harvest and count the cells. Resuspend the cell pellet in complete culture medium at a concentration of 1-10 million cells/mL.

  • Add the sterile PFC nanoemulsion to the cell suspension. The optimal concentration must be determined empirically for each cell type but can range from 2 to 10 mg/mL.

  • Incubate the cells with the nanoemulsion for 12-24 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, harvest the cells and wash them thoroughly to remove excess, unlabeled nanoemulsion. This is a critical step. Perform at least 3-4 washes with PBS or culture medium, centrifuging and resuspending the cells each time.

  • After the final wash, resuspend the cells in a suitable buffer (e.g., sterile PBS) for viability/efficiency assessment or for in vivo administration.

3.3 Protocol: Assessment of Labeling Efficiency and Viability

It is essential to quantify the amount of ¹⁹F label per cell and confirm that the labeling process does not induce cytotoxicity.

G Cellular Uptake and QC Logic A Cells + PFC Nanoemulsion B Incubation A->B C Cellular Uptake (e.g., Endocytosis) B->C D Washed, Labeled Cells C->D E Viability Assay (e.g., Trypan Blue, Flow Cytometry) D->E F Labeling Efficiency (¹⁹F NMR of Cell Pellet) D->F G Proceed to In Vivo Injection E->G >90% Viable H Optimize Protocol E->H <90% Viable F->G Sufficient ¹⁹F/cell F->H Low ¹⁹F/cell

Caption: Quality control workflow after ex vivo cell labeling.

Viability Assessment:

  • Method: Use a standard cell viability assay. A simple method is Trypan Blue exclusion staining counted with a hemocytometer. For more detailed analysis, flow cytometry with viability dyes (e.g., Propidium Iodide, DAPI) is recommended.

  • Acceptance Criterion: Cell viability should typically remain high, often >90%, after labeling.[5]

Labeling Efficiency Quantification:

  • Method: The gold standard is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of a known number of labeled cells.[4][8]

  • Prepare a cell pellet with a precisely known number of washed, labeled cells (e.g., 10-20 million).

  • Lyse the cells (e.g., via freeze-thaw cycles or detergents).

  • Add a known concentration of a ¹⁹F reference compound (e.g., trifluoroacetic acid) to the sample.

  • Acquire a ¹⁹F NMR spectrum.

  • Quantify the number of ¹⁹F atoms per cell by comparing the integral of the PFC signal to the integral of the known reference standard.[7]

  • Goal: Achieve a high fluorine content per cell (typically 10¹¹ to 10¹² ¹⁹F atoms/cell) to maximize in vivo detection sensitivity.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data from literature for PFC nanoemulsion-based cell tracking. Values can vary significantly based on cell type, nanoemulsion formulation, and experimental conditions.

Table 1: Nanoemulsion & Labeling Parameters

ParameterTypical ValueReference
Nanoemulsion Droplet Size < 200 nm[2]
Polydispersity Index (PDI) < 0.20[2][12]
Incubation Time 12 - 24 hours[11]
Cell Viability Post-Labeling > 90%[5]
¹⁹F Atoms per Cell 10¹¹ - 10¹³[7]

Table 2: In Vivo ¹⁹F MRI Detection Limits

Scanner TypeMagnetic Field StrengthTypical Cell Detection Limit (per voxel)Reference
Preclinical (Animal) 7 T - 11.7 T10³ - 10⁴ cells[1][7]
Clinical 3 T10⁴ - 10⁵ cells[1][5]

In Vivo Administration and Imaging

5.1 Protocol: Cell Administration

  • Resuspend the final, washed, and quality-controlled labeled cells in a sterile, physiologically compatible buffer (e.g., sterile PBS) at the desired concentration for injection.

  • Administer the cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, intratumoral, subcutaneous). The route will depend entirely on the biological question being investigated.

  • The total number of cells injected will depend on the expected biodistribution, migration, and the detection sensitivity of the MRI system.

5.2 Imaging Parameters

  • Anesthetize the animal and place it in a ¹H/¹⁹F dual-tunable MRI coil.

  • Acquire a high-resolution anatomical ¹H image using standard sequences (e.g., Turbo Spin Echo, Gradient Echo).

  • Switch the scanner to the ¹⁹F frequency.

  • Acquire the ¹⁹F image. Due to the low signal, this typically requires sequences optimized for low SNR and quantification, such as a fast spin echo (FSE) or rapid acquisition with relaxation enhancement (RARE) sequence.[5] Acquisition times for the ¹⁹F scan are generally longer than for the ¹H scan.

  • Process the images by overlaying the color-coded ¹⁹F "hot-spot" image onto the grayscale ¹H anatomical image for localization.

  • For quantification, a reference phantom containing a known concentration of the PFC nanoemulsion is often placed in the field of view alongside the animal.[8]

References

Application Notes and Protocols for Gastrointestinal Transit Time Measurement Using Perfluorononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of gastrointestinal (GI) transit time is a critical parameter in preclinical and clinical research for evaluating the efficacy and side effects of new therapeutic agents, understanding GI pathophysiology, and developing novel drug delivery systems. Perfluorononane, a biologically inert and water-immiscible fluorocarbon, serves as an excellent contrast agent for ¹⁹F Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). Due to the negligible natural abundance of fluorine in biological tissues, ¹⁹F MRI allows for the highly specific and non-invasive visualization and quantification of this compound as it transits through the GI tract, providing a powerful tool for motility studies.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the measurement of GI transit time in preclinical (murine) models.

Principle of the Method

This compound is administered orally and its passage through the different segments of the gastrointestinal tract (stomach, small intestine, and colon) is monitored over time using ¹⁹F MRI or MRS. The high fluorine content of this compound provides a strong and specific signal that can be detected without interference from background tissues. By acquiring images or spectra at multiple time points, the rate of gastric emptying, small intestine transit, and colonic transit can be determined. This method offers a non-invasive alternative to traditional techniques such as scintigraphy or the use of radiopaque markers, avoiding exposure to ionizing radiation.[1][2]

Data Presentation

Table 1: Gastrointestinal Transit Times in Mice Measured by ¹⁹F MRS

ParameterValueSpeciesMethodReference
Stomach Emptying (Exponential Decay Constant)74 minutesMouse (fed)¹⁹F MRS[1][3]

Note: This table will be expanded as more quantitative data from relevant studies is identified and analyzed.

Experimental Protocols

Protocol 1: Measurement of Gastrointestinal Transit Time in Mice Using ¹⁹F MRI

This protocol describes a non-invasive method to visualize and quantify the transit of this compound through the gastrointestinal tract of mice.

Materials:

  • This compound (C₉F₂₀)

  • Animal handling and oral gavage equipment (feeding needles appropriate for mice)

  • Anesthesia (e.g., isoflurane) and monitoring equipment

  • ¹⁹F-capable MRI scanner and appropriate radiofrequency coil

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions to minimize stress.

    • Fasting prior to the administration of this compound may be required depending on the study design. For studies on fed animals, provide ad libitum access to food and water.[1][3]

    • Weigh each mouse to determine the appropriate volume for oral gavage.

  • This compound Administration:

    • Prepare a suitable formulation of this compound for oral administration. Due to its immiscibility with water, it can be administered neat or as an emulsion.

    • Administer a defined volume of this compound to each mouse via oral gavage. A typical dose can be in the range of 0.1-0.5 mL, but should be optimized for the specific study.

  • ¹⁹F MRI Data Acquisition:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane) and position it within the MRI scanner.

    • Use a ¹⁹F radiofrequency coil for signal detection.

    • Acquire a proton (¹H) reference image to visualize the anatomy of the gastrointestinal tract.

    • Acquire ¹⁹F images at multiple time points to track the movement of the this compound bolus. A fast imaging sequence such as a Rapid Acquisition with Relaxation Enhancement (RARE) sequence is recommended.

    • Suggested MRI Parameters (to be optimized for the specific scanner):

      • ¹H Imaging (for anatomical reference):

        • Sequence: T1-weighted or T2-weighted spin-echo or gradient-echo

        • Field of View (FOV): To cover the entire abdomen

        • Slice Thickness: 1-2 mm

      • ¹⁹F Imaging:

        • Sequence: RARE (Fast Spin Echo)

        • Repetition Time (TR): 1000-2000 ms

        • Echo Time (TE): 10-20 ms

        • Field of View (FOV): To cover the entire abdomen

        • Slice Thickness: 1-2 mm

        • Number of Averages: 4-8 (to improve signal-to-noise ratio)

  • Data Analysis:

    • Co-register the ¹⁹F and ¹H images to localize the this compound within the different segments of the GI tract (stomach, small intestine, cecum, colon).

    • Quantify the ¹⁹F signal intensity in each GI segment at each time point.

    • Plot the signal intensity as a function of time for each segment to determine the transit times. For example, gastric emptying can be characterized by the time it takes for the signal in the stomach to decrease by 50%.

Visualizations

Experimental_Workflow Experimental Workflow for GI Transit Time Measurement cluster_prep Preparation cluster_mri Data Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation (Acclimatization, Fasting/Feeding) PFN_Admin This compound Administration (Oral Gavage) Animal_Prep->PFN_Admin Dosing MRI_Scan ¹⁹F MRI/MRS Scanning (Multiple Time Points) PFN_Admin->MRI_Scan Imaging Image_Reg Image Co-registration (¹⁹F on ¹H) MRI_Scan->Image_Reg Signal_Quant Signal Quantification in GI Segments Image_Reg->Signal_Quant Transit_Calc Calculation of Transit Times Signal_Quant->Transit_Calc GI_Transit_Pathway This compound Transit Through the GI Tract Stomach Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Gastric Emptying Colon Colon Small_Intestine->Colon Intestinal Transit Excretion Excretion Colon->Excretion Colonic Transit

References

Application Notes and Protocols for Perfluorononane Emulsions in Oxygen Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononane (C₉F₂₀) is a chemically and biologically inert perfluorocarbon (PFC) with a high capacity for dissolving respiratory gases, including oxygen. When formulated as a stable nanoemulsion, this compound droplets can act as artificial oxygen carriers, augmenting the oxygen supply in hypoxic tissues. This property makes them a promising tool in various biomedical applications, particularly in oncology for the reoxygenation of hypoxic tumors, which are notoriously resistant to conventional therapies such as radiotherapy and chemotherapy.

These application notes provide a comprehensive overview of the properties, preparation, and experimental evaluation of perfluoronane emulsions for oxygen delivery. The accompanying protocols offer detailed methodologies for their formulation and for assessing their efficacy in preclinical models.

Data Presentation: Physicochemical and Oxygen Carrying Properties

The efficacy and safety of this compound emulsions are critically dependent on their physicochemical properties. The following tables summarize key quantitative data for this compound and its emulsions, compiled from various sources. It is important to note that specific values can vary depending on the exact formulation and preparation method.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉F₂₀N/A
Molecular Weight462.08 g/mol N/A
Density~1.8 g/cm³N/A
Boiling Point~125 °CN/A
Oxygen SolubilityHighN/A

Table 2: Typical Formulation and Properties of this compound Emulsions

ParameterTypical Value/RangeMethod of Measurement
Formulation
This compound Concentration10 - 40% (w/v)N/A
Surfactant (e.g., Lecithin)1 - 5% (w/v)N/A
Co-surfactant (e.g., Poloxamer 188)0.1 - 2% (w/v)N/A
Physicochemical Properties
Mean Droplet Size100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-20 to -40 mVLaser Doppler Velocimetry
Oxygen Carrying Capacity
Oxygen ContentVaries with pO₂Oxygen-sensitive electrodes, Enzymatic assays[1]

Experimental Protocols

Protocol 1: Preparation of this compound Emulsion via High-Pressure Homogenization

This protocol describes a general method for preparing a sterile this compound-in-water nanoemulsion suitable for in vivo studies.

Materials:

  • This compound (C₉F₂₀)

  • Egg yolk lecithin (B1663433) (or other suitable surfactant)

  • Poloxamer 188 (Pluronic® F-68) (or other suitable co-surfactant)

  • Glycerol (B35011)

  • Water for Injection (WFI)

  • High-pressure homogenizer

  • 0.22 µm sterile filter

Procedure:

  • Aqueous Phase Preparation:

    • In a sterile beaker, dissolve the lecithin, Poloxamer 188, and glycerol in WFI with gentle heating and stirring until a clear solution is obtained.

  • Oil Phase Preparation:

    • In a separate sterile beaker, add the required volume of this compound.

  • Pre-emulsification:

    • Slowly add the oil phase (this compound) to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed for 15-30 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer. The optimal pressure and number of cycles should be determined empirically, but a starting point of 15,000-20,000 PSI for 5-10 cycles is recommended. Ensure the temperature is controlled during homogenization to prevent overheating.

  • Sterile Filtration:

    • Aseptically filter the resulting nanoemulsion through a 0.22 µm sterile filter into a sterile container.

  • Characterization:

    • Determine the mean droplet size, PDI, and zeta potential of the final emulsion using appropriate techniques (e.g., DLS, laser Doppler velocimetry).

    • The emulsion should be stored at 4°C.

Protocol 2: In Vivo Evaluation of this compound Emulsion for Tumor Reoxygenation in a Mouse Xenograft Model

This protocol outlines a procedure to assess the ability of a this compound emulsion to alleviate hypoxia in a solid tumor model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a human cancer cell line known to form hypoxic tumors, such as FaDu or DU145).[2]

  • This compound emulsion (prepared as in Protocol 1).

  • Hypoxia marker (e.g., pimonidazole (B1677889) hydrochloride).

  • Anesthesia (e.g., isoflurane).

  • Physiological saline.

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

  • Tissue fixation and processing reagents (e.g., formalin, paraffin).

  • Immunohistochemistry reagents for hypoxia marker detection.

Procedure:

  • Animal Model:

    • Establish subcutaneous tumors in immunocompromised mice by injecting a suspension of cancer cells. Allow the tumors to grow to a suitable size (e.g., 150-250 mm³).

  • Treatment Groups:

    • Randomly assign mice to the following treatment groups (n ≥ 5 per group):

      • Group 1: Saline control.

      • Group 2: this compound emulsion.

      • Group 3: Carbogen breathing alone.

      • Group 4: this compound emulsion + Carbogen breathing.

  • Administration:

    • Administer the this compound emulsion (e.g., 10 mL/kg) or an equivalent volume of saline intravenously (i.v.) via the tail vein.

    • For groups receiving carbogen, place the mice in a chamber with a continuous flow of carbogen for 1-2 hours prior to the endpoint.

  • Hypoxia Assessment:

    • Administer the hypoxia marker (e.g., pimonidazole at 60 mg/kg, i.p.) 60-90 minutes before sacrificing the animals.

    • At the desired time point post-treatment (e.g., 24 hours), euthanize the mice.

    • Excise the tumors and fix them in 10% neutral buffered formalin.

  • Immunohistochemistry:

    • Process the fixed tumors, embed in paraffin, and section.

    • Perform immunohistochemical staining for the pimonidazole adducts to visualize and quantify the hypoxic regions within the tumor sections.

  • Data Analysis:

    • Capture images of the stained tumor sections.

    • Quantify the hypoxic fraction (percentage of pimonidazole-positive area) in each tumor section using image analysis software.

    • Compare the hypoxic fractions between the different treatment groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway in Tumor Hypoxia and Reoxygenation

Tumor hypoxia leads to the stabilization of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which drives the expression of genes involved in angiogenesis, metabolic adaptation, and treatment resistance. This compound emulsions can counteract this by delivering oxygen to the hypoxic tumor microenvironment, leading to the destabilization and degradation of HIF-1α.

HIF-1α Signaling Pathway cluster_normoxia Normoxia / Reoxygenation cluster_hypoxia Hypoxia O2 Oxygen (from PFC Emulsion) PHD Prolyl Hydroxylases (Active) O2->PHD Activates HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia Hydroxylates HIF1a_normoxia->PHD Substrate VHL VHL E3 Ligase HIF1a_normoxia->VHL Binds to Proteasome Proteasome VHL->Proteasome Targets for Degradation HIF-1α Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (Stable) HIF1b HIF-1β (ARNT) HIF1a_hypoxia->HIF1b Dimerizes with HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Gene_expression Target Gene Transcription HRE->Gene_expression Activates Angiogenesis Angiogenesis (VEGF) Gene_expression->Angiogenesis Metabolism Glycolytic Metabolism Gene_expression->Metabolism Resistance Treatment Resistance Gene_expression->Resistance PFC_Emulsion This compound Emulsion PFC_Emulsion->O2 Delivers

Caption: HIF-1α signaling under hypoxic and reoxygenated conditions.

Experimental Workflow for Evaluating this compound Emulsion Efficacy

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a this compound emulsion as an oxygen delivery vehicle.

Experimental Workflow cluster_formulation Emulsion Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Studies cluster_analysis Data Analysis & Conclusion Prep Emulsion Preparation (High-Pressure Homogenization) Char Physicochemical Characterization (DLS, Zeta Potential) Prep->Char O2_capacity Oxygen Carrying Capacity Measurement Char->O2_capacity Cell_culture Tumor Cell Culture (Hypoxic Conditions) O2_capacity->Cell_culture Viability Cell Viability Assay (e.g., MTT) Cell_culture->Viability HIF1a_western HIF-1α Expression (Western Blot) Cell_culture->HIF1a_western Tumor_model Tumor Xenograft Model Establishment Viability->Tumor_model HIF1a_western->Tumor_model Treatment Emulsion Administration (i.v.) & Carbogen Tumor_model->Treatment Hypoxia_imaging Tumor Hypoxia Imaging (e.g., PET, PAI) Treatment->Hypoxia_imaging IHC Immunohistochemistry (Pimonidazole Staining) Treatment->IHC Data_analysis Quantitative Data Analysis Hypoxia_imaging->Data_analysis IHC->Data_analysis Conclusion Conclusion on Efficacy Data_analysis->Conclusion

Caption: Workflow for preclinical evaluation of this compound emulsions.

References

Application Notes and Protocols: The Role of Fluorinated Additives in Polymer Photovoltaic Cells

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on Perfluorononane: Extensive literature searches did not yield specific data or protocols on the use of perfluoronane as a distinct component or additive in polymer photovoltaic cells. The available research focuses on the broader strategy of utilizing fluorinated compounds and the fluorination of polymer backbones to enhance device performance. Therefore, these application notes provide a comprehensive overview of the principles and practices of using fluorinated additives in polymer solar cells, which serves as the relevant context for considering fluorinated compounds like perfluoronane.

The introduction of fluorinated additives into the active layer of polymer solar cells has emerged as a highly effective strategy for improving power conversion efficiency (PCE) and device stability. Fluorination of organic materials can significantly modify their electronic and morphological properties. Specifically, the high electronegativity of fluorine atoms can lower the HOMO and LUMO energy levels of polymers, leading to higher open-circuit voltages (Voc). Furthermore, fluorinated additives can influence the molecular packing and crystallinity of the donor-acceptor blend, optimizing the morphology of the active layer for more efficient charge transport and reduced recombination.[1][2][3]

These additives can be broadly categorized into solvent additives and solid additives. Solvent additives, often high-boiling-point liquids, are used in small quantities in the host solvent during the deposition of the active layer to control the film drying rate and promote a more favorable morphology.[4][5] Volatilizable solid additives represent a newer class of materials that can be removed by thermal annealing, which is advantageous for long-term device stability.[4][5]

Data Presentation

The following tables summarize the quantitative impact of using fluorinated additives on the performance of polymer photovoltaic cells, as reported in recent literature.

Device ConfigurationAdditive (wt%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
PBDB-T-2F:BTP-4FNo Additive---15.2
PBDB-T-2F:BTP-4FINB-1F---16.5
PBDB-T-2F:IT-4FNo Additive---12.1
PBDB-T-2F:IT-4FINB-1F---13.4

Table 2: Effect of Trifluoromethyl Group Fluorination on Polymer Donor Performance [2][7]

Polymer DonorAdditiveVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Methylated Polymer----~7
Trifluoromethylated Polymer----13.5

Table 3: Impact of Fluorinated Additives on Perovskite Solar Cell Stability [8]

DeviceInitial Power Retention (%)Power Retention after 80 min under bias (%)
Reference100Breaks down completely
With D1 Additive10094
With D2 Additive10085

Experimental Protocols

The following protocols provide a generalized methodology for the fabrication and characterization of polymer photovoltaic cells incorporating a fluorinated additive.

1. Materials and Substrate Preparation:

  • Substrates: Indium tin oxide (ITO) coated glass slides.

  • Polymer Donor: e.g., PBDB-T-2F

  • Non-Fullerene Acceptor: e.g., BTP-4F

  • Fluorinated Additive: e.g., INB-1F (as a solid additive)

  • Solvents: Chloroform, o-dichlorobenzene, etc.

  • Interfacial Layers: PEDOT:PSS (hole transport layer), PFN-Br (electron transport layer)

  • Electrodes: Aluminum (Al)

Protocol:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes to improve the work function and remove organic residues.

2. Device Fabrication (Inverted Structure):

  • Hole Transport Layer (HTL) Deposition:

    • Deposit a layer of PEDOT:PSS onto the cleaned ITO substrate by spin-coating.

    • Anneal the substrates at 150°C for 15 minutes.

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of the polymer donor and non-fullerene acceptor in a suitable solvent (e.g., chloroform). A typical ratio is 1:1.2 by weight.

    • Add the fluorinated solid additive (e.g., INB-1F) to the blend solution at a predetermined weight percentage.

    • Stir the solution overnight at a slightly elevated temperature to ensure complete dissolution.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Anneal the film at a specified temperature and duration to optimize the morphology and remove the volatile additive (e.g., 110°C for 10 minutes).[4]

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a solution of an electron transport material (e.g., PFN-Br in methanol).

    • Spin-coat the ETL solution on top of the active layer.

  • Cathode Deposition:

    • Deposit the top electrode (e.g., 100 nm of Aluminum) by thermal evaporation through a shadow mask to define the active area of the device.

3. Device Characterization:

  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the fabricated solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

    • Extract key performance parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the spectral response of the device.

  • Morphological and Structural Analysis:

    • Use techniques such as Atomic Force Microscopy (AFM) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) to characterize the surface morphology and molecular packing of the active layer.

Visualizations

Experimental Workflow for Polymer Solar Cell Fabrication with a Fluorinated Additive

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Depo HTL Deposition (PEDOT:PSS) UV_Ozone->HTL_Depo Active_Layer_Depo Active Layer Spin-Coating HTL_Depo->Active_Layer_Depo Active_Layer_Prep Active Layer Solution (Donor + Acceptor + Fluorinated Additive) Active_Layer_Prep->Active_Layer_Depo Annealing Thermal Annealing Active_Layer_Depo->Annealing ETL_Depo ETL Deposition Annealing->ETL_Depo Cathode_Depo Cathode Deposition (Al) ETL_Depo->Cathode_Depo JV_Meas J-V Measurement Cathode_Depo->JV_Meas EQE_Meas EQE Measurement JV_Meas->EQE_Meas Morph_Analysis Morphological Analysis (AFM, GIWAXS) EQE_Meas->Morph_Analysis

Caption: Workflow for fabricating and characterizing polymer solar cells with a fluorinated additive.

References

Application Notes and Protocols for Spin-Density Weighted MRI with Perfluorononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging modality that offers high specificity for the detection and quantification of labeled cells and targeted agents in vivo. Due to the negligible endogenous fluorine concentration in biological tissues, ¹⁹F MRI provides background-free images, where the signal is directly proportional to the concentration of the fluorine-based contrast agent. Perfluorononane (PFN) is a biologically inert perfluorocarbon (PFC) with a high fluorine content, making it an excellent candidate for a ¹⁹F MRI tracer. When formulated as a nanoemulsion, PFN can be efficiently taken up by cells, enabling applications such as cell tracking, inflammation imaging, and monitoring of targeted drug delivery.

Spin-density weighted MRI sequences are particularly well-suited for quantitative ¹⁹F imaging. By minimizing the influence of T1 and T2 relaxation times, these sequences generate a signal that is primarily dependent on the number of ¹⁹F spins within a voxel. This allows for the direct quantification of labeled cells or targeted nanoparticles. This document provides detailed application notes and experimental protocols for utilizing spin-density weighted MRI with this compound for preclinical research.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to ¹⁹F MRI with perfluorocarbons. Note that specific values for this compound may vary depending on the experimental conditions, such as nanoemulsion formulation, magnetic field strength, and temperature. The data presented here are compiled from various studies on perfluorocarbons and serve as a reference.

Table 1: Physicochemical and MRI Properties of Perfluorocarbons

PropertyValueReference
Molecular Formula (PFN)C₉F₂₀N/A
Molecular Weight (PFN)488.08 g/mol N/A
¹⁹F Nuclei per Molecule (PFN)20N/A
T1 Relaxation Time (PFCs)~0.5 - 3 s[1]
T2 Relaxation Time (PFCs)~25 - 160 ms[2][3]
Relative ¹⁹F Sensitivity (vs ¹H)0.83[4]

Table 2: Cellular Labeling and Detection Sensitivity

ParameterValueReference
Typical ¹⁹F atoms per cell10¹¹ - 10¹³[5]
In vitro detection limit (7T)~2,000 cells/voxel[5]
In vivo detection limit (11.7T)~7,500 cells/voxel[5]
Nanoemulsion droplet size< 200 nm[6]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

This protocol describes the preparation of a basic PFN nanoemulsion suitable for cell labeling.

Materials:

  • This compound (PFN)

  • Surfactant (e.g., Pluronic F-68, Egg Yolk Phospholipid)

  • High-purity water

  • High-pressure homogenizer or sonicator

  • Filtration system (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a surfactant solution by dissolving the chosen surfactant in high-purity water. The concentration will depend on the desired final concentration of PFN. A common starting point is a 1-2% (w/v) surfactant solution.

  • Add this compound to the surfactant solution. A typical concentration for the final nanoemulsion is 10-20% (v/v) PFN.

  • Create a coarse pre-emulsion by vigorous shaking or vortexing.

  • Homogenize the pre-emulsion using a high-pressure homogenizer or a high-power probe sonicator. This step is critical for reducing the droplet size to the nanometer range.

    • High-Pressure Homogenization: Pass the emulsion through the homogenizer for multiple cycles (e.g., 5-10 cycles) at a pressure of 15,000-20,000 psi.

    • Sonication: Sonicate the emulsion on ice to prevent overheating. Use a pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 10-20 minutes.

  • Sterilize the resulting nanoemulsion by filtering it through a 0.22 µm syringe filter.

  • Characterize the nanoemulsion for droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean diameter of < 200 nm and a PDI of < 0.2.[6]

  • Store the nanoemulsion at 4°C.

Protocol 2: Ex Vivo Cell Labeling with PFN Nanoemulsion

This protocol details the procedure for labeling cells in culture with the prepared PFN nanoemulsion.

Materials:

  • Cultured cells of interest (e.g., macrophages, stem cells, T-cells)

  • Complete cell culture medium

  • PFN nanoemulsion (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

Procedure:

  • Culture the cells to the desired confluency in appropriate culture flasks or plates.

  • Add the PFN nanoemulsion to the cell culture medium to achieve the desired final concentration of PFN. A typical starting concentration is 1-2 mg/mL of PFN. The optimal concentration should be determined empirically for each cell type to maximize uptake and minimize toxicity.

  • Incubate the cells with the PFN nanoemulsion-containing medium for 12-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, aspirate the labeling medium and wash the cells three times with sterile PBS to remove any free nanoemulsion.

  • Harvest the labeled cells using standard methods (e.g., trypsinization for adherent cells).

  • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

  • Resuspend the cell pellet in fresh culture medium or PBS.

  • Count the number of labeled cells and assess their viability (e.g., using trypan blue exclusion).

  • The labeled cells are now ready for in vitro imaging or in vivo administration.

Protocol 3: Spin-Density Weighted ¹⁹F MRI of Labeled Cells (In Vitro)

This protocol describes the acquisition of spin-density weighted ¹⁹F MR images of labeled cell pellets.

Materials:

  • Labeled cells (from Protocol 2)

  • MRI-compatible tubes (e.g., 5 mm NMR tubes)

  • MRI scanner equipped with a ¹⁹F coil

  • Reference phantom containing a known concentration of PFN

Procedure:

  • Prepare cell pellets by centrifuging a known number of labeled cells (e.g., 1 x 10⁷ cells) directly in an MRI-compatible tube.

  • Place the cell pellet tube and a reference phantom within the ¹⁹F coil of the MRI scanner.

  • Acquire anatomical ¹H images to confirm the position of the cell pellet and the reference phantom.

  • Switch to the ¹⁹F channel and acquire spin-density weighted images using a suitable pulse sequence (e.g., Fast Spin Echo - FSE, or Gradient Echo - GRE).

  • Pulse Sequence Parameters for Spin-Density Weighting:

    • Repetition Time (TR): Long (e.g., > 3000 ms) to allow for full T1 recovery of the ¹⁹F signal.[7]

    • Echo Time (TE): Short (e.g., < 30 ms) to minimize T2 decay.[7]

    • These parameters ensure that the resulting signal intensity is primarily proportional to the number of ¹⁹F spins in each voxel.

  • Process the acquired ¹⁹F images. The signal from the labeled cells should appear as "hot spots" with no background signal.

  • Quantify the ¹⁹F signal in the cell pellet by drawing a region of interest (ROI) around it and comparing the integrated signal intensity to that of the reference phantom. This allows for the calculation of the average number of ¹⁹F atoms per cell.

Protocol 4: In Vivo ¹⁹F MRI for Cell Tracking

This protocol outlines the general procedure for tracking PFN-labeled cells in a small animal model. All animal procedures must be approved by the relevant institutional animal care and use committee.

Materials:

  • Labeled cells suspended in a sterile, injectable vehicle (e.g., PBS or saline)

  • Small animal model (e.g., mouse or rat)

  • Anesthesia equipment

  • MRI scanner with a dual ¹H/¹⁹F coil for small animals

  • Physiological monitoring equipment

Procedure:

  • Administer the labeled cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or direct injection into a target tissue).

  • Anesthetize the animal and place it in the MRI scanner.

  • Position the animal within the dual ¹H/¹⁹F coil.

  • Acquire high-resolution anatomical ¹H images to visualize the anatomy of the region of interest.

  • Switch to the ¹⁹F channel and acquire spin-density weighted images using the parameters described in Protocol 3. The acquisition time for ¹⁹F images will likely be longer than for ¹H images due to the lower signal intensity. Signal averaging is often required to achieve a sufficient signal-to-noise ratio (SNR).

  • Co-register the ¹⁹F and ¹H images to overlay the "hot spots" of the labeled cells onto the anatomical images. This allows for the precise localization of the cells in vivo.

  • Longitudinal imaging can be performed at different time points to track the migration and fate of the labeled cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging MRI Acquisition PFN This compound Homogenization High-Pressure Homogenization/ Sonication PFN->Homogenization Surfactant Surfactant Solution Surfactant->Homogenization Nanoemulsion PFN Nanoemulsion Homogenization->Nanoemulsion Incubation Incubation with Nanoemulsion Nanoemulsion->Incubation Cells Cultured Cells Cells->Incubation Washing Washing & Harvesting Incubation->Washing LabeledCells Labeled Cells Washing->LabeledCells InVitro In Vitro Imaging (Cell Pellet) LabeledCells->InVitro InVivo In Vivo Administration (Animal Model) LabeledCells->InVivo MRI Spin-Density Weighted 19F MRI InVitro->MRI InVivo->MRI Analysis Image Analysis & Quantification MRI->Analysis

Caption: Experimental workflow for spin-density weighted MRI with this compound.

cellular_uptake cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nanoemulsion PFN Nanoemulsion Receptor Surface Receptors (e.g., Scavenger Receptors) Nanoemulsion->Receptor Binding MembraneInvagination Membrane Invagination Receptor->MembraneInvagination Initiates Phagosome Phagosome/ Endosome MembraneInvagination->Phagosome Forms Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Fusion Release Intracellular Accumulation Phagolysosome->Release

Caption: Cellular uptake of PFN nanoemulsions by phagocytosis/endocytosis.

References

Application Notes and Protocols: RARE Sequence Imaging with Perfluorononane Contrast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononane (C9F20) is a biologically inert perfluorocarbon that serves as an excellent contrast agent for fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI). Its high fluorine content provides a strong, specific signal with no background from biological tissues, making it ideal for quantitative in vivo imaging applications. When combined with the Rapid Acquisition with Relaxation Enhancement (RARE) pulse sequence, also known as Fast Spin-Echo (FSE) or Turbo Spin-Echo (TSE), ¹⁹F MRI with this compound allows for rapid and sensitive visualization and quantification of labeled cells, tissues, or drug delivery vehicles.

These application notes provide detailed protocols and guidance for utilizing this compound with RARE sequence imaging for preclinical research and drug development.

Data Presentation: Quantitative Analysis

Quantitative analysis in ¹⁹F MRI relies on the direct relationship between the signal intensity and the concentration of ¹⁹F nuclei. For accurate quantification, it is essential to calibrate the signal intensity using a reference phantom with a known concentration of this compound. The data can be presented in tabular format to compare signal-to-noise ratio (SNR), relaxation times, and quantification of the contrast agent under different experimental conditions.

Table 1: Representative ¹⁹F MRI Properties of Perfluorocarbons

PerfluorocarbonT1 Relaxation Time (ms)T2 Relaxation Time (ms)Magnetic Field (T)Temperature (°C)Reference
Perfluoro-15-crown-5-ether (PFCE)~800~3009.437[1]
Perfluoropolyether (PFPE)~1200~1003.037[2]
Perfluorooctyl Bromide (PFOB)~1000~803.037[2]

Table 2: Example of Quantitative RARE Sequence Parameters for ¹⁹F Imaging

ParameterIn Vitro Phantom ImagingIn Vivo Cellular ImagingIn Vivo GI Tract Imaging
Magnetic Field Strength 9.4 T7.0 T4.7 T
RARE Factor (ETL) 168 - 168
Repetition Time (TR) Optimized based on T1Optimized based on T12500 ms
Echo Time (TE) Optimized based on T2Optimized based on T211 ms
Field of View (FOV) 40 x 40 mm30 x 30 mm50 x 50 mm
Matrix Size 128 x 12864 x 64128 x 128
Slice Thickness 2 mm1.5 mm1 mm
Number of Averages (NEX) 64128 - 2564

Experimental Protocols

Protocol 1: Determination of this compound T1 and T2 Relaxation Times

Objective: To accurately measure the T1 and T2 relaxation times of this compound to enable optimization of the RARE imaging sequence.

Materials:

  • MRI spectrometer with ¹⁹F imaging capabilities

  • Dual ¹H/¹⁹F volume coil

  • This compound

  • Agarose (B213101)

  • NMR tubes or other suitable phantom containers

Methodology:

  • Phantom Preparation:

    • Prepare a 1-2% agarose gel in deionized water.

    • While the agarose is still warm and liquid, add a known concentration of this compound (e.g., 10-50 mM) and emulsify by vigorous vortexing or sonication to create a stable emulsion.

    • Transfer the emulsion to NMR tubes or other phantom vessels and allow to solidify.

    • Include a reference tube with a known concentration of a fluorine standard for quantification.

  • MRI Acquisition - T1 Measurement:

    • Place the phantom in the center of the MRI coil.

    • Acquire a series of ¹⁹F images using a saturation recovery RARE (RARE-VTR) sequence with a range of repetition times (TRs) (e.g., 100, 200, 400, 800, 1500, 3000, 6000 ms).

    • Keep other parameters constant (e.g., TE, ETL).

  • MRI Acquisition - T2 Measurement:

    • Use a multi-slice multi-echo (MSME) or a single-slice multi-echo spin-echo sequence.

    • Acquire a series of images with a fixed long TR and a range of echo times (TEs).

  • Data Analysis:

    • Measure the signal intensity from a region of interest (ROI) within the this compound phantom for each TR (for T1) and TE (for T2).

    • Fit the signal intensity versus TR data to a mono-exponential recovery function to calculate T1.

    • Fit the signal intensity versus TE data to a mono-exponential decay function to calculate T2.

Protocol 2: In Vivo RARE Imaging of this compound-labeled Cells

Objective: To visualize and quantify the distribution of this compound-labeled cells in a small animal model.

Materials:

  • This compound nanoemulsion suitable for cell labeling

  • Cell culture reagents

  • Animal model (e.g., mouse, rat)

  • Anesthesia equipment

  • Small animal MRI system with ¹H/¹⁹F coils

  • Physiological monitoring equipment

Methodology:

  • Cell Labeling:

    • Incubate the cells of interest with the this compound nanoemulsion for 24-48 hours. The optimal concentration and incubation time should be determined empirically to ensure high intracellular uptake without affecting cell viability.

    • Wash the cells thoroughly to remove any extracellular nanoemulsion.

  • Animal Preparation:

    • Administer the labeled cells to the animal model (e.g., via intravenous, intraperitoneal, or subcutaneous injection).

    • Anesthetize the animal and position it within the MRI scanner.

    • Monitor the animal's vital signs (respiration, temperature) throughout the imaging session.

  • MRI Acquisition:

    • First, acquire anatomical ¹H images (e.g., using a T2-weighted RARE sequence) to localize the region of interest.

    • Switch to ¹⁹F imaging mode.

    • Acquire ¹⁹F images using a RARE sequence with parameters optimized based on the experimentally determined T1 and T2 values of this compound.

    • Use a sufficient number of averages (NEX) to achieve a good signal-to-noise ratio, which may range from 128 to 512 or higher depending on the cell concentration.

  • Image Analysis:

    • Co-register the ¹⁹F and ¹H images to overlay the "hot spot" ¹⁹F signal onto the anatomical context.

    • Quantify the ¹⁹F signal by referencing it to a phantom with a known concentration of this compound scanned during the same session.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis Cell_Labeling Cell Labeling with This compound Nanoemulsion Animal_Model Animal Model Preparation Cell_Labeling->Animal_Model Cell Administration Anatomical_Scan 1H Anatomical Scan (e.g., T2 RARE) Animal_Model->Anatomical_Scan Positioning in MRI Phantom Quantitative Phantom Preparation Fluorine_Scan 19F RARE Sequence Imaging Phantom->Fluorine_Scan Calibration Reference Anatomical_Scan->Fluorine_Scan Localization Co_registration Image Co-registration (1H and 19F) Fluorine_Scan->Co_registration Quantification Signal Quantification Co_registration->Quantification Visualization Data Visualization Quantification->Visualization

Caption: Experimental workflow for in vivo ¹⁹F MRI using this compound.

RARE_Optimization T1 Measure T1 (Saturation Recovery) TR Set Repetition Time (TR) ~ T1 T1->TR ETL Set Echo Train Length (ETL) (RARE Factor) T1->ETL T2 Measure T2 (Multi-Echo) T2->ETL TE_eff Set Effective Echo Time (TE_eff) ~ T2 T2->TE_eff Optimized_RARE Optimized RARE Sequence TR->Optimized_RARE ETL->Optimized_RARE TE_eff->Optimized_RARE

References

Preparing Stable Perfluorononane Nanoemulsions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and stability considerations for creating stable perfluorononane (PFN) nanoemulsions for various research applications, including drug delivery, medical imaging, and oxygen therapeutics. The accompanying detailed protocols offer step-by-step guidance for the preparation and evaluation of these advanced colloidal dispersions.

Introduction to this compound Nanoemulsions

This compound is a perfluorocarbon (PFC) that, due to its chemical inertness and high gas-dissolving capacity, is a valuable component in biomedical research. Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, in this case, a PFN oil phase dispersed in an aqueous phase, stabilized by an interfacial layer of surfactant molecules.[1] The small droplet size, typically in the range of 100-500 nm, allows for applications such as intravenous administration and cellular uptake.[1][2]

The stability of nanoemulsions is a critical factor, with Ostwald ripening being a common degradation mechanism for PFC nanoemulsions.[3] This process involves the growth of larger droplets at the expense of smaller ones due to molecular diffusion. Careful selection of formulation components and manufacturing processes is crucial to produce stable and effective PFN nanoemulsions.

Key Components for Formulation

The successful formulation of stable PFN nanoemulsions is dependent on the judicious selection of the oil phase, aqueous phase, and surfactants/emulsifiers.

ComponentRoleTypical Concentration RangeExample(s)
This compound (PFN)Dispersed (Oil) Phase10% - 40% (v/v)N/A
Purified Water (WFI)Continuous Phaseq.s. to 100%N/A
Pluronic F-68Primary Surfactant/Steric Stabilizer2% - 5% (w/v)Poloxamer 188
Egg Yolk PhospholipidsCo-surfactant/Stabilizer1% - 3% (w/v)Lecithin
Glycerol (B35011)Tonicity Agent2.25% (w/v)N/A

Manufacturing and Characterization Parameters

High-pressure homogenization is a widely used technique to produce nanoemulsions with a narrow size distribution.[4] The characterization of the resulting nanoemulsion is critical to ensure it meets the required specifications for the intended application.

High-Pressure Homogenization (HPH) Parameters
ParameterTypical RangePurpose
Homogenization Pressure10,000 - 20,000 psiDroplet size reduction
Number of Passes5 - 10 cyclesTo ensure uniform and small droplet size
Temperature4°C - 25°CTo minimize degradation of components
Nanoemulsion Characterization Data
ParameterTechniqueTypical ValuesIndication
Mean Particle SizeDynamic Light Scattering (DLS)100 - 250 nmBioavailability and in vivo fate
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2Uniformity of droplet size
Zeta PotentialLaser Doppler Velocimetry> ±30 mVColloidal stability (electrostatic repulsion)
pHpH meter6.5 - 7.5Physiological compatibility
OsmolalityOsmometer280 - 320 mOsmol/kgIsotonicity for in vivo use[5]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

This protocol details the steps for creating a stable PFN nanoemulsion using a high-pressure homogenizer.

Materials:

  • This compound (PFN)

  • Pluronic F-68

  • Egg Yolk Phospholipids

  • Glycerol

  • Water for Injection (WFI)

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Aqueous Phase: In a sterile beaker, dissolve the Pluronic F-68, egg yolk phospholipids, and glycerol in WFI with gentle stirring until a clear solution is formed.

  • Preparation of the Oil Phase: In a separate sterile container, measure the required volume of this compound.

  • Formation of the Coarse Emulsion: While continuously stirring the aqueous phase at a moderate speed with a high-shear mixer, slowly add the this compound oil phase. Continue mixing for 15-30 minutes to form a coarse, milky-white pre-emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer set to the desired pressure (e.g., 15,000 psi).

  • Cycling: Recirculate the emulsion through the homogenizer for a specified number of passes (e.g., 7 cycles) to achieve a translucent nanoemulsion with a uniform droplet size.

  • Cooling: Cool the final nanoemulsion to room temperature or store at 4°C.

  • Sterilization: For biological applications, the nanoemulsion can be sterile-filtered through a 0.22 µm filter.

Protocol 2: Characterization of this compound Nanoemulsion

This protocol outlines the standard methods for characterizing the physical properties of the prepared PFN nanoemulsion.

2.1 Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoemulsion sample with WFI to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

2.2 Zeta Potential Measurement

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the nanoemulsion with WFI.

    • Inject the diluted sample into a disposable zeta cell.

    • Measure the electrophoretic mobility of the droplets, which is then converted to zeta potential by the instrument's software.

    • Perform the measurement in triplicate and report the average value.

2.3 Stability Assessment

  • Procedure:

    • Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • At regular intervals (e.g., 1, 7, 14, and 30 days), measure the particle size, PDI, and zeta potential as described above.

    • Monitor for any signs of physical instability, such as creaming, sedimentation, or phase separation.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in preparing and characterizing PFN nanoemulsions, the following diagrams are provided.

Nanoemulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization Aqueous_Phase Aqueous Phase (WFI, Pluronic F-68, Phospholipids, Glycerol) Coarse_Emulsion Coarse Emulsion Formation Aqueous_Phase->Coarse_Emulsion Oil_Phase Oil Phase (this compound) Oil_Phase->Coarse_Emulsion HPH High-Pressure Homogenization Coarse_Emulsion->HPH High-Shear Mixing Final_Nanoemulsion Stable PFN Nanoemulsion HPH->Final_Nanoemulsion 5-10 Passes DLS DLS Analysis (Size, PDI) Zeta Zeta Potential Analysis Stability Stability Assessment Final_Nanoemulsion->DLS Final_Nanoemulsion->Zeta Final_Nanoemulsion->Stability Nanoemulsion_Droplet_Structure cluster_droplet Nanoemulsion Droplet cluster_interface Interfacial Layer PFN_Core This compound (Oil Phase) Surfactant_Tail Hydrophobic Tail (e.g., PPO block of Pluronic) Surfactant_Head Hydrophilic Head (e.g., PEO block of Pluronic) Aqueous_Phase Aqueous Phase (Continuous) Surfactant_Tail->Surfactant_Head

References

Application Notes and Protocols for Monitoring Gastric Emptying in Mice using Perfluorononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring gastric emptying is a critical component in preclinical research for evaluating gastrointestinal (GI) motility, studying the pathophysiology of GI disorders, and assessing the effects of novel pharmaceutical compounds. Traditional methods for measuring gastric emptying in mice, such as the phenol (B47542) red recovery assay or scintigraphy, are often terminal or involve ionizing radiation.[1] The use of perfluorononane, a biologically inert fluorocarbon, in conjunction with 19F Magnetic Resonance Imaging (MRI), offers a non-invasive and highly selective method for visualizing and quantifying gastric emptying and entire GI transit.[2][3]

This compound serves as an excellent contrast agent due to its high fluorine content, immiscibility with water, low viscosity, and the absence of a natural 19F background signal in biological tissues.[3] This results in high-contrast images of the GI tract, allowing for accurate and repeatable measurements in the same animal over time.

Principle of the Method

The methodology is based on the oral administration of a known quantity of this compound to a mouse. As the this compound passes through the stomach and into the intestines, its location and quantity can be monitored using 19F MRI or Magnetic Resonance Spectroscopy (MRS). The rate of decrease of the 19F signal in the stomach provides a direct measure of the gastric emptying rate. In mice, gastric emptying typically follows an exponential decay pattern.[2]

Key Advantages

  • Non-invasive: Allows for longitudinal studies in the same animal, reducing biological variability and the number of animals required.[1]

  • High Specificity: The lack of a natural 19F signal in the body ensures that the detected signal originates solely from the this compound contrast agent.[3]

  • High-Resolution Imaging: Provides detailed anatomical images of the gastrointestinal tract.[3]

  • Quantitative Data: Enables the calculation of key parameters such as gastric emptying half-time and exponential decay constants.[2]

Quantitative Data Summary

The following table summarizes quantitative data related to gastric emptying in mice as determined by various methods, including the use of this compound with MRI.

ParameterValueMethodAnimal ModelReference
Gastric Emptying Pattern in Mice Exponential Decay27Al and 19F NMRAwake, fed mice[2]
Exponential Decay Constant for Stomach Emptying 74 minutes27Al and 19F NMRAwake, fed mice[2]
MRI-derived Gastric Half Emptying Time (Standard Meal) 59 ± 5 min9.4 Tesla MRIControl Mice[4][5]
Breath Test-derived Gastric Half Emptying Time (Saline) 85 ± 22 min[13C]octanoic acid breath testControl Mice[4][6]
Breath Test-derived Gastric Half Emptying Time (Morphine) 161 ± 46 min[13C]octanoic acid breath testMorphine-induced gastroparesis model[4][6]

Experimental Protocols

Protocol 1: Monitoring Gastric Emptying using 19F MRI

This protocol outlines the procedure for non-invasively monitoring gastric emptying in mice using this compound as a contrast agent and 19F MRI for detection.

Materials:

  • This compound

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 ml)

  • Anesthesia (e.g., isoflurane)

  • Small animal MRI system with 19F imaging capabilities

  • Animal warming system

Procedure:

  • Animal Preparation:

    • Fast mice overnight (approximately 12-16 hours) with free access to water. This ensures an empty stomach at the start of the experiment.

    • Weigh each mouse to determine the appropriate volume of this compound to administer.

  • Administration of this compound:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).

    • Carefully administer a defined volume of this compound (e.g., 100-200 µL) directly into the stomach via oral gavage.

  • Magnetic Resonance Imaging:

    • Position the anesthetized mouse in the MRI scanner. Use a warming system to maintain the animal's body temperature at 37°C.

    • Acquire an initial (t=0) 1H anatomical reference scan to visualize the position of the stomach.

    • Perform 19F MRI scans to visualize the distribution of this compound. A fast spin-echo sequence (RARE) is often suitable.[3]

      • Example Imaging Parameters (to be optimized for the specific MRI system):

        • Slice thickness: 1 mm[3]

        • In-plane resolution: 0.23 x 0.23 mm²[3]

    • Repeat the 19F MRI scans at regular intervals (e.g., every 15-30 minutes) for a total duration of 2-4 hours to monitor the clearance of this compound from the stomach.

  • Data Analysis:

    • On the acquired 19F images, define a region of interest (ROI) encompassing the stomach at each time point.

    • Quantify the total 19F signal intensity within the stomach ROI for each time point.

    • Plot the 19F signal intensity as a function of time.

    • Fit the data to an exponential decay curve to calculate the gastric emptying half-time (T₁/₂) and the exponential decay constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_admin Contrast Agent Administration cluster_imaging 19F MRI Acquisition cluster_analysis Data Analysis fasting Overnight Fasting weighing Weigh Mouse fasting->weighing anesthesia_admin Anesthetize Mouse weighing->anesthesia_admin gavage Oral Gavage of this compound anesthesia_admin->gavage positioning Position Mouse in MRI gavage->positioning h1_scan Acquire 1H Anatomical Scan positioning->h1_scan f19_scan_initial Acquire Initial 19F Scan (t=0) h1_scan->f19_scan_initial f19_scan_repeat Repeat 19F Scans at Intervals f19_scan_initial->f19_scan_repeat roi Define Stomach ROI f19_scan_repeat->roi quantify Quantify 19F Signal roi->quantify plot Plot Signal vs. Time quantify->plot calculate Calculate Emptying Rate plot->calculate

Caption: Workflow for monitoring gastric emptying in mice using this compound and 19F MRI.

Physiological Process of Gastric Emptying

gastric_emptying_pathway cluster_stomach Stomach cluster_intestine Small Intestine oral_admin Oral Administration of This compound + Meal fundus Fundus (Storage) oral_admin->fundus corpus Corpus (Mixing) fundus->corpus antrum Antrum (Grinding and Propulsion) corpus->antrum pylorus Pyloric Sphincter antrum->pylorus Peristaltic Contractions duodenum Duodenum (Absorption) pylorus->duodenum

Caption: Simplified diagram of the physiological process of gastric emptying.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Perfluorononane Emulsion Stability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the stability of perfluorononane emulsions for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound emulsion instability?

A1: this compound emulsions are kinetically stable but thermodynamically unstable systems. The primary mechanisms leading to instability are:

  • Ostwald Ripening: This is a major cause of emulsion destabilization over long-term storage.[1] It involves the diffusion of smaller this compound droplets into larger ones due to differences in solubility, leading to an overall increase in particle size.[2]

  • Coalescence: The merging of two or more droplets to form a single larger droplet. This is an irreversible process that can be caused by an insufficient surfactant layer.[2][3]

  • Flocculation: The aggregation of droplets into clumps without the merging of individual droplets. While reversible, it can be a precursor to coalescence.[2][3]

  • Creaming/Sedimentation: The upward or downward movement of droplets due to density differences between the this compound and the continuous phase.[3][4] This is influenced by particle size and the viscosity of the continuous phase.[3]

Q2: What is the ideal particle size for a this compound emulsion intended for in vivo use?

A2: For clinical applications, the droplet size of perfluorocarbon nanoemulsions typically ranges from 100 nm to 500 nm.[5][6] Emulsions with a mean particle size of less than or equal to 0.12 microns have been shown to have a longer blood half-life and reduced febrile responses in rats.[7] Smaller particles more effectively evade the reticuloendothelial system (RES), leading to longer circulation times.[7]

Q3: How does zeta potential affect emulsion stability?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A higher absolute zeta potential (typically > ±30 mV) generally indicates good stability, as the electrostatic repulsion between droplets prevents aggregation and coalescence.[8] However, it's important to note that a high initial zeta potential doesn't always guarantee long-term stability.[9]

Q4: What are the common methods for sterilizing this compound emulsions?

A4: Sterilization of emulsions can be challenging as conventional methods like autoclaving can disrupt the emulsion's stability.[10] For nanoemulsions with a sufficiently small and narrow particle size distribution, terminal filtration through a 0.22 µm filter is a viable and effective method.[11] Aseptic preparation techniques, such as dual centrifugation in a sterile vial, can also be employed for small-scale production.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound emulsions.

Issue 1: The emulsion shows signs of creaming or sedimentation shortly after preparation.

  • Possible Cause: Large particle size or low viscosity of the continuous phase.[3]

  • Solution:

    • Optimize Homogenization: Increase the homogenization pressure or the number of passes to reduce the droplet size.[1][5]

    • Increase Continuous Phase Viscosity: Consider adding a viscosity-modifying agent to the aqueous phase.[3]

Issue 2: The average particle size of the emulsion increases over time during storage.

  • Possible Cause: Ostwald ripening.[1]

  • Solution:

    • Incorporate a Higher Molecular Weight Perfluorocarbon: Adding a small amount of a less water-soluble, higher molecular weight perfluorocarbon can inhibit Ostwald ripening.[13]

    • Optimize Surfactant Concentration: Ensure sufficient surfactant is present to fully cover the droplet surface.[14]

Issue 3: The emulsion appears cloudy or lumpy.

  • Possible Cause: Flocculation of droplets.[2]

  • Solution:

    • Increase Zeta Potential: If the zeta potential is low, consider using a charged surfactant or adjusting the pH of the continuous phase to increase electrostatic repulsion between droplets.

    • Incorporate a Steric Stabilizer: Surfactants with a polyethylene (B3416737) glycol (PEG) chain can provide a protective layer around the droplets, preventing them from getting too close to each other.

Issue 4: The emulsion fails to pass through a 0.22 µm filter for sterilization.

  • Possible Cause: The particle size distribution is too broad, with a significant population of droplets larger than 220 nm.

  • Solution:

    • Refine Homogenization Process: Increase the energy input during homogenization (higher pressure or more passes) to achieve a smaller and more uniform particle size.[5]

    • Optimize Formulation: Adjust the surfactant-to-oil ratio, as a higher ratio can lead to smaller particle sizes.[15]

Data Presentation

Table 1: Formulation Parameters Influencing this compound Emulsion Stability

ParameterTypical RangeEffect on StabilityReference(s)
This compound Concentration 10 - 60% (w/v)Higher concentrations may require more surfactant to maintain stability.[7][16]
Primary Surfactant (e.g., Egg Yolk Phospholipid) 1 - 5% (w/v)Crucial for forming a stable interfacial film and preventing coalescence.[17]
Co-surfactant/Steric Stabilizer (e.g., Poloxamer 188) 0.1 - 2% (w/v)Provides steric hindrance to prevent flocculation.[17]
Aqueous Phase q.s. to 100%Typically Water for Injection (WFI).[17]
Tonicity Agent (e.g., Glycerol) 2 - 3% (w/v)Adjusts the osmolarity of the emulsion for in vivo compatibility.[17]

Table 2: Processing Parameters for this compound Emulsion Preparation

ParameterMethodTypical ValuesEffect on Particle SizeReference(s)
Homogenization Pressure High-Pressure Homogenization10,000 - 20,000 psiHigher pressure generally leads to smaller particle sizes.[5]
Number of Passes High-Pressure Homogenization3 - 10 passesIncreasing the number of passes reduces particle size up to a certain point.[1][5]
Sonication Time Ultrasonication5 - 20 minutesLonger sonication times can lead to smaller droplets, but over-processing can cause coalescence.[6]
Centrifugation Speed Dual Centrifugation2,000 - 4,000 rpmUsed for small-scale aseptic preparation and purification.[12]

Table 3: In Vivo Performance of Perfluorocarbon Emulsions Based on Particle Size

Mean Particle Size (µm)Blood Half-Life (T1/2)Febrile ResponseReference(s)
0.05 - 0.123-4 fold longerSignificantly decreased[7]
0.2 - 0.3ShorterFever (1-1.5°C increase)[7]
> 0.6Very shortNot specified, but expected to be higher[7]

Experimental Protocols

Protocol 1: Preparation of this compound Emulsion using High-Pressure Homogenization

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the surfactant(s) and any tonicity agents in Water for Injection (WFI).

    • Oil Phase: Use neat this compound.

  • Pre-emulsification:

    • Combine the oil and aqueous phases.

    • Homogenize using a high-shear mixer (e.g., rotor-stator) for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer (e.g., a Microfluidizer).

    • Set the desired operating pressure (e.g., 15,000 psi).

    • Perform a set number of discrete passes (e.g., 5-8 passes) to achieve the target particle size.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential.

  • Sterilization:

    • If the particle size is appropriate, sterile filter the final emulsion through a 0.22 µm filter.

Protocol 2: Particle Size and Zeta Potential Measurement

  • Sample Preparation:

    • Dilute a small aliquot of the emulsion in WFI or a suitable buffer to the appropriate concentration for the DLS instrument.

  • Particle Size Measurement (DLS):

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform multiple measurements to ensure reproducibility.

    • Record the Z-average diameter and the polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Use a specific cuvette with electrodes for zeta potential measurement.

    • Apply an electric field and measure the electrophoretic mobility of the droplets.

    • The instrument software will calculate the zeta potential.

Visualizations

Emulsion_Troubleshooting_Workflow cluster_start Start: Emulsion Instability Observed cluster_analysis Problem Analysis cluster_solutions Troubleshooting Solutions cluster_verification Verification Start Observe Emulsion Instability (e.g., Creaming, Size Increase) Identify Identify Type of Instability Start->Identify Measure Characterize Emulsion (Particle Size, PDI, Zeta Potential) Identify->Measure Creaming Creaming/ Sedimentation Measure->Creaming Large Size SizeIncrease Particle Size Increase (Ostwald Ripening) Measure->SizeIncrease Growing Size Flocculation Flocculation/ Aggregation Measure->Flocculation Low Zeta Potential Sol_Creaming Optimize Homogenization (Higher Pressure, More Passes) Increase Continuous Phase Viscosity Creaming->Sol_Creaming Sol_Size Add High MW PFC Optimize Surfactant Concentration SizeIncrease->Sol_Size Sol_Floc Increase Zeta Potential (Charged Surfactant, pH Adjustment) Add Steric Stabilizer (e.g., PEG) Flocculation->Sol_Floc Recharacterize Re-characterize Emulsion Sol_Creaming->Recharacterize Sol_Size->Recharacterize Sol_Floc->Recharacterize Stable Stable Emulsion Recharacterize->Stable Parameters within Spec Unstable Still Unstable Recharacterize->Unstable Parameters out of Spec Unstable->Identify Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization cluster_final Final Steps Aqueous Prepare Aqueous Phase (WFI, Surfactants, Tonicity Agent) PreEmulsion Create Coarse Emulsion (High-Shear Mixing) Aqueous->PreEmulsion Oil Prepare Oil Phase (this compound) Oil->PreEmulsion HPH High-Pressure Homogenization (e.g., Microfluidization) PreEmulsion->HPH DLS Measure Particle Size (DLS) HPH->DLS Zeta Measure Zeta Potential DLS->Zeta Sterilize Sterile Filtration (0.22 µm) Zeta->Sterilize FinalProduct Stable this compound Emulsion Sterilize->FinalProduct InVivo_Stability_Factors cluster_formulation Formulation Parameters cluster_physicochemical Physicochemical Properties cluster_invivo In Vivo Outcomes center In Vivo Stability & Performance Circulation Blood Circulation Time center->Circulation RES RES Uptake center->RES Biocompatibility Biocompatibility (e.g., Febrile Response) center->Biocompatibility PFC_Type PFC Type & Concentration ParticleSize Particle Size & Distribution PFC_Type->ParticleSize Surfactant Surfactant Type & Concentration Surfactant->ParticleSize ZetaPotential Zeta Potential Surfactant->ZetaPotential Additives Additives (e.g., Steric Stabilizers) SurfaceChem Surface Chemistry Additives->SurfaceChem ParticleSize->center ZetaPotential->center SurfaceChem->center

References

Technical Support Center: Perfluorononane as an Oral Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Perfluorononane as an oral contrast agent in experimental settings.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound as an oral contrast agent.

Problem Potential Cause Suggested Solution
Poor or Inconsistent Gastrointestinal (GI) Tract Contrast in MRI Insufficient dose of this compound.Increase the administered volume of the this compound formulation based on the animal model's weight and GI tract volume.[1]
Incomplete transit of the contrast agent through the GI tract at the time of imaging.Monitor the passage of this compound through the GI tract using rapid acquisition MRI sequences to determine the optimal imaging window.[1]
The this compound formulation is not stable, leading to phase separation.Ensure the this compound is properly emulsified if using an emulsion formulation. Check the stability of the emulsion before administration.[2][3]
Artifacts in Magnetic Resonance Images Chemical shift artifacts at the interface between this compound and surrounding tissues.Utilize imaging sequences with a wider bandwidth or implement chemical shift-selective saturation techniques to minimize these artifacts.
Susceptibility artifacts due to the large difference in magnetic susceptibility between this compound and biological tissues.Employ imaging sequences that are less sensitive to susceptibility effects, such as shorter echo times (TE) and smaller voxel sizes.
Unexpected Biological Effects or Toxicity Interaction of this compound with the gut microbiome.Be aware that Per- and polyfluoroalkyl substances (PFAS) can alter the gut microbiome composition and function.[4][5][6][7] Consider collecting fecal samples for microbiome analysis to assess any changes.
Long biological half-life and potential for bioaccumulation.Perfluorononanoic acid (PFNA), a related compound, has a long half-life in rodents, and this varies by sex.[8] Be mindful of the potential for long-term retention in tissues, particularly the liver.[8]
Contamination of the this compound sample.Ensure the purity of the this compound used. Impurities could lead to unexpected toxicity.
Difficulty in Formulating a Stable Emulsion Improper selection of emulsifying agent.Common emulsifiers for perfluorocarbons include phospholipids (B1166683) (like lecithin) and poloxamers.[2][3] The choice of emulsifier can impact stability and biocompatibility.
Incorrect emulsification procedure (e.g., sonication time, energy).Optimize the emulsification process. For instance, longer sonication times can lead to smaller droplet sizes, but excessive energy can cause degradation.[3]
The physical properties of this compound (immiscibility with water).Perfluorocarbons are immiscible in aqueous solutions, making emulsification a critical step for stable formulation.[1][2][3][9]

Frequently Asked Questions (FAQs)

General Questions

What is this compound and why is it used as an oral contrast agent?

This compound is a perfluorocarbon, a compound where all hydrogen atoms have been replaced by fluorine. For Magnetic Resonance Imaging (MRI), it is considered an ideal oral contrast agent because it is biologically inert, immiscible with water, and lacks protons, which means it produces no signal in standard ¹H MRI.[1][9][10] This creates a "signal void," effectively darkening the bowel, which helps to clearly distinguish the gastrointestinal tract from surrounding organs.[9][10]

Is this compound safe for oral administration in preclinical studies?

Early studies on related perfluorochemicals suggested they are tasteless, odorless, and have no side effects when administered orally.[9][10] However, the broader class of substances to which this compound belongs (PFAS) has been associated with potential health risks, including effects on the liver, immune system, and development.[11][12][13] It is crucial to use purified compounds and consider the potential for long-term bioaccumulation.

What are the key advantages of using this compound over other oral contrast agents?

The primary advantage of this compound for ¹H MRI is the creation of a strong negative contrast (signal void) that is independent of the native bowel contents.[9][10] This allows for clear delineation of the GI tract.[1][10] For ¹⁹F MRI, its high fluorine content allows for highly selective imaging with no background signal from the body.[1]

Formulation and Administration

Does this compound need to be formulated as an emulsion?

Since perfluorocarbons are immiscible with water, they often require emulsification to ensure stability and proper distribution within the gastrointestinal tract.[2][3] However, some studies have used unemulsified perfluorochemicals for oral administration.[9][10] The choice of formulation depends on the specific experimental goals.

What is a typical oral dose of this compound?

The optimal dose will vary depending on the animal model and the specific imaging application. It is recommended to perform dose-ranging studies to determine the minimal amount required to achieve adequate GI tract filling and contrast.

Pharmacokinetics and Biological Interactions

What is the pharmacokinetic profile of orally administered this compound?

The pharmacokinetics of this compound specifically are not well-detailed in the provided results, but data on related per- and polyfluoroalkyl substances (PFAS) show that they can be absorbed after oral administration and tend to have long biological half-lives.[8][14] For example, the half-life of perfluorononanoic acid (PFNA) in rats shows a significant sex difference, being much longer in males.[8] These substances are known to accumulate in the body.[12]

Pharmacokinetic Parameters of Perfluorononanoic Acid (PFNA) in Rodents (Single Oral Dose)

SpeciesSexDose (mg/kg)Serum Half-life (days)Primary Organ of Accumulation
Rat Male1, 3, or 10~30.6Liver
Female1, 3, or 10~1.4Liver
Mouse Male1 or 1034.3 - 68.9Liver
Female1 or 1025.8 - 68.4Liver
Data from a study on Perfluorononanoic Acid (PFNA), a related compound.[8]

How does this compound interact with the gut microbiome?

Recent studies have shown that PFAS can significantly alter the composition and metabolic function of the gut microbiome.[4][5][6][7] This disruption can affect the balance of secondary bile acids and may be linked to metabolic changes in the host.[4][5] Researchers using this compound should be aware of these potential off-target effects.

Experimental Protocols

Protocol: Oral Administration of this compound for Murine Gastrointestinal MRI

This protocol is a generalized procedure based on common practices described in the literature.[1][8]

  • Preparation of Contrast Agent:

    • If using an emulsion, prepare it using a suitable emulsifier (e.g., lecithin-based) and process (e.g., sonication or microfluidization) to achieve a stable nanoemulsion with a consistent droplet size.

    • Confirm the stability of the formulation before use.

  • Animal Preparation:

    • Fast the animals (e.g., mice) for 4-6 hours prior to administration to ensure an empty stomach, but allow access to water.

    • Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Administration:

    • Administer the this compound formulation via oral gavage. The volume will depend on the animal's weight and the desired level of GI tract filling (e.g., 5-10 mL/kg for mice).

  • Imaging:

    • Position the animal in the MRI scanner.

    • Acquire anatomical ¹H MR images to visualize the anatomy.

    • If performing ¹⁹F MRI, use a ¹⁹F-compatible coil and appropriate acquisition sequences (e.g., RARE - Rapid Acquisition with Relaxation Enhancement).[1]

    • Acquire images at multiple time points post-administration to monitor the transit of the contrast agent through the stomach, small intestine, and large intestine.[1]

  • Data Analysis:

    • Co-register the ¹H and ¹⁹F images (if applicable) to overlay the contrast agent's location with the anatomical structures.

    • Reconstruct three-dimensional surfaces of the GI tract from the images for visualization and quantitative analysis.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Oral Contrast MRI cluster_prep Preparation cluster_admin Administration & Imaging cluster_analysis Data Analysis formulation Formulate this compound (Emulsification if needed) animal_prep Animal Preparation (Fasting, Anesthesia) administration Oral Gavage of This compound animal_prep->administration mri_scan MRI Acquisition (1H and/or 19F Imaging) administration->mri_scan image_proc Image Processing and Co-registration mri_scan->image_proc data_analysis Data Interpretation and 3D Reconstruction image_proc->data_analysis

Caption: Workflow for oral contrast agent administration and imaging.

gut_liver_axis Potential Impact of this compound on Gut-Liver Axis PFAS Oral this compound (PFAS) Gut Gastrointestinal Tract PFAS->Gut Liver Liver PFAS->Liver direct accumulation Microbiome Gut Microbiome Gut->Microbiome interacts with BileAcids Altered Secondary Bile Acids Microbiome->BileAcids dysregulation BileAcids->Liver signals to Metabolism Host Metabolic Changes (e.g., Lipid Metabolism) Liver->Metabolism influences

References

Perfluorononane Solubility: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorononane (PFN). Due to its unique physicochemical properties, particularly its low solubility in both aqueous and many organic solvents, handling this compound can present significant challenges in experimental settings. This guide offers practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

This compound (C₉F₂₀) is a fluorocarbon, a molecule where all hydrogen atoms on the carbon chain have been replaced by fluorine atoms. This substitution leads to very strong carbon-fluorine bonds and a highly non-polar, electron-rich fluorine sheath around the carbon backbone. This structure results in weak intermolecular interactions (van der Waals forces) with most common solvents, leading to its characteristic hydrophobicity (immiscibility with water) and lipophobicity (immiscibility with many organic solvents like hydrocarbons).

Q2: In which solvents is this compound soluble?

This compound exhibits very limited solubility in most conventional laboratory solvents. It is generally considered immiscible with water, alcohols, and alkanes.[1] Some highly fluorinated solvents or other perfluorocarbons may be miscible with this compound. However, for most practical applications, especially in biological systems, direct dissolution is not a viable approach. The primary method for dispersing this compound in aqueous or other incompatible media is through emulsification.

Q3: What is the most common method to prepare a this compound formulation for biological experiments?

The most effective and widely used method is to create a nanoemulsion.[2] A nanoemulsion is a dispersion of this compound droplets in a continuous phase (typically aqueous) stabilized by surfactants. These formulations are kinetically stable and can be used for applications like drug delivery, medical imaging, and as oxygen carriers.[2][3]

Q4: Can I use co-solvents to improve the solubility of this compound?

While some partially fluorinated solvents might show some miscibility, the use of co-solvents to create a true solution of this compound in a non-fluorinated solvent system is generally not effective for achieving significant concentrations. The addition of a small amount of a hydrocarbon oil can sometimes be used in the formulation of triphasic nanoemulsions, which can improve the loading of lipophilic drugs.[2]

Troubleshooting Guide

Issue 1: this compound phase separates from my solvent system.

Cause: This is the most common issue and is due to the inherent immiscibility of this compound with most solvents.

Solutions:

  • Emulsification: The most robust solution is to form a stable emulsion using appropriate surfactants. This encapsulates the this compound droplets, preventing them from coalescing and phase separating.

  • Gentle Mixing: If attempting to create a dispersion without full emulsification, avoid vigorous shaking which can create larger, unstable droplets that will quickly separate. Gentle inversion or slow stirring is preferred.[4]

  • Temperature Control: For some binary mixtures of perfluoroalkanes and other solvents, the miscibility can be temperature-dependent.[1] However, for most applications, temperature changes alone will not be sufficient to prevent phase separation.

Issue 2: My this compound emulsion is not stable and separates over time.

Cause: Emulsion instability can be caused by several factors, including inappropriate surfactant choice, incorrect surfactant concentration, improper emulsification energy, or Ostwald ripening.

Solutions:

  • Optimize Surfactant: The choice of surfactant is critical. For perfluorocarbon emulsions, phospholipids (B1166683) (like lecithin) and non-ionic surfactants (like Pluronic® series) are commonly used.[5] Sometimes a combination of a primary surfactant and a co-surfactant is necessary for long-term stability.

  • Adjust Surfactant Concentration: There is an optimal range for the surfactant-to-perfluorononane ratio. Too little surfactant will not adequately coat the droplets, leading to coalescence. Too much surfactant can lead to the formation of micelles and other structures that can destabilize the emulsion.

  • High-Energy Emulsification: To create fine, stable nanoemulsions, high-energy methods like high-pressure homogenization or ultrasonication are required.[5] Simple stirring or vortexing is often insufficient.

  • Prevent Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can be minimized by using a perfluorocarbon with very low solubility in the continuous phase and by creating a narrow droplet size distribution through effective homogenization.

Issue 3: I am observing precipitation in my this compound formulation.

Cause: If you are working with a drug-loaded this compound emulsion, precipitation is likely due to the drug crashing out of the formulation, not the this compound itself.

Solutions:

  • Check Drug Solubility: Ensure the drug is soluble in the this compound core or can be stably incorporated into the surfactant layer. For lipophilic drugs, a triphasic emulsion containing a hydrocarbon oil might be necessary to improve drug loading.[2]

  • pH and Ionic Strength Adjustment: The stability of some drug formulations is sensitive to the pH and ionic strength of the aqueous phase. Ensure the buffer system is compatible with both the drug and the emulsion components.

  • Temperature Control: Changes in temperature can affect drug solubility. Prepare and store the formulation at a temperature that ensures the drug remains dissolved.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExample SolventsQualitative Solubility
Water Deionized WaterImmiscible
Alcohols Methanol, Ethanol, IsopropanolImmiscible
Alkanes Hexane, HeptaneImmiscible
Aromatic Toluene, BenzeneImmiscible
Ketones Acetone, Methyl Ethyl KetoneImmiscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Immiscible
Chlorinated Dichloromethane, ChloroformImmiscible
Perfluorinated Perfluorohexane, PerfluorooctaneMiscible

Note: "Immiscible" indicates that this compound will form a distinct separate phase when mixed with the solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol describes a general method for preparing a basic this compound-in-water nanoemulsion using ultrasonication.

Materials:

  • This compound (PFN)

  • Surfactant (e.g., Egg Yolk Phosphatidylcholine)

  • Deionized Water

  • Probe Sonicator

  • Ice Bath

Procedure:

  • Surfactant Dispersion: Dissolve the surfactant in deionized water. This may require gentle heating or stirring. For example, prepare a 2% (w/v) solution of egg yolk phosphatidylcholine in water.

  • Pre-emulsion Formation: Add the this compound to the surfactant solution. For a 20% (v/v) PFN emulsion, add 2 mL of PFN to 8 mL of the surfactant solution.

  • Coarse Emulsification: Vigorously vortex or stir the mixture for 1-2 minutes to form a coarse, milky-white pre-emulsion.

  • High-Energy Homogenization: Place the vial containing the pre-emulsion in an ice bath to dissipate heat generated during sonication. Insert the tip of the probe sonicator into the mixture.

  • Sonication: Apply high-energy sonication in pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes. The emulsion should become less opaque and may appear slightly bluish as the droplet size decreases.

  • Characterization: Characterize the nanoemulsion for droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A stable nanoemulsion will typically have a droplet size below 200 nm and a PDI below 0.2.

Visualizations

experimental_workflow cluster_prep Preparation cluster_homogenization Homogenization cluster_characterization Characterization surfactant Disperse Surfactant in Water pfn Add this compound surfactant->pfn pre_emulsion Form Pre-emulsion (Vortexing) pfn->pre_emulsion sonication High-Energy Sonication (Ice Bath) pre_emulsion->sonication dls Dynamic Light Scattering (Size & PDI) sonication->dls

Caption: Workflow for preparing a this compound nanoemulsion.

troubleshooting_logic start Problem: This compound Formulation Issue phase_sep Phase Separation? start->phase_sep emulsion_unstable Emulsion Unstable? start->emulsion_unstable precipitation Precipitation Observed? start->precipitation sol_emulsify Solution: Use Emulsification phase_sep->sol_emulsify Yes sol_optimize_surfactant Solution: Optimize Surfactant Type/Concentration emulsion_unstable->sol_optimize_surfactant Yes sol_high_energy Solution: Increase Homogenization Energy emulsion_unstable->sol_high_energy Yes sol_check_drug_sol Solution: Check Drug Solubility in Formulation precipitation->sol_check_drug_sol Yes

Caption: Troubleshooting logic for common this compound formulation issues.

References

Technical Support Center: Perfluoronane Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with perfluoronane and other perfluorocarbon (PFC) nanoparticles.

Troubleshooting Guide: Diagnosing and Resolving Nanoparticle Aggregation

Aggregation of perfluoronane nanoparticles is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying the root cause of aggregation and implementing effective solutions.

Initial Observation: Increased turbidity, visible precipitates, or a high polydispersity index (PDI) in Dynamic Light Scattering (DLS) measurements are primary indicators of nanoparticle aggregation.

Diagram: Troubleshooting Workflow for Perfluoronane Nanoparticle Aggregation

G start Aggregation Observed (High PDI, Turbidity) check_stabilizer Step 1: Evaluate Stabilizer start->check_stabilizer check_process Step 2: Review Formulation Process start->check_process check_environment Step 3: Assess Suspension Environment start->check_environment stabilizer_conc Inadequate Concentration? check_stabilizer->stabilizer_conc Concentration stabilizer_type Inappropriate Type? check_stabilizer->stabilizer_type Type optimize_conc Solution: Optimize Concentration (See Table 1) stabilizer_conc->optimize_conc change_stabilizer Solution: Select Appropriate Stabilizer (e.g., fluorinated surfactant, PEGylated lipid) stabilizer_type->change_stabilizer final_check Re-characterize Nanoparticles (DLS, Zeta Potential, TEM) optimize_conc->final_check change_stabilizer->final_check energy_input Insufficient Energy Input? check_process->energy_input optimize_energy Solution: Optimize Sonication/ Homogenization Parameters (See Protocol 1) energy_input->optimize_energy optimize_energy->final_check ph_ionic Suboptimal pH or High Ionic Strength? check_environment->ph_ionic storage Improper Storage Conditions? check_environment->storage optimize_buffer Solution: Adjust pH Away from IEP & Lower Ionic Strength ph_ionic->optimize_buffer optimize_buffer->final_check optimize_storage Solution: Store at Recommended Temperature (e.g., 4°C) & Protect from Light storage->optimize_storage optimize_storage->final_check

Caption: A logical workflow for troubleshooting perfluoronane nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of perfluoronane nanoparticle aggregation?

A1: Perfluoronane nanoparticles, being hydrophobic and lipophobic, have a high tendency to aggregate in aqueous solutions to minimize their surface energy. The primary causes of aggregation include:

  • Inadequate Stabilization: Insufficient concentration or inappropriate type of stabilizing agent (surfactant or polymer) to cover the nanoparticle surface.

  • High Surface Energy: The inherent properties of nanoparticles lead to strong van der Waals attractive forces.[1]

  • Environmental Factors: Suboptimal pH (close to the isoelectric point), high ionic strength of the suspension medium, and inappropriate temperature can all lead to instability.[2][3]

  • Inefficient Formulation Process: Insufficient energy input during homogenization or sonication can result in a broad particle size distribution and a tendency to aggregate.

Q2: How does the concentration of the stabilizer affect nanoparticle stability?

A2: The stabilizer concentration is critical. An insufficient amount will not fully cover the nanoparticle surface, leading to exposed hydrophobic regions and subsequent aggregation. Conversely, an excessive concentration can sometimes lead to depletion flocculation. It is crucial to determine the optimal stabilizer concentration for your specific formulation.[4][5]

Q3: What type of stabilizers are most effective for perfluoronane nanoparticles?

A3: Due to the unique fluorous nature of perfluoronane, stabilizers with a fluorophilic component are often most effective. These include:

  • Fluorinated Surfactants: These have a perfluorinated tail that has a high affinity for the nanoparticle core and a hydrophilic head that interacts with the aqueous phase.[6]

  • PEGylated Lipids or Polymers: Poly(ethylene glycol) (PEG) provides excellent steric stabilization, creating a protective layer that prevents nanoparticles from approaching each other.[7]

  • Phospholipids: Natural or synthetic phospholipids, such as those from egg yolk, can also form a stabilizing monolayer around the perfluorocarbon core.

Q4: Can pH and ionic strength of the buffer lead to aggregation?

A4: Yes, both pH and ionic strength are critical parameters.

  • pH: The surface charge of nanoparticles is often pH-dependent. At the isoelectric point (IEP), the net surface charge is zero, leading to minimal electrostatic repulsion and maximum aggregation. It is essential to work at a pH far from the IEP.[8]

  • Ionic Strength: High concentrations of salts in the buffer can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[2][3]

Q5: What characterization techniques are essential for monitoring aggregation?

A5: A combination of techniques is recommended for a comprehensive assessment:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and polydispersity index (PDI). An increase in size and PDI over time indicates aggregation.[9]

  • Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A high absolute zeta potential (typically > |30| mV) suggests good electrostatic stability.[10][11]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the confirmation of size, shape, and aggregation state.

  • Cryo-TEM: Useful for observing the morphology of nanoemulsions in their native, hydrated state.

Quantitative Data Summary

The following tables provide a summary of typical formulation parameters and their impact on the stability of perfluorocarbon nanoemulsions.

Table 1: Stabilizer Concentration and Resulting Particle Size

Stabilizer SystemPerfluorocarbonStabilizer ConcentrationResulting Particle Size (Z-average)Polydispersity Index (PDI)Reference
Egg Yolk Phospholipids & Poloxamer 188Perfluorocyclohexane2.5% (w/v) & 0.5% (w/v)~250 nm< 0.2[12]
Pluronic F-68Perfluorodecalin/ Perfluorotripropylamine0.35 - 2.8 wt%200 - 300 nmNot specified[13]
Fluorinated Surfactant (FTAC)Perfluorooctyl BromideNot specified< 200 nmNot specified[6]
Human Serum AlbuminPerfluorocarbon1-5% (w/v)200 - 400 nm< 0.25[14]

Table 2: Influence of Environmental Factors on Nanoparticle Stability

ParameterConditionEffect on StabilityRecommendationReference
pH Close to Isoelectric Point (IEP)Increased aggregation due to minimal electrostatic repulsion.Adjust pH to be at least 2 units away from the IEP.[8]
Ionic Strength High Salt Concentration (e.g., > 150 mM NaCl)Reduced electrostatic repulsion, leading to aggregation.Use low ionic strength buffers whenever possible.[2][3]
Temperature Elevated TemperatureCan increase particle collisions and may lead to Ostwald ripening.Store nanoparticle suspensions at a cool, consistent temperature (e.g., 4°C).[15]

Experimental Protocols

Protocol 1: Preparation of Stable Perfluoronane Nanoemulsions via High-Pressure Homogenization

This protocol describes a general method for preparing stable perfluoronane nanoemulsions. Optimization of specific parameters may be required for different formulations.

Materials:

  • Perfluoronane (or other perfluorocarbon)

  • Stabilizer (e.g., egg yolk phospholipids, Poloxamer 188)

  • High-purity water (WFI grade)

  • Glycerol (as a tonicity agent, optional)

  • High-pressure homogenizer

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve the hydrophilic stabilizer (e.g., Poloxamer 188) and any tonicity agents (e.g., glycerol) in high-purity water.

    • If using phospholipids, they can be dispersed in the aqueous phase through sonication or added to the organic phase.

  • Preparation of the Organic Phase:

    • The organic phase consists of the perfluoronane. If using a lipophilic stabilizer, dissolve it in the perfluoronane.

  • Pre-emulsification:

    • Combine the aqueous and organic phases.

    • Subject the mixture to high-shear mixing (e.g., using a rotor-stator homogenizer) for 5-10 minutes to create a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Typical operating pressures range from 10,000 to 30,000 PSI.[14]

    • Multiple passes (typically 5-10) are usually required to achieve a narrow and consistent particle size distribution.

    • Maintain a controlled temperature during homogenization (e.g., using a cooling coil) to prevent overheating.

  • Characterization:

    • Measure the particle size (Z-average) and PDI using DLS.

    • Determine the zeta potential to assess stability.

    • Visually inspect for any signs of aggregation or phase separation.

  • Sterile Filtration and Storage:

    • Filter the final nanoemulsion through a 0.22 µm sterile filter.

    • Store at the recommended temperature (typically 4°C) in a sterile container.

Signaling Pathways and Logical Relationships

Diagram: Mechanism of Nanoparticle Stabilization

G nanoparticle Perfluoronane Nanoparticle aggregation Aggregation nanoparticle->aggregation van der Waals Attraction stabilization Stabilization nanoparticle->stabilization Addition of Stabilizers electrostatic Electrostatic Repulsion stabilization->electrostatic steric Steric Hindrance stabilization->steric electrostatic->aggregation Prevents surface_charge Surface Charge (Zeta Potential) electrostatic->surface_charge steric->aggregation Prevents polymer_layer Adsorbed Polymer Layer (e.g., PEG) steric->polymer_layer

Caption: Mechanisms of electrostatic and steric stabilization preventing nanoparticle aggregation.

References

Perfluorononane Technical Support Center: Laboratory Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of perfluorononane in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common laboratory applications?

A1: this compound (C9F20) is a perfluorocarbon, a chemically inert and thermally stable liquid.[1][2] In the laboratory, it can be used as a solvent, a heat transfer fluid, or as a component in emulsions.[3] Its high gas-dissolving capacity also makes it useful in certain biological and medical research applications, including as a contrast agent in magnetic resonance imaging (MRI).[1][4]

Q2: What are the primary health hazards associated with this compound?

A2: While this compound itself is considered to have low toxicity, it is part of the broader group of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health risks.[5][6] The primary concerns with PFAS compounds, including the related perfluorononanoic acid (PFNA), are potential reproductive and developmental effects, liver and kidney toxicity, and impacts on the immune system with prolonged exposure.[7][8][9][10] Animal studies on related compounds have shown various adverse health effects, but direct, acute toxicity data for this compound in humans is limited.[11]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Standard laboratory PPE is required to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A lab coat. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[12][13]

Q4: How should this compound be stored in the lab?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Keep it away from heat and sources of ignition.[13]

Q5: What is the proper disposal method for this compound waste?

A5: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations for chemical waste.[14][15] Common disposal methods for PFAS waste include high-temperature incineration, placement in a hazardous waste landfill, or deep well injection.[14][15][16][17] Do not dispose of this compound down the drain.

Troubleshooting Guides

Scenario 1: Accidental Spill of this compound
Problem Immediate Action Cleanup Procedure Waste Disposal
Small Spill (<100 mL) in a fume hood1. Alert others in the area.2. Ensure fume hood is operational.3. Wear appropriate PPE (gloves, goggles, lab coat).1. Contain the spill with absorbent materials (e.g., chemical absorbent pads, vermiculite, or sand), starting from the outside and working inwards.[18][19][20]2. Carefully collect the absorbed material using non-sparking tools.3. Place the collected material into a labeled, sealed container for hazardous waste.[19]4. Decontaminate the spill area with soap and water.[21]1. Dispose of the sealed container and any contaminated PPE as hazardous chemical waste according to your institution's guidelines.[14][15]
Large Spill (>100 mL) or spill outside a fume hood1. Immediately alert everyone in the laboratory and evacuate the area.[21][22]2. If the spill is flammable or volatile, eliminate all ignition sources.[20]3. Close the laboratory doors to contain vapors.4. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[22]1. Do not attempt to clean up a large spill yourself.[19]2. Wait for trained emergency personnel to arrive and follow their instructions.1. The EHS or emergency response team will manage the disposal of the spilled material and contaminated items.
Scenario 2: Accidental Exposure to this compound
Type of Exposure Immediate First Aid Measures Follow-up Action
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[12]1. Seek medical attention if irritation or other symptoms develop.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]2. Remove contact lenses if present and easy to do so.1. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[12]2. If the person is not breathing, give artificial respiration.1. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse the mouth with water.3. If the person is conscious, have them drink plenty of water.1. Seek immediate medical attention.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 375-96-2
Molecular Formula C9F20
Molecular Weight 488.06 g/mol [2][23]
Appearance Colorless liquid[12]
Density 1.799 g/mL at 25 °C[2]
Boiling Point 125-126 °C[1][2]
Melting Point -16 °C[1][12]
Refractive Index 1.276 (at 20 °C)[2]
Solubility Immiscible with water[1]

Experimental Protocols

Protocol: Use of this compound as a Solvent for a Non-polar Reaction

This protocol outlines the general steps for using this compound as a solvent in a laboratory reaction.

Materials:

  • This compound

  • Reactants

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Appropriate work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

  • Personal Protective Equipment (PPE)

Procedure:

  • Reaction Setup:

    • Set up the reaction apparatus in a chemical fume hood.

    • Ensure all glassware is dry.

    • Add the reactants and a magnetic stir bar to the round-bottom flask.

  • Solvent Addition:

    • Under an inert atmosphere if required, add the desired volume of this compound to the reaction flask.

  • Reaction Conditions:

    • Attach the condenser to the flask.

    • Begin stirring the reaction mixture.

    • If heating is required, place the flask in a heating mantle or oil bath and bring it to the desired temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Isolate the product from the this compound solvent. This may involve:

      • Direct removal of the solvent under reduced pressure if the product is non-volatile.

      • Extraction with a solvent in which the product is soluble but this compound is not.

    • Purify the product using standard laboratory techniques such as chromatography or recrystallization.

  • Waste Disposal:

    • Collect all this compound-containing waste in a designated hazardous waste container.

    • Dispose of the waste according to institutional guidelines.

Mandatory Visualizations

Spill_Cleanup_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill (<100 mL) / Contained cluster_large_spill Large Spill (>100 mL) / Uncontained cluster_disposal Waste Disposal spill This compound Spill Occurs alert Alert Others in the Area spill->alert assess Assess Spill Size and Location alert->assess ppe_small Don Appropriate PPE assess->ppe_small Small / Contained evacuate Evacuate Immediate Area assess->evacuate Large / Uncontained contain Contain with Absorbent Material ppe_small->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs await_response Await Professional Response contact_ehs->await_response await_response->dispose

References

Technical Support Center: Perfluorononane Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for handling and decontaminating spills of Perfluorononane.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first steps to take after a this compound spill?

A1: In the event of a this compound spill, the first priorities are to ensure personnel safety and prevent the spill from spreading.[1][2]

  • Alert Personnel: Immediately alert everyone in the vicinity of the spill.[1]

  • Assess the Situation: Quickly evaluate the size and nature of the spill. For minor spills, laboratory personnel with the appropriate training and personal protective equipment (PPE) can proceed with cleanup. For major spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[1]

  • Evacuate if Necessary: If the spill is large, in a poorly ventilated area, or if you are unsure of the hazard, evacuate the area and close the doors.[1]

  • Attend to Affected Individuals: If anyone has been splashed with this compound, immediately flush the affected skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[3]

Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?

A2: Appropriate PPE is crucial for safely managing a this compound spill. The recommended PPE includes:

  • Eye and Face Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: Under normal use conditions and for small spills in a well-ventilated area, respiratory protection is not typically required.[3] However, if the spill is large or in a confined space, consult your institution's safety protocols.

Q3: How do I contain and absorb a this compound spill?

A3: To contain and absorb a this compound spill, follow these steps:

  • Contain the Spill: Create a barrier around the spill using absorbent materials to prevent it from spreading.[2]

  • Absorb the Liquid: Use a commercial spill kit or inert absorbent materials such as vermiculite, sand, or cat litter to absorb the spilled this compound.[1][4]

  • Work from the Outside In: Apply the absorbent material starting from the outer edges of the spill and moving inward to minimize the contaminated area.[5]

Q4: What is the proper procedure for disposing of this compound waste after a spill?

A4: Proper disposal of contaminated materials is essential.

  • Collect Waste: Carefully sweep or scoop up the absorbed this compound and place it into a suitable, sealable container for disposal.[3] For powders or absorbed liquids, it is recommended to double bag the residue in plastic bags.[6]

  • Label Container: Clearly label the waste container with the contents (e.g., "this compound spill debris").[6]

  • Consult EHS: Contact your institution's Environmental Health & Safety (EHS) department for guidance on the proper disposal of the hazardous waste in accordance with local regulations.[6] Do not dispose of the waste in the regular trash.[2]

Troubleshooting Guides

Problem: A strong odor is noticeable after the spill cleanup.

  • Possible Cause: this compound itself is listed as having no available information on its odor.[3] If an odor is present, it may be from another substance or a contaminant.

  • Solution:

    • Ensure the spill area has been thoroughly cleaned and decontaminated.

    • Increase ventilation in the area by opening windows or using a fume hood.

    • If the odor persists, there may be residual contamination. Re-clean the area and if the odor continues, contact your EHS department for further assessment.

Problem: The spilled material has spread to a large area.

  • Possible Cause: The spill was not contained quickly enough.

  • Solution:

    • If the spill is large, do not attempt to clean it up yourself. Evacuate the area immediately.[1]

    • Contact your institution's EHS or hazardous materials response team for assistance.[1]

    • Prevent personnel from entering the contaminated area until it has been professionally decontaminated.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C9F20
Molecular Weight 488.06 g/mol [7]
Appearance Colorless Liquid[3]
Boiling Point 125 - 126 °C[3][7]
Melting Point -16 °C[3][7]
Density 1.799 g/mL at 25 °C[7]
Solubility No information available[3]
Flash Point Not applicable[3]

Experimental Protocols

Detailed Methodology for this compound Spill Decontamination

This protocol outlines the step-by-step procedure for cleaning up a minor this compound spill in a laboratory setting.

  • Preparation and Hazard Assessment:

    • Ensure a chemical spill kit is readily available.[1]

    • Review the Safety Data Sheet (SDS) for this compound.[2]

    • Assess the spill volume to confirm it is a minor spill that can be handled by trained laboratory personnel.

  • Donning Personal Protective Equipment (PPE):

    • Put on chemical safety goggles.[3]

    • Wear appropriate chemical-resistant gloves.[3]

    • Wear a long-sleeved lab coat.[1]

  • Spill Containment:

    • Alert others in the immediate area of the spill.[1]

    • If the spill is on a flat surface, confine it to a small area by creating a dike around the spill with absorbent material from the spill kit.[1]

  • Absorption of Spilled Material:

    • Carefully apply an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) over the entire spill, starting from the outside and working inwards.[5]

    • Allow the absorbent material to fully absorb the this compound.

  • Cleanup and Waste Collection:

    • Using a scoop or brush and dustpan, carefully collect the saturated absorbent material.

    • Place all contaminated materials, including used gloves and absorbent pads, into a heavy-duty plastic bag or a designated hazardous waste container.[6]

    • Seal the bag or container.

  • Decontamination of the Spill Area:

    • Wipe down the spill area with a mild detergent and water solution.

    • Use fresh absorbent pads to dry the area.

    • Place these used cleaning materials into the same hazardous waste container.

  • Disposal of Waste:

    • Label the hazardous waste container with a clear description of the contents (e.g., "this compound spill cleanup debris").[6]

    • Contact your institution's EHS department to arrange for proper disposal according to regulatory guidelines.[6]

  • Post-Cleanup Procedures:

    • Remove and dispose of all contaminated PPE in the designated hazardous waste container.

    • Thoroughly wash your hands with soap and water.

    • Replenish the contents of the spill kit.[1]

Mandatory Visualization

Perfluorononane_Spill_Decontamination_Workflow spill This compound Spill Occurs assess Assess Spill Severity spill->assess minor_spill Minor Spill assess->minor_spill Small & Manageable? major_spill Major Spill assess->major_spill Large or Uncertain? don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) minor_spill->don_ppe evacuate Evacuate Area major_spill->evacuate contain Contain Spill with Absorbent Materials don_ppe->contain absorb Absorb this compound contain->absorb collect Collect Contaminated Absorbent Material absorb->collect decontaminate Decontaminate Spill Area with Detergent and Water collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose restock Restock Spill Kit dispose->restock end Procedure Complete restock->end notify_ehs Notify EHS/Emergency Services evacuate->notify_ehs notify_ehs->end

Caption: Workflow for this compound Spill Decontamination.

References

Perfluorononane Waste Disposal: A Technical Support Guide for Research Facilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper disposal protocols for perfluorononane waste generated in research facilities. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a per- and polyfluoroalkyl substance (PFAS), a class of persistent chemicals that require specialized disposal methods.

Frequently Asked Questions (FAQs)

1. What is this compound and why does its disposal require special attention?

This compound (C9F20) is a highly fluorinated organic compound. Like other PFAS, it is characterized by extremely strong carbon-fluorine bonds, which make it resistant to degradation in the environment, earning them the nickname "forever chemicals."[1][2] Improper disposal can lead to long-term environmental contamination and potential health risks. Therefore, standard chemical waste disposal methods are often inadequate.

2. Can I dispose of small quantities of this compound waste down the drain?

No. This compound and other PFAS-containing waste should not be disposed of down the drain. These compounds are persistent in aquatic environments and can bioaccumulate. All this compound waste, regardless of concentration, must be collected and disposed of as hazardous waste.

3. What are the approved disposal methods for this compound waste?

According to the U.S. Environmental Protection Agency (EPA) interim guidance, the primary recommended disposal methods for PFAS waste, including this compound, are:

  • Incineration: High-temperature incineration at a permitted hazardous waste facility is the most effective method for destroying PFAS.[3][4][5][6][7]

  • Hazardous Waste Landfills: Disposal in a RCRA Subtitle C permitted hazardous waste landfill is an option for solid waste.[4][6][8] These landfills have specialized liners and leachate collection systems to minimize environmental release.

  • Underground Injection: For liquid this compound waste, deep-well injection into a Class I hazardous waste injection well is a potential disposal route.[4][8]

4. What personal protective equipment (PPE) should I wear when handling this compound waste?

Standard laboratory PPE is required when handling this compound and its waste. This includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

  • Closed-toe shoes

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

Troubleshooting Guide

Issue Possible Cause Solution
Uncertainty about whether a waste stream contains this compound. Cross-contamination or incomplete experimental records.Treat the waste as if it contains this compound and follow the disposal protocols outlined in this guide. It is always better to err on the side of caution with PFAS compounds.
A spill of this compound occurs in the lab. Accidental mishandling of containers.Immediately alert others in the area. Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand). Do not use paper towels as the primary absorbent. Collect all contaminated materials in a sealed, labeled hazardous waste container.
The designated this compound waste container is full. Normal accumulation of waste during experiments.Do not overfill the container. Securely close the full container and request a pickup from your institution's Environmental Health and Safety (EHS) department. Start a new, properly labeled waste container.
Unsure how to label a this compound waste container. Lack of familiarity with institutional or regulatory labeling requirements.The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "Aqueous solution of this compound," "Contaminated gloves and wipes"). Follow your institution's specific labeling guidelines.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of this compound. It is important to note that specific regulatory limits can vary by region and are subject to change. Researchers should always consult their institution's EHS department for the most current information.

Parameter Value/Guideline Notes
Recommended Incineration Temperature >1000°CHigher temperatures and longer residence times are recommended for the complete destruction of PFAS compounds.[3][5][7]
RCRA Hazardous Waste Landfill Type Subtitle CFor solid waste containing this compound.[4][6][8]
Underground Injection Well Class Class IFor liquid waste containing this compound.[4][8]
DOT Shipping Regulations Regulated as a hazardous material.Proper shipping papers, labeling, and packaging are required for off-site transportation of this compound waste.[10][11][12][13]

Experimental Protocol Waste Management: Analysis of this compound in Serum

This section provides a generalized experimental workflow for the analysis of this compound in serum samples and highlights the associated waste generation and disposal procedures.

Objective: To quantify the concentration of this compound in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
  • Sample Preparation:

    • Serum samples are thawed and vortexed.

    • An aliquot of serum (e.g., 50 µL) is transferred to a polypropylene (B1209903) microcentrifuge tube.[9][14]

    • A solution of isotopically labeled this compound is added as an internal standard.

    • The sample is diluted with formic acid.[9][14]

    • Proteins are precipitated by adding a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into the LC-MS/MS system.

    • This compound is separated from other components on a C18 column.

    • The mass spectrometer is operated in negative ion mode to detect and quantify this compound and its internal standard.

Waste Generation and Disposal:
  • Liquid Waste: All aqueous and organic liquid waste generated during sample preparation and analysis, including the remaining serum samples, solvent mixtures, and instrument effluent, must be collected in a designated hazardous waste container labeled "this compound Waste (Liquid)." This container should be made of a chemically resistant material such as high-density polyethylene (B3416737) (HDPE).

  • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, vials, gloves, and wipes, must be collected in a separate, clearly labeled hazardous waste container for solid PFAS waste.[9][14]

Visualizations

Waste_Segregation_Workflow This compound Waste Segregation Workflow Start Experiment Generating This compound Waste Decision Is the waste liquid or solid? Start->Decision Liquid_Waste Collect in designated LIQUID hazardous waste container. Decision->Liquid_Waste Liquid Solid_Waste Collect in designated SOLID hazardous waste container. Decision->Solid_Waste Solid Label_Liquid Label container: 'Hazardous Waste - this compound (Liquid)' and list all components. Liquid_Waste->Label_Liquid Label_Solid Label container: 'Hazardous Waste - this compound (Solid)' and list all components. Solid_Waste->Label_Solid EHS_Pickup Request pickup from Environmental Health & Safety (EHS). Label_Liquid->EHS_Pickup Label_Solid->EHS_Pickup

Caption: A workflow for segregating this compound waste in a research laboratory.

Disposal_Decision_Tree This compound Waste Disposal Decision Tree Start This compound Waste Collected by EHS Decision Select Disposal Method (based on waste type and facility availability) Start->Decision Incineration High-Temperature Incineration (>1000°C) Decision->Incineration Liquid or Solid Waste Landfill RCRA Subtitle C Hazardous Waste Landfill Decision->Landfill Solid Waste Injection Class I Underground Injection Well Decision->Injection Liquid Waste Final_Disposal Final Destruction or Long-Term Containment Incineration->Final_Disposal Landfill->Final_Disposal Injection->Final_Disposal

Caption: Decision tree for the final disposal of this compound waste by EHS.

References

Technical Support Center: Minimizing Artifacts in Perfluorononane-Enhanced MRI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for perfluoronane-enhanced Magnetic Resonance Imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize common artifacts encountered during their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific artifacts that can compromise image quality in perfluoronane-enhanced MRI.

Chemical Shift Artifacts

Question: What are chemical shift artifacts in perfluorononane MRI and what do they look like?

Answer: this compound, like many perfluorocarbons, has multiple distinct fluorine (¹⁹F) resonances in its NMR spectrum. This results in a chemical shift, where signals from different fluorine environments are spatially mismapped along the frequency-encoding direction of the MRI scan.[1] This artifact typically manifests as a blurring or ghosting of the perfluoronane signal, which can obscure the true location and size of the labeled cells or targeted tissue.

Question: How can I minimize chemical shift artifacts in my this compound MRI experiments?

Answer: Several strategies can be employed to mitigate chemical shift artifacts:

  • Pulse Sequence Selection: Certain pulse sequences are inherently less sensitive to chemical shift effects. Fast Spin Echo (FSE) or Rapid Acquisition with Relaxation Enhancement (RARE) sequences are often preferred over Gradient Echo (GRE) sequences.[2][3]

  • Increase Receiver Bandwidth: A wider receiver bandwidth reduces the spatial shift per unit of frequency difference. However, this can also decrease the signal-to-noise ratio (SNR).[4]

  • Use a Higher Readout Gradient: A stronger readout gradient has a similar effect to increasing the receiver bandwidth, minimizing the spatial misregistration of different ¹⁹F signals.[5]

  • Chemical Shift Encoding (CSE) Techniques: These methods acquire multiple echoes at different echo times (TE) to create a field map of the chemical shifts, which can then be used to correct the image.[6]

  • Post-processing Correction: Deconvolution algorithms can be applied to the images to correct for the known chemical shift spectrum of this compound, which can significantly enhance the SNR by 20-50%.[7]

Experimental Protocol: Chemical Shift Artifact Correction using a Multi-Echo Gradient Echo Sequence

  • Phantom Preparation: Prepare a phantom containing a known concentration of this compound. This will be used to validate the correction method.

  • Sequence Selection: Choose a multi-echo gradient echo (mGRE) sequence on your MRI scanner.

  • Acquisition Parameters:

    • Set the number of echoes to at least three.

    • Choose a short initial echo time (TE) and a small echo time spacing (e.g., ΔTE of 1-2 ms).

    • Ensure the receiver bandwidth is as high as practically possible while maintaining adequate SNR.

  • Data Acquisition: Acquire the mGRE data from the this compound phantom.

  • Image Reconstruction:

    • Reconstruct the images from each echo.

    • Use a suitable algorithm (e.g., iterative least-squares estimation) to calculate a chemical shift map from the multi-echo data.

    • Apply the chemical shift map to correct the spatial misregistration in the source images.

  • Validation: Compare the corrected images to a reference scan with minimal chemical shift artifact (e.g., a very high bandwidth acquisition) to assess the effectiveness of the correction.

Susceptibility Artifacts

Question: What are susceptibility artifacts and why are they a problem in this compound MRI?

Answer: Susceptibility artifacts arise from differences in the magnetic susceptibility of different materials within the imaging volume.[8] These differences create local magnetic field inhomogeneities, leading to geometric distortions, signal loss (drop-out), and signal pile-up in the final image.[9] this compound and surrounding tissues (like air-tissue interfaces) can have significantly different magnetic susceptibilities, making these artifacts a common challenge.[5]

Question: What are the best ways to reduce susceptibility artifacts in my images?

Answer: The following methods can help minimize susceptibility artifacts:

  • Use Spin Echo (SE) or Fast Spin Echo (FSE) Sequences: These sequences are less sensitive to magnetic field inhomogeneities compared to Gradient Echo (GRE) sequences.[5]

  • Shorten the Echo Time (TE): A shorter TE reduces the time for signal dephasing caused by local field distortions.[5]

  • Increase the Readout Bandwidth: A higher bandwidth reduces the amount of spatial distortion for a given field inhomogeneity.[10]

  • Use Thinner Slices: Thinner slices reduce the through-plane dephasing within a voxel.[5]

  • Optimize Shimming: Careful shimming of the magnetic field over the region of interest is crucial to minimize background field inhomogeneities.

  • Orient the Readout Gradient: If possible, orient the frequency-encoding direction away from areas with large susceptibility differences.[5]

Quantitative Data on Susceptibility Artifact Reduction

Parameter ChangeEffect on Susceptibility ArtifactTrade-offs
Increase Receiver Bandwidth Reduces in-plane distortion and signal pile-up.[11]Decreases Signal-to-Noise Ratio (SNR).
Decrease Slice Thickness Reduces through-plane distortion and signal loss.[11]Decreases SNR and increases scan time.
Use Fast Spin Echo (FSE) instead of Gradient Echo (GRE) Significantly reduces signal loss and geometric distortion.[5]Can have higher Specific Absorption Rate (SAR) and may be more prone to motion artifacts.
Decrease Echo Time (TE) Minimizes signal dephasing and dropout.[12]May limit the achievable T2 weighting.
Motion Artifacts

Question: My images are blurry and have "ghosting." What is causing this?

Answer: Blurring and ghosting are classic signs of motion artifacts.[13] These occur when the subject moves during the image acquisition.[14] Since MRI data is acquired over time, any motion can lead to inconsistencies in the data, resulting in these characteristic image degradations.

Question: How can I prevent or correct for motion artifacts in my preclinical experiments?

Answer: A combination of preventative measures and correction techniques is often most effective:

  • Animal Immobilization: Use a stereotactic frame or other fixation device to minimize animal movement. Ensure the animal is comfortable to reduce stress-induced motion.

  • Anesthesia: Use appropriate anesthesia to keep the animal still during the scan. Be aware that some anesthetics, like isoflurane, are fluorinated and can create their own signal artifacts.[15]

  • Physiological Gating: Use respiratory and/or cardiac gating to acquire data only during periods of minimal physiological motion.

  • Fast Imaging Sequences: Employ rapid imaging techniques like Echo-Planar Imaging (EPI) or single-shot FSE to "freeze" motion.

  • Navigator Echoes: These are short, intermittent scans that can track motion during the main acquisition and be used for retrospective correction.[13]

  • Retrospective Motion Correction Algorithms: Software-based methods can be used to register and align motion-corrupted image series.[16]

Experimental Protocol: Retrospective Motion Correction using Image Registration

  • Acquisition of Multiple Short Scans: Instead of one long scan, acquire a series of shorter scans of the same region. This converts intra-scan motion into inter-scan motion, which is easier to correct.[16]

  • Image Pre-processing: If necessary, perform initial noise reduction on the individual image series.

  • Selection of a Reference Image: Choose one of the images in the series, typically one with the least motion, as the reference to which the others will be aligned.

  • Image Registration: Use a rigid or affine registration algorithm to align each of the other images to the reference image. This will calculate the translational and rotational shifts needed to correct for the motion.

  • Image Resampling and Averaging: Resample the registered images to a common grid and then average them to create a final image with reduced motion artifacts and improved SNR.

  • Phantom Studies for Validation: To validate your motion correction workflow, you can use a motion phantom that can be programmed with known movements.[17]

Frequently Asked Questions (FAQs)

Question: What are the optimal pulse sequences for this compound imaging?

Answer: The choice of pulse sequence depends on the specific experimental goals. However, for general quantitative imaging of this compound, Fast Spin Echo (FSE) or RARE sequences are often recommended due to their robustness against susceptibility artifacts.[2] For applications requiring very fast acquisition, Gradient Echo (GRE) sequences with short echo times can be used, but careful optimization is needed to minimize artifacts.[3] For separating the this compound signal from other fluorine-containing compounds like isoflurane, a 3D sequence with a narrow excitation bandwidth has been shown to be very effective.[15]

Question: How does the magnetic field strength affect artifacts in this compound MRI?

Answer: Higher magnetic field strengths (e.g., 7T and above) generally provide a higher signal-to-noise ratio (SNR) for ¹⁹F imaging. However, susceptibility artifacts become more severe at higher field strengths.[9][10] Chemical shift artifacts also increase in terms of frequency separation (in Hz), which can lead to greater spatial misregistration if not properly addressed.

Question: Can I use parallel imaging to accelerate my this compound scans and reduce motion artifacts?

Answer: Yes, parallel imaging techniques can be used to shorten acquisition times, which can in turn reduce the likelihood of motion artifacts.[16] However, it's important to be aware that parallel imaging can have its own set of artifacts and may lead to a decrease in the signal-to-noise ratio.

Visualizing Workflows and Concepts

To further clarify the troubleshooting process and the underlying principles of artifact formation, the following diagrams are provided.

cluster_0 Artifact Identification cluster_1 Potential Cause cluster_2 Troubleshooting Action Image Quality Issue Image Quality Issue Blurring/Ghosting Blurring/Ghosting Image Quality Issue->Blurring/Ghosting Distortion/Signal Loss Distortion/Signal Loss Image Quality Issue->Distortion/Signal Loss Spatial Misregistration Spatial Misregistration Image Quality Issue->Spatial Misregistration Motion Motion Blurring/Ghosting->Motion Susceptibility Susceptibility Distortion/Signal Loss->Susceptibility Chemical Shift Chemical Shift Spatial Misregistration->Chemical Shift Immobilize/Gate Immobilize/Gate Motion->Immobilize/Gate Use FSE/Short TE Use FSE/Short TE Susceptibility->Use FSE/Short TE Increase Bandwidth/Use CSE Increase Bandwidth/Use CSE Chemical Shift->Increase Bandwidth/Use CSE

Troubleshooting workflow for common MRI artifacts.

cluster_0 Signal Acquisition cluster_1 Artifact Introduction cluster_2 Resulting Artifact RF Pulse RF Pulse Gradient Encoding Gradient Encoding RF Pulse->Gradient Encoding Signal Readout Signal Readout Gradient Encoding->Signal Readout Field Inhomogeneity Field Inhomogeneity Gradient Encoding->Field Inhomogeneity Motion During Acquisition Motion During Acquisition Signal Readout->Motion During Acquisition Multiple ¹⁹F Resonances Multiple ¹⁹F Resonances Signal Readout->Multiple ¹⁹F Resonances Ghosting/Blurring Ghosting/Blurring Motion During Acquisition->Ghosting/Blurring Geometric Distortion Geometric Distortion Field Inhomogeneity->Geometric Distortion Chemical Shift Artifact Chemical Shift Artifact Multiple ¹⁹F Resonances->Chemical Shift Artifact

Relationship between acquisition and artifact formation.

References

Technical Support Center: Enhancing the Biocompatibility of Perfluorononane Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with perfluorononane formulations.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during your experiments.

Issue 1: My this compound emulsion is unstable and shows signs of phase separation (creaming or sedimentation).

Q: What are the primary causes of this compound emulsion instability, and how can I improve it?

A: Emulsion instability, manifesting as creaming (upward movement of the dispersed phase) or sedimentation (downward settling), is a common challenge. The primary causes are typically related to droplet size, viscosity of the continuous phase, and the density difference between the this compound and the aqueous phase.

Troubleshooting Steps:

  • Optimize Homogenization: The size of the droplets in your emulsion is critical. Larger droplets are more prone to separation. High-pressure homogenization is an effective method for reducing droplet size and achieving a narrow size distribution. Experiment with increasing the homogenization pressure or the number of passes to achieve a smaller, more uniform droplet size.

  • Increase Viscosity of the Continuous Phase: A higher viscosity in the continuous (aqueous) phase can slow down the movement of the this compound droplets, thus enhancing stability. Consider adding biocompatible viscosity modifiers to your formulation.

  • Select an Appropriate Surfactant/Emulsifier: The choice and concentration of the surfactant are crucial for stabilizing the emulsion. The surfactant forms a protective layer around the this compound droplets, preventing them from coalescing. Ensure you are using a biocompatible surfactant at an optimal concentration.

Issue 2: I am observing high cytotoxicity in my cell-based assays with this compound formulations.

Q: What factors can contribute to the cytotoxicity of my this compound formulation, and how can I mitigate them?

A: High cytotoxicity can arise from several factors, including the purity of the this compound, the type and concentration of the surfactant used, and the overall formulation characteristics.

Troubleshooting Steps:

  • Purity of this compound: Ensure that the this compound you are using is of high purity. Impurities can be a significant source of cytotoxicity.

  • Surfactant Selection: The choice of surfactant is critical. Some surfactants can be cytotoxic at certain concentrations. Consider screening different biocompatible surfactants and titrating their concentrations to find a balance between emulsion stability and low cytotoxicity. Lecithin-based emulsifiers have shown better biocompatibility compared to some synthetic surfactants like Pluronic® F68.[1][2]

  • Formulation Byproducts: The emulsification process itself can sometimes generate byproducts that are cytotoxic. Ensure your preparation methods are clean and that all components are sterile.

  • Control Experiments: Always include appropriate controls in your cytotoxicity assays. This should include the this compound alone (if possible to deliver to cells), the surfactant solution alone, and the complete emulsion vehicle without any active drug. This will help you pinpoint the source of the cytotoxicity.

Issue 3: My in vitro hemolysis results are high or inconsistent.

Q: How can I reduce hemolysis and improve the consistency of my hemolysis assays for this compound emulsions?

Troubleshooting Steps:

  • Formulation Properties: The physicochemical properties of your emulsion, such as droplet size and surface charge, can influence its interaction with red blood cells. Smaller, neutrally charged droplets tend to be more compatible.

  • Surfactant Choice: The type of surfactant can significantly impact hemolysis. Some surfactants may interact with the red blood cell membrane, leading to lysis. Screen different biocompatible surfactants to identify one with low hemolytic activity.

  • Assay Conditions: Ensure that your hemolysis assay protocol is well-controlled. This includes using fresh blood, proper handling of the red blood cell suspension, and including appropriate positive (e.g., water) and negative (e.g., PBS) controls. The incubation time and the concentration of the emulsion should also be optimized.

  • Data Analysis: Calculate the percentage of hemolysis accurately using a standard formula and compare it against a negative control. Results from a perfluorochemical emulsion have shown to reduce hemolysis in in-vitro pumping of blood.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key in vitro assays to assess the biocompatibility of this compound formulations?

A1: The primary in vitro assays for assessing biocompatibility include:

  • Cytotoxicity Assays: Such as the MTT or MTS assay, to measure the effect of the formulation on cell viability and metabolic activity.

  • Hemolysis Assay: To evaluate the formulation's lytic effect on red blood cells.

  • Complement Activation Assay: To determine if the formulation triggers an immune response through the complement system.

  • Cytokine Release Assays (e.g., ELISA): To measure the release of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells upon exposure to the formulation.

Q2: How can the choice of emulsifier impact the biocompatibility of a this compound emulsion?

A2: The emulsifier is a critical component that can significantly influence biocompatibility. Some emulsifiers, like certain poloxamers (e.g., Pluronic® F68), have been shown to induce a more pronounced inflammatory response and apoptosis in monocytes compared to lecithin-based emulsifiers.[1][2] Therefore, selecting a biocompatible emulsifier, such as a purified, natural phospholipid, is crucial for developing a safe and effective formulation.

Q3: What are the acceptable limits for hemolysis in a biocompatibility study?

A3: The acceptable limit for hemolysis can vary depending on the regulatory guidelines and the intended application of the formulation. Generally, a hemolysis rate of less than 5% is considered acceptable for materials in contact with blood.

Q4: I am observing unexpected inflammatory responses in my experiments. What could be the cause?

A4: Unexpected inflammatory responses can be triggered by several factors. Perfluorocarbons have been shown to modulate inflammatory signaling pathways, including NF-κB and MAPK.[3][4] The surface properties of your emulsion droplets, the presence of impurities, or the specific surfactant used can all contribute to the activation of these pathways, leading to the release of pro-inflammatory cytokines.

Q5: My MTT assay results are inconsistent. What are the common pitfalls?

A5: Inconsistent MTT assay results can be frustrating. Common causes include:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when seeding cells and adding reagents.

  • Incomplete Dissolution of Formazan (B1609692) Crystals: Make sure the formazan crystals are fully dissolved before reading the absorbance. You can use an orbital shaker to aid dissolution.

  • Cell Seeding Density: Use an optimal cell seeding density to ensure that the cells are in the logarithmic growth phase during the assay.

  • Interference from the Formulation: The this compound emulsion itself might interfere with the MTT reagent or the absorbance reading. It is important to run a control with the emulsion in a cell-free system to check for any direct reduction of MTT.

Quantitative Data Summary

ParameterFormulation ComponentObservationReference
Cell Viability Perfluorocycloether/perfluorooctane (B1214571) emulsion with FSH-PEG surfactant (2 mg/mL)97 ± 10% of control (not cytotoxic)[5]
Cell Mortality 1-H perfluorooctane (cytotoxic control) on ARPE-19 cells (59% contact area)≥ 84%
Cell Mortality Purified perfluorooctane (non-cytotoxic control) on ARPE-19 cells (83% contact area)17%
Hemolysis 20% plasma volume replacement with Fluosol (a perfluorochemical emulsion)Reduced hemolysis by ~40% compared to control in in-vitro pumping of blood[3]
TNF-α Release F6H8-Pluronic emulsion on whole bloodDose-dependent increase[1][2]
TNF-α Release F6H8-lecithin emulsion on whole bloodNo significant increase[1][2]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline for assessing the cytotoxicity of a this compound emulsion.

Materials:

  • This compound emulsion

  • Cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound emulsion. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

Hemolysis Assay Protocol

This protocol provides a method for evaluating the hemolytic potential of a this compound emulsion.

Materials:

  • This compound emulsion

  • Fresh whole blood (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Deionized water (positive control)

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Red Blood Cell (RBC) Suspension: Centrifuge the whole blood to pellet the RBCs. Wash the RBC pellet several times with PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-5% (v/v).

  • Incubation: In microcentrifuge tubes, mix the RBC suspension with different concentrations of the this compound emulsion. Include a negative control (RBCs in PBS) and a positive control (RBCs in deionized water for 100% hemolysis).

  • Incubate: Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at a wavelength of 540 nm, which corresponds to the absorbance of hemoglobin.

  • Calculate Percentage of Hemolysis: Use the following formula to calculate the percentage of hemolysis for each sample: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

References

Validation & Comparative

A Comparative Guide to 19F MRI Agents: Perfluorononane vs. Perfluorooctyl Bromide (PFOB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI), the selection of an appropriate contrast agent is paramount to achieving high-quality, quantifiable results. Among the various perfluorocarbons (PFCs) utilized, perfluorononane and perfluorooctyl bromide (PFOB) are two prominent agents, each with distinct properties and primary applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal agent for their specific preclinical or clinical imaging needs.

Executive Summary

Perfluorooctyl bromide (PFOB) is a well-characterized, versatile agent typically used systemically in nanoemulsion formulations for applications like cell tracking and inflammation imaging. Its MR properties, including relaxation times, are documented, and it has a relatively short biological half-life. This compound has been primarily investigated as a specialized oral contrast agent for gastrointestinal (GI) imaging, where it excels due to its inertness and lack of absorption.

A key differentiator is their ¹⁹F NMR spectra; both molecules possess multiple, chemically distinct fluorine environments, resulting in complex spectra. This characteristic presents a challenge for imaging, as it can lead to chemical shift artifacts and a dilution of the signal across several resonance peaks. However, specialized imaging sequences have been developed to mitigate these effects, often by selectively imaging the signal from a single fluorine environment.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and PFOB. Data for PFOB is more readily available due to its widespread use in systemic applications.

PropertyThis compound (C₉F₂₀)Perfluorooctyl Bromide (PFOB, C₈F₁₇Br)
Molecular Weight 520.07 g/mol 498.96 g/mol
Number of ¹⁹F Atoms 2017
¹⁹F NMR Spectrum Multi-peak, complexMulti-peak, complex[1]
T₁ Relaxation Time Data not readily available in cited literature~1019 ms (B15284909) (at 3T, 37°C, in emulsion)
T₂ Relaxation Time Data not readily available in cited literature~283 ms (at 3T, 37°C, in emulsion)
Biological Half-Life Not applicable for oral GI use (minimal absorption)~4 days (systemic administration)[1]
Primary Application Oral contrast for Gastrointestinal (GI) imaging[2][3]Systemic agent for cell tracking, inflammation imaging[1]
Typical Formulation Neat liquid (oral administration)[2][3]Nanoemulsion (intravenous injection)[1]

Key Performance Characteristics

¹⁹F NMR Spectrum and Signal-to-Noise Ratio (SNR)

Both this compound and PFOB are linear-chain PFCs, which results in multiple resonance peaks in their ¹⁹F NMR spectra, one for each chemically non-equivalent fluorine nucleus or group.[1] For PFOB, this means its 17 fluorine atoms are distributed across eight distinct signals.[1] This spectral complexity can be a significant drawback, as it splits the total signal intensity, potentially lowering the SNR for any single peak and introducing chemical shift artifacts in standard imaging sequences.[1]

To overcome this, specialized pulse sequences like chemical shift imaging (CSI) or methods that selectively excite and refocus a single, strong resonance (e.g., the CF₃ peak in PFOB) are often employed.[1] While this approach mitigates artifacts, it means that not all fluorine atoms in the molecule contribute to the final image, impacting overall sensitivity.

Relaxation Times (T₁ and T₂)

Relaxation times are critical for optimizing MRI scan parameters to maximize SNR. Agents with shorter T₁ values allow for faster repetition times (TR) without signal saturation, leading to more efficient data acquisition. Longer T₂ values are desirable as they reduce signal decay during the echo time (TE), preserving signal intensity.

Quantitative T₁ and T₂ values for PFOB emulsions have been measured at a clinical field strength of 3T. At a physiologically relevant temperature of 37°C, PFOB exhibits a T₁ of approximately 1019 ms and a T₂ of 283 ms. While specific relaxation data for this compound is not as prevalent in the literature, its structural similarity to PFOB suggests it would also have relatively long relaxation times, necessitating careful sequence optimization.

Biocompatibility and Biodistribution

Both compounds are considered biologically inert and stable.[1][2]

  • This compound: When used as an oral contrast agent, this compound passes through the GI tract with minimal systemic absorption.[2][3] Its high fluorine content, immiscibility with water, and low viscosity make it an ideal candidate for delineating the structure of the stomach and intestines.[2][3]

  • Perfluorooctyl Bromide (PFOB): When formulated as a nanoemulsion and administered intravenously, PFOB particles are primarily cleared from the circulation by the reticuloendothelial system (RES), accumulating in organs like the liver and spleen.[1] The presence of the bromine atom is thought to enhance its clearance rate from the body compared to other PFCs like perfluoro-15-crown-5-ether (PFCE).[1] PFOB has a reported tissue clearance half-life of approximately four days, which is advantageous for longitudinal studies requiring repeated administrations.[1]

Experimental Protocols

Below are generalized methodologies for the primary applications of each agent, based on published studies.

Protocol 1: Gastrointestinal Imaging with this compound
  • Animal Model: Mouse models are commonly used.

  • Agent Administration: Neat this compound is administered orally via gavage.

  • Imaging Hardware: A clinical or preclinical MRI scanner (e.g., 4.7T or higher) equipped with a dual ¹H/¹⁹F radiofrequency coil.

  • ¹H Anatomical Scan: A standard T₁ or T₂-weighted sequence (e.g., TurboRARE) is performed to acquire anatomical reference images.

  • ¹⁹F Imaging Scan: A ¹⁹F-specific imaging sequence is used. Due to the multi-peak spectrum, a Rapid Acquisition with Relaxation Enhancement (RARE) sequence is effective.

    • Example Parameters: Repetition Time (TR) > 3-5 x T₁, Echo Time (TE) as short as possible, RARE factor adjusted for desired scan time, slice thickness of 1 mm, and an in-plane resolution of ~0.23 x 0.23 mm².[3]

  • Data Analysis: The ¹⁹F "hotspot" image is overlaid on the ¹H anatomical image to visualize the agent's distribution within the GI tract. The passage of the agent can be monitored with repetitive scans.[3]

Protocol 2: In Vivo Cell Tracking with PFOB Nanoemulsions
  • Cell Labeling: Target cells (e.g., macrophages, dendritic cells) are incubated ex vivo with a PFOB nanoemulsion. The particles are taken up by the cells via endocytosis.

  • Animal Model: An appropriate disease model (e.g., inflammation, tumor) is established in a mouse or rat.

  • Agent Administration: The ¹⁹F-labeled cells are injected intravenously into the animal model.

  • Imaging Hardware: High-field MRI scanner (e.g., 7T or higher) with a dual ¹H/¹⁹F coil is preferred for higher sensitivity.

  • ¹H Anatomical Scan: A high-resolution anatomical scan is acquired.

  • ¹⁹F Imaging Scan: A sequence optimized for multispectral compounds is necessary.

    • Example Sequence: A 3D chemical shift imaging (CSI) or an ultra-short echo time (UTE) sequence can be used to acquire the full spectrum or minimize dephasing. Alternatively, a spin-echo sequence with a spectrally selective refocusing pulse can isolate a single peak to generate an artifact-free image.

  • Data Analysis: The resulting ¹⁹F signal, representing the location of the labeled cells, is quantified and overlaid on the anatomical ¹H image to determine the biodistribution and migration of the therapeutic cells.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating and applying a ¹⁹F MRI contrast agent in a preclinical setting.

G cluster_0 In Vitro Phase cluster_1 Cellular & Ex Vivo Phase cluster_2 In Vivo Phase cluster_3 Analysis A Agent Formulation (e.g., Nanoemulsion) B ¹⁹F NMR Spectroscopy (Confirm Spectrum, Purity) A->B C Phantom Imaging (Measure T₁, T₂, SNR) B->C D Cell Labeling Studies (Uptake Efficiency, Viability) C->D E Ex Vivo Imaging (Labeled Cell Pellets) D->E F Animal Model Administration (Oral or IV) E->F G ¹H/¹⁹F MRI Acquisition F->G H Biodistribution & Clearance (Longitudinal Scans) G->H I Image Co-registration (¹⁹F on ¹H Anatomy) H->I J Signal Quantification (Cell Number / Agent Conc.) I->J

Workflow for preclinical evaluation of ¹⁹F MRI contrast agents.

Conclusion

The choice between this compound and perfluorooctyl bromide for ¹⁹F MRI is dictated almost entirely by the intended biological application.

  • This compound is a specialized agent, proven to be effective as a non-absorbable oral contrast medium for high-contrast imaging of the gastrointestinal tract. Its utility for systemic applications is limited and not well-documented.

  • Perfluorooctyl Bromide (PFOB) is a more versatile, widely studied agent for systemic intravenous applications. It is the agent of choice for quantitative cell tracking, molecular imaging of inflammation, and other applications requiring systemic delivery, despite the added complexity of nanoemulsion formulation and the need for advanced imaging sequences to handle its complex spectrum.

For researchers in drug development, PFOB nanoemulsions offer a robust platform for tracking the delivery and biodistribution of cell-based therapies. For scientists focused on gastrointestinal physiology or disease, this compound provides a simple and direct tool for anatomical and functional imaging.

References

A Comparative Guide: Perfluorononane and Perfluorodecalin for Enhanced Oxygen Delivery in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent perfluorocarbons (PFCs), perfluorononane and perfluorodecalin (B110024), for their application in oxygen delivery. PFCs are synthetic, biologically inert compounds with a high capacity for dissolving respiratory gases, making them invaluable tools in biomedical research for mitigating hypoxia in various experimental models.[1][2] This document outlines their physical and chemical properties, presents available experimental data on their oxygen-carrying performance, and provides detailed experimental protocols for their use.

I. Physical and Chemical Properties

This compound and perfluorodecalin share the characteristic properties of being dense, hydrophobic, and lipophobic liquids.[1] Their utility as oxygen carriers stems from their ability to physically dissolve large volumes of oxygen.[1][3] The selection between these two PFCs for a specific research application may depend on subtle differences in their physical properties, which are summarized below.

PropertyThis compoundPerfluorodecalin
Molecular Formula C₉F₂₀C₁₀F₁₈
Molecular Weight 488.08 g/mol 462.08 g/mol
Density (at 25°C) ~1.80 g/cm³~1.94 g/cm³
Boiling Point ~142 °C~142 °C
Vapor Pressure (at 25°C) ~1.1 kPa~1.4 kPa
Oxygen Solubility See Table 2See Table 2

Table 1: Comparison of the Physical and Chemical Properties of this compound and Perfluorodecalin.

II. Oxygen Carrying Capacity

The primary determinant of a perfluorocarbon's efficacy as an oxygen carrier is its oxygen solubility. The following table presents experimental data on the mole fraction of dissolved oxygen in this compound and perfluorodecalin at various temperatures.

Temperature (K)Oxygen Solubility in Perfluoro-n-nonane (x₂ * 10⁴)Oxygen Solubility in Perfluorodecalin (x₂ * 10⁴)
288.155.754.08
293.155.464.07
298.155.184.07
303.154.834.09
313.154.514.17

Table 2: Experimental Data on the Solubility of Oxygen in Perfluoro-n-nonane and Perfluorodecalin. Data is presented as the mole fraction (x₂) of dissolved oxygen at a partial pressure of 101,325 Pa.[4]

Based on this data, perfluoro-n-nonane exhibits a higher mole fraction of dissolved oxygen compared to perfluorodecalin at lower temperatures, with its solubility decreasing more significantly as temperature increases. In contrast, the oxygen solubility in perfluorodecalin remains relatively stable across the tested temperature range.

III. Mechanism of Action: Alleviating Hypoxia and Modulating Cellular Signaling

Perfluorocarbon emulsions deliver dissolved oxygen to hypoxic tissues, thereby influencing cellular signaling pathways that are sensitive to oxygen levels. A key pathway affected is the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[5][6] By restoring oxygen levels, PFCs can inhibit the stabilization of HIF-1α, leading to its degradation and a downstream reduction in the hypoxic cellular response.[7]

HIF-1α Signaling Pathway cluster_normoxia Normoxia (Sufficient Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) O2 Oxygen (Delivered by PFCs) PHD Prolyl Hydroxylases (PHDs) O2->PHD Activates HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia Hydroxylates VHL von Hippel-Lindau (VHL) Protein HIF1a_normoxia->VHL Binds to Proteasome Proteasomal Degradation VHL->Proteasome Targets for HIF1a_hypoxia HIF-1α (Stabilized) HIF1a_hypoxia->HIF1a_normoxia Inhibited by Oxygen HIF1b HIF-1β (ARNT) HIF1a_hypoxia->HIF1b Dimerizes with HIF1_complex HIF-1 Complex HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activates O2_delivery PFC Emulsion Oxygen Delivery O2_delivery->O2

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

IV. Experimental Protocols

For researchers intending to utilize this compound or perfluorodecalin for oxygen delivery in cell culture, the following protocols provide a general framework. It is essential to optimize these protocols for specific cell types and experimental conditions.

A. Preparation of Perfluorocarbon Emulsions

Perfluorocarbons are immiscible in aqueous media and must be emulsified for use in biological systems.[2]

Materials:

  • This compound or Perfluorodecalin

  • Surfactant (e.g., Pluronic F-68, egg yolk phospholipids)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • High-pressure homogenizer or sonicator

Procedure:

  • Prepare a 2-10% (v/v) solution of the chosen surfactant in PBS or cell culture medium.

  • Add the desired volume of this compound or perfluorodecalin to the surfactant solution to achieve the target concentration (typically 10-20% v/v).

  • Create a coarse pre-emulsion by vigorous vortexing or stirring.

  • Process the pre-emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 5-10 cycles. Alternatively, sonicate the pre-emulsion on ice using a probe sonicator until a stable, milky-white emulsion is formed.

  • Sterilize the final emulsion by passing it through a 0.22 µm syringe filter.

  • Store the emulsion at 4°C.

PFC Emulsion Preparation Workflow start Start surfactant Prepare Surfactant Solution start->surfactant add_pfc Add this compound or Perfluorodecalin surfactant->add_pfc pre_emulsion Create Coarse Pre-emulsion add_pfc->pre_emulsion homogenize High-Pressure Homogenization or Sonication pre_emulsion->homogenize sterilize Sterile Filtration (0.22 µm) homogenize->sterilize store Store at 4°C sterilize->store end_product Stable PFC Emulsion store->end_product

Caption: Workflow for the preparation of a stable perfluorocarbon emulsion.

B. In Vitro Oxygen Delivery to Cell Cultures

This protocol describes a general method for assessing the efficacy of perfluorocarbon emulsions in mitigating hypoxia in cultured cells.

Materials:

  • Cultured cells of interest

  • Sterile this compound or perfluorodecalin emulsion (10-20% v/v)

  • Hypoxia chamber or incubator with adjustable O₂ levels

  • Cell viability assay (e.g., MTT, trypan blue)

  • Hypoxia probe (e.g., pimonidazole) or assay for HIF-1α stabilization (Western blot, ELISA)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Prepare the experimental groups:

    • Normoxic control (no emulsion)

    • Hypoxic control (no emulsion)

    • Hypoxic + this compound emulsion

    • Hypoxic + Perfluorodecalin emulsion

  • For the emulsion-treated groups, replace the culture medium with medium containing the perfluorocarbon emulsion at the desired final concentration (e.g., 1-2% v/v).

  • Place the hypoxic plates in a hypoxia chamber (e.g., 1% O₂) for the desired duration (e.g., 24-48 hours). Maintain the normoxic control plates in a standard incubator (21% O₂).

  • At the end of the incubation period, assess the following endpoints:

    • Cell Viability: Perform a cell viability assay to determine the protective effect of the PFC emulsions against hypoxia-induced cell death.

    • Hypoxia Levels: Use a hypoxia probe or measure the expression of HIF-1α to confirm that the PFC emulsions effectively reduced cellular hypoxia.

  • Analyze and compare the data between the different experimental groups.

V. Conclusion

Both this compound and perfluorodecalin are effective oxygen carriers with distinct physical properties. Perfluoro-n-nonane demonstrates higher oxygen solubility at lower temperatures, while perfluorodecalin's solubility is more stable across a physiological temperature range. The choice between these two compounds will depend on the specific requirements of the experimental setup. The provided protocols offer a starting point for researchers to incorporate these powerful tools into their studies to control and mitigate cellular hypoxia, thereby enabling more precise and reproducible experimental outcomes. Further direct comparative studies in various biological models are warranted to fully elucidate the relative performance of these two perfluorocarbons in vivo.

References

A Comparative Guide to Validating Perfluorononane Purity: ¹⁹F NMR Spectroscopy vs. Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of Perfluorononane is critical for the reliability and reproducibility of experimental results. This guide provides an objective comparison of two powerful analytical techniques for validating this compound purity: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance, detailed experimental protocols, and a logical workflow for selecting the appropriate method.

Performance Comparison

The choice between ¹⁹F NMR and GC-MS for purity validation often depends on the specific analytical requirements, such as the need for quantitation of unknown impurities, sensitivity, and structural elucidation. The following table summarizes the key quantitative performance metrics for each method in the context of this compound analysis.

Parameter¹⁹F NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the nuclear magnetic resonance of the ¹⁹F nucleus, providing structural and quantitative information about all fluorine-containing compounds in the sample.Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.
Limit of Detection (LOD) ~1-10 µg/L for specific PFAS, can be higher for complex mixtures.~0.1-1 µg/L for targeted analytes.
Limit of Quantification (LOQ) ~5-50 µg/L, with optimized methods reaching lower levels.[1]~0.5-5 µg/L for targeted analytes.
Accuracy High, with quantitative NMR (qNMR) capable of achieving accuracy better than 1%.[2]High for targeted compounds with appropriate calibration standards.
Precision (RSD) Typically < 2-5%.Typically < 5-10%.
Analysis Time per Sample ~15-60 minutes, depending on the required sensitivity and resolution.~20-40 minutes, including chromatographic separation.
Strengths - Non-destructive.- Provides structural information for identification of unknown impurities.- Can quantify all fluorine-containing species without the need for individual standards.- Minimal sample preparation is often required.[3]- Excellent sensitivity for volatile and semi-volatile impurities.- High selectivity for targeted compounds.- Extensive libraries for mass spectral identification.
Weaknesses - Lower sensitivity compared to GC-MS.- Potential for signal overlap in complex mixtures.- Destructive technique.- May require derivatization for non-volatile impurities.- Isomers can have similar fragmentation patterns, making differentiation challenging.

Experimental Workflow and Decision Making

The selection of an analytical technique for purity validation is a critical step. The following diagrams illustrate the experimental workflow for ¹⁹F NMR analysis and a logical decision-making process for choosing between NMR and GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification & Purity Assessment start Start dissolve Dissolve this compound in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹⁹F NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals of This compound & Impurities process->integrate calculate Calculate Purity integrate->calculate report Report Purity calculate->report

¹⁹F NMR Experimental Workflow for this compound Purity.

decision_making start Purity Validation of This compound Required question1 Are unknown or non-volatile impurities expected? start->question1 method_nmr Use ¹⁹F NMR question1->method_nmr Yes question2 Is high sensitivity for volatile impurities the primary concern? question1->question2 No both Consider using both techniques for orthogonal validation method_nmr->both question2->method_nmr No method_gcms Use GC-MS question2->method_gcms Yes method_gcms->both

Decision matrix for selecting an analytical method.

Detailed Experimental Protocols

¹⁹F NMR Spectroscopy Protocol for this compound Purity

This protocol outlines the steps for quantitative analysis of this compound purity using ¹⁹F NMR.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the this compound sample into a clean, dry vial.

  • Add a known amount of a suitable internal standard. An ideal internal standard should be a fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Dissolve the sample and internal standard in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆ or chloroform-d). The solvent should be chosen based on the solubility of this compound and the internal standard.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Nucleus: ¹⁹F

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). To ensure accurate quantification, use a pulse angle of 30° or ensure a sufficiently long relaxation delay.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both this compound and the internal standard). A delay of 30-60 seconds is often sufficient.[2]

  • Acquisition Time (aq): 1-2 seconds.

  • Number of Scans (ns): 16-64, depending on the sample concentration and desired signal-to-noise ratio.

  • Spectral Width (sw): A wide spectral width is necessary to cover the entire range of ¹⁹F chemical shifts for perfluorinated compounds (e.g., 200-250 ppm).

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Integrate the area of the characteristic signals for this compound and the internal standard. For this compound, the terminal CF₃ group often provides a well-resolved signal suitable for quantification.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (Area_analyte / N_analyte) * (N_standard / Area_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard

    Where:

    • Area = Integral area of the signal

    • N = Number of fluorine atoms contributing to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

GC-MS Protocol for this compound Purity

This protocol describes a general method for the analysis of this compound purity by GC-MS, focusing on volatile and semi-volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working solutions in the range of 1-100 µg/mL.

  • If an internal standard is used for quantification, add a known concentration of the internal standard (e.g., a deuterated analog or a compound with similar chemical properties) to each sample and calibration standard.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-600.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.

  • For quantitative analysis, create a calibration curve using standards of known concentrations.

  • Calculate the concentration of any identified impurities.

  • Determine the purity of the this compound by expressing the peak area of the main component as a percentage of the total peak area of all components (area percent method), or by quantifying against a calibration curve for the main component and any known impurities.

Conclusion

Both ¹⁹F NMR spectroscopy and GC-MS are powerful and complementary techniques for the validation of this compound purity. ¹⁹F NMR offers the significant advantage of providing structural information and the ability to quantify all fluorine-containing species, including unknown impurities, without the need for specific standards. This makes it an excellent tool for a comprehensive purity assessment. On the other hand, GC-MS provides superior sensitivity for the detection of volatile and semi-volatile impurities. For a complete and robust evaluation of this compound purity, a combination of both techniques is often the most effective approach, providing orthogonal data to ensure the highest confidence in the quality of the material.

References

A Comparative Guide to Perfluorononane and Gadolinium as Imaging Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct classes of contrast agents: gadolinium-based contrast agents (GBCAs), the current gold standard for T1-weighted magnetic resonance imaging (MRI), and perfluorononane, a representative perfluorocarbon (PFC) primarily utilized for fluorine-19 (¹⁹F) MRI. This document outlines their mechanisms of action, presents available quantitative data on their performance, details experimental protocols for their use, and explores their known interactions with cellular signaling pathways.

Introduction: Two Distinct Mechanisms for Enhanced Imaging

Gadolinium and perfluoronane operate on fundamentally different principles to generate contrast in MRI.

Gadolinium-Based Contrast Agents (GBCAs) are paramagnetic substances that work by shortening the T1 relaxation time of nearby water protons. This results in a brighter signal on T1-weighted images, enhancing the visibility of anatomical structures and pathological tissues. Their efficacy is primarily determined by their relaxivity (r1), which is the measure of their ability to increase the relaxation rate of water protons.

This compound , as a perfluorocarbon, is utilized for ¹⁹F MRI. Since the human body has negligible endogenous fluorine, ¹⁹F MRI offers the ability to generate images with a strong, background-free signal solely from the administered agent. The contrast in ¹⁹F MRI is directly proportional to the local concentration of the perfluorocarbon. This compound is biologically inert, immiscible with water, and provides a strong fluorine signal, making it an effective agent for this modality, particularly for gastrointestinal imaging[1].

Quantitative Data Presentation

Direct efficacy comparison between gadolinium and this compound is challenging due to their different imaging modalities. The following tables summarize key quantitative parameters for each agent class based on available experimental data.

Table 1: Quantitative Comparison of Gadolinium-Based and this compound Contrast Agents

ParameterGadolinium-Based Contrast Agents (GBCAs)This compound-Based Contrast Agents
Imaging Modality ¹H MRI (T1-weighted)¹⁹F MRI
Mechanism of Action Paramagnetic agent, shortens T1 relaxation of water protonsProvides a direct ¹⁹F signal
Primary Efficacy Metric r1 Relaxivity (mM⁻¹s⁻¹)Signal-to-Noise Ratio (SNR) / Detection Threshold
Typical r1 Relaxivity 3-10 mM⁻¹s⁻¹ (varies by agent and field strength)Not applicable (not a T1 agent)
Reported SNR Dependent on tissue, pulse sequence, and GBCA concentrationHigh, due to lack of background signal
In Vivo Detection Threshold Micromolar to millimolar concentrationsAs low as 10¹¹-¹⁰¹² fluorine atoms per voxel
Biocompatibility Concerns about gadolinium retention and toxicityGenerally considered biologically inert

Table 2: Properties of Selected Gadolinium-Based Contrast Agents

Agent NameStructurer1 Relaxivity (mM⁻¹s⁻¹) at 1.5 TKey Characteristics
Gadoterate meglumine Macrocyclic~3.5High stability, low risk of gadolinium release
Gadobutrol Macrocyclic~5.0High stability, non-ionic
Gadopentetate dimeglumine Linear~4.1Lower stability, higher risk of gadolinium retention
Gadobenate dimeglumine Linear~6.3Higher relaxivity among linear agents

Table 3: Properties of this compound for ¹⁹F MRI

PropertyValue/DescriptionReference
Molecular Formula C₉F₂₀
¹⁹F Resonances Multiple distinct peaks[2]
Application Primarily oral contrast for GI tract imaging[1]
Key Advantages Biologically inert, low viscosity, high fluorine content[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for in vivo imaging using gadolinium and this compound.

Gadolinium-Enhanced MRI Protocol (In Vivo Rodent Model)

This protocol describes a typical procedure for gadolinium-enhanced tumor imaging in a mouse model.

1. Animal Preparation:

  • Anesthetize the animal (e.g., using isoflurane) and maintain its body temperature.
  • Place a catheter in the tail vein for contrast agent administration.

2. Pre-Contrast Imaging:

  • Acquire pre-contrast T1-weighted images of the region of interest using an appropriate MRI sequence (e.g., spin-echo or gradient-echo).

3. Contrast Agent Administration:

  • Administer a sterile solution of the GBCA via the tail vein catheter. A typical dose is 0.1 mmol/kg body weight.

4. Post-Contrast Imaging:

  • Immediately following administration, acquire a series of dynamic T1-weighted images to observe the initial enhancement.
  • Acquire static T1-weighted images at various time points post-injection (e.g., 5, 15, and 30 minutes) to assess contrast distribution and washout.

5. Data Analysis:

  • Measure the signal intensity in the region of interest before and after contrast administration to quantify the enhancement.

Experimental Workflow for Gadolinium-Enhanced MRI

cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis anesthesia Anesthetize Animal catheter Place Tail Vein Catheter anesthesia->catheter pre_contrast Acquire Pre-Contrast T1 Images injection Inject GBCA (0.1 mmol/kg) pre_contrast->injection post_contrast Acquire Post-Contrast T1 Images injection->post_contrast quantify Quantify Signal Enhancement post_contrast->quantify

Workflow for a typical in vivo gadolinium-enhanced MRI experiment.

This compound-Enhanced ¹⁹F MRI Protocol (Oral GI Imaging in a Rodent Model)

This protocol is adapted from studies using this compound for gastrointestinal imaging[1].

1. Animal Preparation:

  • Fast the animal overnight to ensure an empty stomach.
  • Anesthetize the animal for the duration of the imaging session.

2. Contrast Agent Administration:

  • Administer this compound orally via gavage. The volume will depend on the size of the animal and the specific study design.

3. ¹⁹F MRI Acquisition:

  • Use a dual-tuned ¹H/¹⁹F coil for imaging.
  • Acquire anatomical ¹H images to provide spatial reference.
  • Acquire ¹⁹F images using a suitable pulse sequence, such as a RARE (Rapid Acquisition with Relaxation Enhancement) sequence.
  • Acquire images at multiple time points to track the passage of the contrast agent through the GI tract.

4. Data Analysis:

  • Overlay the ¹⁹F images onto the ¹H anatomical images to visualize the location of the this compound.
  • Quantify the ¹⁹F signal intensity in different segments of the GI tract over time.

Experimental Workflow for this compound-Enhanced ¹⁹F MRI

cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis fasting Fast Animal anesthesia Anesthetize Animal fasting->anesthesia gavage Oral Administration of this compound h1_image Acquire ¹H Anatomical Images gavage->h1_image f19_image Acquire ¹⁹F Images gavage->f19_image overlay Overlay ¹⁹F and ¹H Images h1_image->overlay f19_image->overlay quantify Quantify ¹⁹F Signal overlay->quantify

Workflow for in vivo ¹⁹F MRI of the GI tract using this compound.

Signaling Pathways and Biological Interactions

The interaction of contrast agents with biological systems is a critical aspect of their safety and potential for off-target effects.

Gadolinium-Based Contrast Agents

The primary safety concern with GBCAs is the release of free gadolinium ions (Gd³⁺), which are toxic. The stability of the chelating ligand is therefore paramount. Studies have shown that GBCAs can influence cellular signaling. For instance, some GBCAs have been found to accelerate astrocyte migration through the integrin αvβ3 signaling pathway. This effect was associated with increased actin remodeling and phosphorylation of downstream factors like Rac1/cdc42.

Gadolinium's Effect on Astrocyte Migration Signaling Pathway

GBCA Gadolinium-Based Contrast Agent Integrin Integrin αvβ3 GBCA->Integrin activates Rac1_Cdc42 Rac1/Cdc42 (RhoGTPases) Integrin->Rac1_Cdc42 activates Actin Actin Remodeling Rac1_Cdc42->Actin Migration Astrocyte Migration Actin->Migration

Signaling cascade initiated by GBCAs leading to astrocyte migration.

This compound and Other Perfluorocarbons

This compound is generally considered biologically inert, a key property for its use as an in vivo contrast agent. However, research on other per- and polyfluoroalkyl substances (PFAS), which are structurally and functionally different from the perfluorocarbons used in imaging, has shown interactions with various signaling pathways. For example, perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) have been shown to affect pathways such as the Wnt/β-catenin and MAPK signaling pathways[3][4]. It is important to note that the toxicity profiles of these surfactant-like PFAS are not directly translatable to the inert perfluorocarbons like this compound used for imaging. Further research is needed to fully elucidate any potential subtle biological interactions of this compound at the doses used for imaging.

Concluding Remarks

This compound and gadolinium represent two powerful, yet distinct, tools for enhancing diagnostic imaging.

  • Gadolinium-based contrast agents remain the clinical standard for T1-weighted MRI, offering excellent anatomical and pathological detail. However, concerns regarding gadolinium retention and potential long-term health effects necessitate careful risk-benefit assessment and drive the search for alternatives.

  • This compound offers a unique and powerful alternative for ¹⁹F MRI, providing a "hot spot" imaging modality with no background signal. This makes it exceptionally well-suited for quantitative applications and cell tracking. Its biological inertness is a significant advantage.

The future of contrast agent development may lie in hybrid technologies, such as gadolinium-functionalized perfluorocarbon nanoparticles, which aim to combine the advantages of both platforms for multimodal imaging. For researchers and drug development professionals, the choice between these agents will depend on the specific imaging needs, the biological question being addressed, and the safety profile required for the application.

References

A Comparative Analysis of Perfluoronane and Barium Sulfate for Gastrointestinal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of gastrointestinal (GI) imaging, contrast agents are indispensable for enhancing the visualization of the GI tract and aiding in the diagnosis of various pathologies. For decades, barium sulfate (B86663) has been the cornerstone for fluoroscopy and computed tomography (CT) examinations of the esophagus, stomach, and intestines. However, the advent of advanced imaging modalities like ¹⁹F Magnetic Resonance Imaging (MRI) has introduced novel contrast agents, such as perfluoronane, offering unique advantages. This guide provides a comprehensive, objective comparison of perfluoronane and barium sulfate for GI imaging, supported by available experimental data and detailed methodologies.

Executive Summary

Barium sulfate is a well-established, cost-effective, and widely used contrast agent for X-ray-based imaging, offering excellent opacification of the GI tract. Perfluoronane, a perfluorocarbon, serves as a contrast agent for ¹⁹F MRI, providing high-contrast images with no background signal from the body. While direct comparative studies with quantitative data are limited, this analysis synthesizes findings from individual studies to highlight the key differences in their mechanism of action, imaging modality, performance, and safety profiles.

Barium sulfate's utility is primarily in providing anatomical delineation, whereas perfluoronane imaging with ¹⁹F MRI opens possibilities for more functional and quantitative assessments due to the absence of endogenous fluorine signals. The choice between these agents is largely dictated by the specific clinical or research question, the available imaging infrastructure, and the desired balance between anatomical detail and functional information.

Data Presentation: A Comparative Overview

FeaturePerfluoronaneBarium Sulfate
Imaging Modality ¹⁹F Magnetic Resonance Imaging (MRI)X-ray, Fluoroscopy, Computed Tomography (CT)
Mechanism of Action Provides a strong ¹⁹F signal against a zero-background in the body, enabling visualization of the GI tract lumen.[1]High atomic number (56) provides high attenuation of X-rays, opacifying the GI tract.[2]
Image Contrast High contrast and selectivity due to the absence of endogenous ¹⁹F signals.[1]High contrast in X-ray and CT imaging, allowing for clear delineation of the GI tract.[2]
Biocompatibility Biologically inert and not absorbed by the GI tract.[1]Generally considered safe and inert, not absorbed systemically.[2]
Potential for Quantification High potential for quantitative analysis of distribution and transit due to the specificity of the ¹⁹F signal.[1]Quantification of transit is possible, but less direct than with ¹⁹F MRI.
Spatial Resolution High spatial resolution achievable with MRI (e.g., 0.23 x 0.23 mm² in-plane resolution in mouse models).[1]High spatial resolution in CT and fluoroscopy.
Temporal Resolution Capable of monitoring GI tract passage with high temporal resolution (e.g., maximal time resolution of 38 s in mouse models).[1]Dynamic imaging is possible with fluoroscopy to assess motility.
Safety Profile Considered biologically inert with a good safety profile.Generally safe, but risks include constipation, and in rare cases of perforation, it can lead to peritonitis.
Patient Tolerance Generally well-tolerated.Can be associated with unpleasant taste and texture, and may cause constipation.
Clinical Use Primarily investigational for GI imaging; used in other clinical applications like cell tracking.[3][4]Widespread and routine clinical use for decades.

Experimental Protocols

Perfluorononane for ¹⁹F MRI of the GI Tract (Mouse Model)

This protocol is based on a study demonstrating the use of this compound for GI imaging in mice.[1]

1. Animal Preparation:

  • C57BL/6 mice are used.
  • Mice are fasted overnight with free access to water before the experiment.

2. Contrast Agent Administration:

  • This compound is administered orally via gavage.

3. MRI Acquisition:

  • Imaging is performed on a high-field MRI scanner.
  • A dual ¹H/¹⁹F coil is used for simultaneous acquisition of anatomical proton images and fluorine images.
  • ¹⁹F MRI Parameters:
  • Sequence: Rapid Acquisition with Relaxation Enhancement (RARE).
  • Slice Thickness: 1 mm.
  • In-plane Resolution: 0.23 x 0.23 mm².
  • Repetitive measurements are taken to monitor the passage of this compound through the GI tract, with a maximal time resolution of 38 seconds.

4. Image Analysis:

  • Three-dimensional surfaces of the GI tract are reconstructed from the ¹⁹F-MR images.
  • The reconstructed ¹⁹F images are superimposed on the corresponding ¹H-MR images to provide anatomical context.

Barium Sulfate for GI Transit Time Measurement (Mouse Model)

This protocol describes a method for determining gastrointestinal transit time in mice using barium sulfate and radiopaque markers.

1. Animal Preparation:

  • BALB/c mice are used.
  • Animals are handled to acclimate them to the experimental procedures.

2. Contrast Agent and Marker Administration:

  • A solution of barium sulfate is prepared.
  • Radiopaque markers (e.g., iron balls) are used in conjunction with the barium.
  • The barium solution and markers are administered orally via gavage.

3. Fluoroscopic Imaging:

  • Mice are monitored continuously under fluoroscopy to observe the swallowing of the barium and markers.
  • Serial fluoroscopic images are acquired at regular intervals (e.g., 5- or 10-minute intervals).
  • Imaging continues until all markers are excreted.

4. Data Analysis:

  • Gastrointestinal transit time is determined by tracking the movement of the barium and markers through the GI tract.
  • Transit times can be subdivided into intestinal transit time and colon transit time for more detailed analysis.

Mandatory Visualization

Experimental_Workflow_Perfluorononane_MRI cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Mouse Fasting (Overnight) Oral_Gavage Oral Gavage of This compound Animal_Prep->Oral_Gavage Proceed to MRI_Acquisition ¹H/¹⁹F MRI Acquisition Oral_Gavage->MRI_Acquisition Proceed to Image_Reconstruction 3D Reconstruction of ¹⁹F Images MRI_Acquisition->Image_Reconstruction Generate Image_Superimposition Superimposition on ¹H Anatomical Images Image_Reconstruction->Image_Superimposition Input to

Experimental workflow for this compound ¹⁹F MRI in a mouse model.

Experimental_Workflow_Barium_Sulfate_Fluoroscopy cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging cluster_analysis Analysis Animal_Acclimation Mouse Acclimation Oral_Administration Oral Administration of Barium Sulfate & Markers Animal_Acclimation->Oral_Administration Proceed to Fluoroscopy Continuous Fluoroscopic Monitoring Oral_Administration->Fluoroscopy Proceed to Transit_Time_Measurement Measurement of GI Transit Time Fluoroscopy->Transit_Time_Measurement Generate Data for

Experimental workflow for barium sulfate GI transit study in a mouse model.

Discussion and Future Directions

The comparison between this compound and barium sulfate for GI imaging highlights a trade-off between established anatomical imaging and emerging functional and quantitative techniques. Barium sulfate remains the workhorse for routine clinical evaluation of GI anatomy and motility due to its low cost, widespread availability, and extensive clinical experience.

This compound, in conjunction with ¹⁹F MRI, represents a powerful research tool with significant clinical potential. Its key advantage is the ability to provide high-contrast, background-free images that are amenable to quantification. This could be particularly valuable in drug development for assessing the effects of new compounds on GI motility and function. Furthermore, the inert nature of perfluorocarbons suggests a favorable safety profile.

Future research should focus on direct comparative studies in animal models and eventually in human subjects to provide quantitative data on the relative performance of these two agents. Such studies should evaluate not only image quality metrics but also patient-reported outcomes regarding tolerance and comfort. As ¹⁹F MRI technology becomes more accessible, the clinical applications of this compound for GI imaging are likely to expand, potentially offering a new dimension to the diagnosis and monitoring of gastrointestinal diseases.

References

Cross-Validation of Gastrointestinal Transit Time Measured with Perfluorononane: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of gastrointestinal transit time (GITT) is a critical component in understanding gut physiology and the pharmacokinetics of orally administered drugs. While various methods exist for this purpose, the use of perfluorononane as a tracer for Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) has been explored as a non-ionizing alternative. However, a comprehensive review of the scientific literature reveals a significant lack of direct cross-validation studies comparing the this compound-based method with established techniques such as scintigraphy, wireless motility capsules, and radiopaque markers.

This guide sought to provide a detailed comparison of this compound-based GITT measurement with other methods, supported by experimental data. Unfortunately, extensive searches have not yielded any studies that directly and quantitatively compare the performance of perfluoronanae against the current gold standards for measuring whole-gut transit time in a clinical or preclinical setting. Early research demonstrated the feasibility of using this compound in mice and its application for tagging pharmaceutical capsules in humans, but these studies did not constitute a formal validation against other full transit measurement modalities.

Therefore, this document will instead provide an overview of the commonly used and well-validated methods for GITT measurement and highlight the available data on their cross-validation against each other.

Established Methods for Gastrointestinal Transit Time Measurement

Several techniques are routinely used in clinical and research settings to measure GITT. Each method has its own advantages and limitations.

  • Scintigraphy: Often considered the gold standard, this technique involves the ingestion of a radiolabeled meal. The transit of the radiotracer through the gastrointestinal tract is then monitored using a gamma camera. It provides quantitative data on gastric emptying, small bowel transit, and colonic transit.

  • Wireless Motility Capsule: This is a non-radioactive, ingestible capsule that measures pH, temperature, and pressure as it travels through the digestive tract. These parameters are used to determine transit times for different segments of the gut. Studies have shown a strong correlation between the wireless motility capsule and scintigraphy for assessing gastric emptying and whole gut transit.[1]

  • Radiopaque Markers: This method involves the ingestion of a number of small, inert markers that are visible on an X-ray. Abdominal X-rays are taken at specific time points to track the movement and clearance of the markers from the colon. This technique is primarily used for assessing colonic transit time.

  • Magnetic Resonance Imaging (MRI): Besides the exploratory use of this compound, other MRI-based methods have been developed. These often involve the use of specific markers or the tracking of intestinal content. Novel MRI tests using water-filled capsules as markers have shown good correlation with the radiopaque marker method for measuring whole gut transit time.[2][3][4]

  • Breath Tests: These tests measure the concentration of gases like hydrogen or methane (B114726) in the breath after the ingestion of a specific substrate. The time it takes for the gas concentration to rise indicates the arrival of the substrate in the colon, providing an estimate of the orocecal transit time.

Cross-Validation of Established Methods: A Summary of Findings

While a direct comparison involving this compound is unavailable, numerous studies have validated other methods against each other. The following table summarizes key findings from such comparative studies.

Methods Compared Key Findings Correlation
Wireless Motility Capsule vs. Scintigraphy Strong correlation for gastric emptying and whole gut transit times.Gastric Emptying (r = 0.95 at 120 min), Small Bowel Transit (% correlation, r = 0.69)[1]
MRI (Marker Capsules) vs. Radiopaque Markers Good correlation for whole gut transit time.Whole Gut Transit (rs = 0.85)[2][4]
Scintigraphy vs. Radiopaque Markers Poor correlation was noted between whole-gut transit time measured by the two methods, potentially due to day-to-day variability.No significant correlation reported.[5]
MRI vs. Lactose Ureide Breath Test Weak and non-significant correlation for orocecal transit time.Orocecal Transit Time (rs = 0.28)[2][4]

Experimental Protocols for Established GITT Measurement Methods

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for some of the key experiments.

Scintigraphic Measurement of Whole Gut Transit Time
  • Patient Preparation: Patients are required to fast overnight.

  • Radiolabeled Meal: A standardized meal (e.g., egg whites) is labeled with a gamma-emitting radioisotope, most commonly Technetium-99m (99mTc).

  • Image Acquisition: Immediately after meal ingestion, and at standardized time points (e.g., 1, 2, 4, 6, 24, and 48 hours), anterior and posterior images of the abdomen are acquired using a gamma camera.

  • Data Analysis: Regions of interest are drawn around the stomach, small bowel, and different segments of the colon to calculate the geometric center of the radioactivity at each time point, which reflects the progression of the meal through the gut.

Wireless Motility Capsule (SmartPill™) Protocol
  • Patient Preparation: Patients fast overnight. Certain medications that may affect gastrointestinal motility are discontinued (B1498344) prior to the test.

  • Capsule Ingestion: The patient ingests the wireless motility capsule with a standardized meal.

  • Data Recording: The patient wears a data recorder that receives signals (pH, temperature, pressure) from the capsule for up to five days.

  • Data Analysis: The recorded data is downloaded and analyzed. Gastric emptying is identified by the sharp rise in pH as the capsule moves from the acidic stomach to the alkaline small intestine. Colonic entry is marked by a drop in pH. Whole gut transit time is the time from ingestion to the exit of the capsule from the body, which is detected by a drop in temperature.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for a cross-validation study comparing two different methods for measuring gastrointestinal transit time.

CrossValidationWorkflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase PatientRecruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientRecruitment->InformedConsent DietaryControl Dietary and Medication Control InformedConsent->DietaryControl MethodA Administration of Method A Marker (e.g., this compound with Meal) DietaryControl->MethodA MethodB Administration of Method B Marker (e.g., Scintigraphic Meal or Wireless Capsule) DietaryControl->MethodB ImagingA Data Acquisition for Method A (e.g., 19F-MRI/MRS Scans) MethodA->ImagingA ImagingB Data Acquisition for Method B (e.g., Scintigraphy Scans or Capsule Data) MethodB->ImagingB AnalysisA Calculate GITT from Method A Data ImagingA->AnalysisA AnalysisB Calculate GITT from Method B Data ImagingB->AnalysisB Comparison Statistical Comparison (e.g., Correlation, Bland-Altman Plot) AnalysisA->Comparison AnalysisB->Comparison

Caption: A generalized workflow for a cross-validation study of GITT measurement techniques.

Conclusion

The use of this compound with 19F-MRI/MRS for measuring gastrointestinal transit time is a promising, non-ionizing technique that warrants further investigation. However, based on the currently available scientific literature, there is a clear lack of direct, quantitative cross-validation studies comparing it with established gold standard methods. Without such studies, it is not possible to objectively assess its performance, accuracy, and clinical utility relative to other techniques. Future research should focus on conducting robust validation studies to establish the reliability and comparability of the this compound-based method. Until such data becomes available, researchers and clinicians should continue to rely on well-validated methods such as scintigraphy and the wireless motility capsule for the accurate assessment of gastrointestinal transit time.

References

Assessing the long-term stability of Perfluorononane emulsions versus other PFCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of perfluorononane emulsions against other commonly used perfluorocarbons (PFCs). The stability of a PFC emulsion is a critical quality attribute for its use in biomedical applications, including as oxygen carriers, contrast agents, and for drug delivery. This document summarizes key stability-indicating parameters, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Long-Term Stability Assessment: this compound in Context

The long-term stability of a perfluorocarbon emulsion is primarily influenced by its susceptibility to Ostwald ripening and coalescence. Ostwald ripening, the process where larger droplets grow at the expense of smaller ones, is a major degradation pathway for many PFC emulsions. The rate of Ostwald ripening is dependent on the water solubility of the PFC; PFCs with lower water solubility tend to form more stable emulsions.

While direct, long-term comparative quantitative data for this compound emulsions is limited in the readily available scientific literature, we can infer its stability based on the known principles of PFC emulsion stability and available data for other PFCs. The stability of a PFC emulsion is inversely related to the water solubility of the PFC. Generally, as the molecular weight of a PFC increases, its water solubility decreases, leading to enhanced emulsion stability.

Table 1: Comparison of Physicochemical Properties and Stability of Various Perfluorocarbon Emulsions

PerfluorocarbonMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilityObserved Emulsion StabilityKey Findings
This compound 462.1~142Very LowExpected to be highDue to its high molecular weight and expected low water solubility, this compound emulsions are anticipated to exhibit high stability against Ostwald ripening.
Perfluorodecalin (B110024) (PFD) 462.1142LowProne to coalescence over time[1].While having a similar molecular weight to this compound, some studies show PFD emulsions can be less stable than those made with other PFCs like perfluorotributylamine[1].
Perfluorooctyl Bromide (PFOB) 498.97142Very LowGenerally stable, with a half-life of 4 to 65 days depending on the specific formulation[2].The bromine atom increases lipophilicity, which can influence its interaction with surfactants and overall emulsion stability[2].
Perfluorotributylamine (FC-43) 671.1178Extremely LowHighly stable, with particle size stability for greater than 1 year reported[1].Its high molecular weight and very low water solubility contribute to its exceptional stability[1].
n-Perfluorohexane 338.0457Higher than larger PFCsLess stable, with larger droplets and higher growth rates compared to perfluorodecalin emulsions.Its lower molecular weight and higher water solubility lead to faster Ostwald ripening.

Experimental Protocols for Stability Assessment

To rigorously assess the long-term stability of PFC emulsions, a combination of analytical techniques is employed. These methods monitor changes in the physical and chemical properties of the emulsion over time under various storage conditions.

Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)

Objective: To monitor changes in the average droplet size and the width of the size distribution over time. An increase in particle size is indicative of emulsion instability due to coalescence or Ostwald ripening.

Methodology:

  • Sample Preparation: Dilute the PFC emulsion with deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a DLS instrument equipped with a laser at a specified wavelength (e.g., 633 nm). Set the scattering angle (e.g., 173°) and temperature (e.g., 25°C).

  • Measurement: Equilibrate the sample at the set temperature. Perform at least three measurements for each sample.

  • Data Analysis: The instrument's software calculates the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). Record these values at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months) for samples stored under long-term and accelerated stability conditions.

Zeta Potential Measurement

Objective: To assess the electrostatic stability of the emulsion. A high magnitude of zeta potential (typically > |30| mV) indicates strong repulsive forces between droplets, which helps prevent aggregation and coalescence.

Methodology:

  • Sample Preparation: Dilute the emulsion in an appropriate medium, typically deionized water or a buffer of known ionic strength.

  • Instrument Setup: Use an instrument capable of measuring electrophoretic mobility, often integrated with a DLS system.

  • Measurement: Apply an electric field to the sample and measure the velocity of the droplets. The instrument calculates the electrophoretic mobility and converts it to zeta potential using the Smoluchowski or Huckel equation, depending on the dispersion medium.

  • Data Analysis: Record the zeta potential at specified time points throughout the stability study. A significant decrease in the magnitude of the zeta potential can indicate a higher risk of aggregation.

Accelerated Stability Testing

Objective: To predict the long-term stability of the emulsion in a shorter period by subjecting it to stress conditions.

Methodology:

  • Thermal Stress: Store the emulsion at elevated temperatures as recommended by the International Council for Harmonisation (ICH) guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a defined period (e.g., 6 months)[3]. Monitor for changes in particle size, PDI, zeta potential, and visual appearance (creaming, phase separation).

  • Centrifugation: Subject the emulsion to high centrifugal forces (e.g., 3000 rpm for 30 minutes). Measure the volume of any separated phases (creaming or sedimentation) to assess the emulsion's resistance to gravitational stress. This method is particularly useful for emulsions where heating may not be appropriate[4].

  • Freeze-Thaw Cycles: Subject the emulsion to repeated cycles of freezing and thawing (e.g., -20°C to 25°C). This tests the emulsion's resilience to temperature fluctuations that may occur during transport and storage.

Visualization of Experimental Workflow and Biological Interactions

To provide a clearer understanding of the processes involved in stability assessment and the biological interactions of PFC emulsions, the following diagrams are provided.

Experimental_Workflow_for_PFC_Emulsion_Stability_Assessment Experimental Workflow for PFC Emulsion Stability Assessment cluster_preparation Emulsion Preparation cluster_characterization Initial Characterization (T=0) cluster_stability_studies Stability Studies cluster_analysis Time-Point Analysis (T=x) PFC_Selection PFC Selection (this compound, etc.) Homogenization High-Pressure Homogenization PFC_Selection->Homogenization Surfactant_Selection Surfactant Selection Surfactant_Selection->Homogenization DLS_Initial DLS: Particle Size & PDI Homogenization->DLS_Initial Zeta_Initial Zeta Potential Homogenization->Zeta_Initial Visual_Initial Visual Inspection Homogenization->Visual_Initial Long_Term Long-Term Storage (e.g., 25°C/60% RH) Visual_Initial->Long_Term Accelerated Accelerated Storage (e.g., 40°C/75% RH) Visual_Initial->Accelerated DLS_Time_x DLS Analysis Long_Term->DLS_Time_x Accelerated->DLS_Time_x Zeta_Time_x Zeta Potential Measurement DLS_Time_x->Zeta_Time_x Visual_Time_x Visual Inspection Zeta_Time_x->Visual_Time_x

Caption: Workflow for assessing the long-term stability of PFC emulsions.

Biocompatibility and Inflammatory Response

Upon intravenous administration, PFC emulsions can interact with components of the immune system. Understanding these interactions is crucial for developing safe and effective formulations. Key pathways involved include the complement system and cellular inflammatory responses mediated by signaling molecules like NF-κB.

PFC_Emulsion_Immune_Response PFC Emulsion Interaction with Immune Cells and Signaling Pathways cluster_introduction Introduction of PFC Emulsion cluster_complement Complement Activation cluster_cellular_response Cellular Response cluster_signaling Intracellular Signaling PFC_Emulsion PFC Emulsion Droplet Alternative_Pathway Alternative Pathway Activation PFC_Emulsion->Alternative_Pathway [1] Phagocytosis Phagocytosis PFC_Emulsion->Phagocytosis C3_Convertase C3 Convertase Formation Alternative_Pathway->C3_Convertase C3a_C5a Generation of C3a and C5a (Anaphylatoxins) C3_Convertase->C3a_C5a Opsonization Opsonization (C3b deposition) C3_Convertase->Opsonization Opsonization->Phagocytosis [2] Macrophage Macrophage/ Monocyte Macrophage->Phagocytosis Neutrophil Neutrophil Neutrophil->Phagocytosis TLR Toll-like Receptor (TLR) Engagement Phagocytosis->TLR NFkB_Pathway NF-κB Pathway Activation TLR->NFkB_Pathway [6] MAPK_Pathway MAPK Pathway Activation TLR->MAPK_Pathway [6] Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB_Pathway->Cytokine_Production MAPK_Pathway->Cytokine_Production

Caption: Signaling pathways involved in the immune response to PFC emulsions.

References: [5] Activation of plasma complement by perfluorocarbon artificial blood: probable mechanism of adverse pulmonary reactions in treated patients and rationale for corticosteroids prophylaxis. Blood, 59(6), 1299–1304. [6] Limitation of complement activation by perfluorocarbon emulsions: superiority of lecithin-emulsified preparations. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 16(1-3), 479-482. [7] Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells. PLOS ONE, 12(3), e0173976.

References

A Comparative Guide to the Biocompatibility of Perfluorononane and Other Perfluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal perfluorocarbon (PFC) for an application is a critical decision, with biocompatibility being a paramount consideration. This guide provides an objective comparison of the biocompatibility of perfluorononane against other commonly used PFCs, supported by experimental data and detailed methodologies.

Perfluorocarbons are synthetic compounds renowned for their chemical and biological inertness, making them attractive candidates for a range of biomedical applications, including as oxygen carriers in blood substitutes, contrast agents for medical imaging, and as components of drug delivery systems.[1][2][3] Their biocompatibility, however, is not uniform across the class and is influenced by factors such as molecular weight, chain length, and the presence of functional groups.

The Influence of Carbon Chain Length on Biocompatibility

A significant body of research on perfluoroalkyl substances (PFASs), which are structurally related to PFCs, has demonstrated a clear correlation between the length of the perfluorocarbon chain and biological activity, including cytotoxicity.[4][5] Generally, as the carbon chain length increases, the toxic potential of the compound also tends to increase.[5] This trend is a crucial consideration when evaluating the biocompatibility of this compound (a nine-carbon PFC) in comparison to its shorter and longer-chain counterparts.

Studies on perfluoroalkyl carboxylic acids (PFCAs) have shown that cytotoxicity to human liver cells (HepG2) increases with longer carbon chains. For instance, the inhibitory concentration (IC50) decreases as the chain length increases, indicating higher toxicity for longer-chain PFCAs.[6] Specifically, perfluorononanoic acid (PFNA), the carboxylic acid analog of this compound, has been shown to be more cytotoxic than perfluorooctanoic acid (PFOA).[7][8] While these studies are on PFCAs and not the inert perfluoroalkanes used in many drug delivery applications, they provide valuable insight into the potential for chain length-dependent biological interactions.

Comparative Cytotoxicity Data

The following table summarizes in vitro cytotoxicity data for a range of perfluoroalkyl substances, highlighting the trend of increasing toxicity with increasing carbon chain length. It is important to note that much of the available quantitative data is for perfluoroalkyl acids (PFAAs) rather than the perfluoroalkanes typically used in drug delivery emulsions. The data for PFAAs can be used as a surrogate to understand the potential for biological interaction of the perfluorinated backbone.

CompoundCarbon Chain LengthCell LineEndpointResultReference(s)
Perfluorohexanoic Acid (PFHxA)C6HepG2IC50> 1 mM[9]
Perfluorooctanoic Acid (PFOA)C8HepG2IC50~200-400 µM[10][11]
Perfluorononanoic Acid (PFNA) C9 HepG2 IC50 ~200 µM [12]
Perfluorodecanoic Acid (PFDA)C10HepG2IC50More potent than PFNA[12]

Note: The data presented is for perfluoroalkyl carboxylic acids, which are used here to illustrate the well-established trend of increasing cytotoxicity with increasing perfluorocarbon chain length.

Immunomodulatory Effects

Beyond direct cytotoxicity, the interaction of PFCs with the immune system is a critical aspect of their biocompatibility. Perfluorononanoic acid (PFNA) has been shown to have persistent effects on immune cell populations and function in animal models.[13][14] A single high dose of PFNA can lead to long-lasting alterations in the ratios of immune cell populations in the spleen and thymus and can enhance the inflammatory response to stimuli like lipopolysaccharide (LPS).[13][14] This suggests that nine-carbon perfluorinated compounds may have a more pronounced interaction with the immune system compared to their shorter-chain analogs.

Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, detailed experimental protocols for key biocompatibility assays are provided below.

In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Culture : Human hepatocarcinoma (HepG2) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[10]

  • PFC Exposure : The PFCs to be tested are typically dissolved in a vehicle like dimethyl sulfoxide (B87167) (DMSO) and then diluted in the cell culture medium to the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (e.g., ≤ 0.4% v/v).[6] The cells are then exposed to the PFC solutions for a specified period, commonly 24 to 72 hours.[10][12]

  • MTT Assay : After the exposure period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for a further 3 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[10]

  • Data Acquisition : The MTT solution is removed, and the formazan crystals are dissolved in a solvent such as DMSO. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 590 nm.[10]

  • Data Analysis : Cell viability is expressed as a percentage of the viability of control cells (treated with vehicle only). The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in biocompatibility testing and the potential mechanisms of PFC interaction with cells, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding pfc_prep PFC Solution Preparation pfc_exposure PFC Exposure (24-72 hours) pfc_prep->pfc_exposure cell_seeding->pfc_exposure mtt_assay MTT Assay pfc_exposure->mtt_assay read_absorbance Read Absorbance (590 nm) mtt_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for assessing PFC cytotoxicity in vitro.

Inflammatory_Pathway Simplified Inflammatory Signaling Pathway PFC Perfluorocarbon (e.g., PFNA) Macrophage Macrophage PFC->Macrophage interacts with TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines induces transcription of Inflammation Inflammatory Response Cytokines->Inflammation leads to

Caption: Potential PFC interaction with inflammatory pathways.

Conclusion

The available evidence strongly suggests that the biocompatibility of perfluorocarbons is influenced by their carbon chain length, with longer chains generally exhibiting greater biological activity, including cytotoxicity and immunomodulatory effects. While this compound is a valuable compound for various biomedical applications, its nine-carbon backbone places it in a category with potentially higher biological interaction compared to shorter-chain PFCs like perfluorohexane (B1679568) or perfluorooctane. For applications requiring the highest degree of inertness and minimal biological interaction, shorter-chain PFCs may be preferable. However, the specific formulation, including the choice of emulsifiers, plays a crucial role in the overall biocompatibility of the final product.[15][16] Therefore, a thorough evaluation of the specific PFC and the complete formulation is essential for any given application.

References

A Comparative Guide: Perfluorononane vs. Silicone Oil in Microfluidic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate immiscible oil phase is critical for the success of droplet-based microfluidic experiments. This guide provides an objective comparison of the performance of perfluorononane, a fluorinated oil, and silicone oil, two commonly used continuous phases in microfluidics. The information presented is supported by experimental data and detailed protocols to assist in making an informed decision for your specific application.

The selection between this compound and silicone oil hinges on a variety of factors, including the desired droplet stability, biocompatibility, gas permeability, and compatibility with the microfluidic device material. Both oils offer distinct advantages and disadvantages that can significantly impact experimental outcomes.

Key Performance Metrics: A Quantitative Comparison

To facilitate a clear comparison, the following table summarizes the key physical and chemical properties of this compound and a representative silicone oil (polydimethylsiloxane, PDMS) commonly used in microfluidic applications.

PropertyThis compoundSilicone Oil (PDMS, 10 cSt)Significance in Microfluidics
Viscosity (at 25°C) ~2.7 mPa·s[1]~10 mPa·s (10 cSt)[2]Affects droplet formation dynamics, with lower viscosity generally enabling faster droplet generation.[3]
Surface Tension (vs. air) ~15-16 dynes/cm[4]~20-21 mN/m (dynes/cm)[5][6]Lower surface tension can facilitate droplet formation and enhance stability within microfluidic systems.
Interfacial Tension (vs. water) High (specific values vary with surfactants)~35-40 mN/m (without surfactant)[7]A key factor in droplet stability; surfactants are typically required to lower interfacial tension and prevent coalescence.[3]
Gas Permeability (O₂, CO₂) High (essential for cell viability in droplets)[3]High (permeable to oxygen, CO₂, and water vapor)[8][9][10]Crucial for long-term cell culture and viability within droplets by allowing for gas exchange.[3]
Biocompatibility Generally considered highly biocompatible and inert.[3]Generally considered biocompatible and non-toxic.Essential for applications involving live cells to ensure minimal impact on cellular functions.
Chemical Inertness Highly inert, with low solubility for most organic compounds.[3]Chemically stable and inert.[7]Prevents unwanted reactions with encapsulated reagents and minimizes cross-contamination between droplets.
Refractive Index ~1.28~1.403Important for optical detection methods; a larger difference with the aqueous phase can enhance droplet visualization.

Droplet Generation Performance

The generation of stable, monodisperse droplets is a cornerstone of many microfluidic applications. Both this compound and silicone oil can be effectively used for this purpose, typically in conjunction with a surfactant to prevent droplet coalescence.[3]

This compound 's lower viscosity often allows for the generation of smaller droplets at higher frequencies. Its high chemical inertness and low solubility for organic molecules make it an excellent choice for applications requiring minimal cross-contamination between droplets, such as in high-throughput screening and digital PCR.[3]

Silicone oil , with its tunable viscosity, offers flexibility in controlling droplet size and generation rate.[11] Its compatibility with PDMS, a common material for microfluidic devices, is a significant advantage.[3] However, there can be some limitations due to the potential for certain organic molecules to partition into the silicone oil phase.[3]

Experimental Protocols

Droplet Generation using a Flow-Focusing Device

This protocol describes a standard method for generating water-in-oil droplets using a flow-focusing microfluidic device.

Materials:

  • Microfluidic device with a flow-focusing junction.

  • Syringe pumps for precise flow control.

  • Continuous phase: this compound or silicone oil containing a suitable surfactant (e.g., 0.5-2% w/w).

  • Dispersed phase: Aqueous solution (e.g., cell culture medium, PCR mix).

Procedure:

  • Prime the microfluidic device with the continuous phase to ensure all channels are filled and air bubbles are removed.

  • Load the continuous and dispersed phases into separate syringes and mount them on the syringe pumps.

  • Connect the syringes to the respective inlets of the microfluidic device.

  • Set the desired flow rates for both phases. The ratio of the flow rates of the continuous and dispersed phases will primarily determine the droplet size.[12]

  • Initiate the flow. The dispersed phase will be hydrodynamically focused at the junction and break into discrete droplets within the continuous phase.[13]

  • Observe droplet formation under a microscope to ensure monodispersity and stability.

  • Collect the resulting emulsion at the outlet of the device.

Experimental Workflow for Droplet Generation

G cluster_setup System Setup cluster_generation Droplet Generation Prime Prime Device with Continuous Phase Load Load Syringes with Dispersed & Continuous Phases Prime->Load Connect Connect Syringes to Device Load->Connect SetFlow Set Flow Rates Connect->SetFlow Initiate Initiate Flow SetFlow->Initiate Observe Observe Droplet Formation Initiate->Observe Collect Collect Emulsion Observe->Collect

Caption: Workflow for generating droplets in a microfluidic device.

Cell Viability Assay in Microfluidic Droplets

This protocol outlines a method to assess cell viability within droplets using Calcein AM and Ethidium Homodimer-1 (EthD-1) staining.

Materials:

  • Droplet emulsion containing encapsulated cells.

  • Calcein AM stock solution (e.g., 1 mM in DMSO).

  • Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Prepare a staining solution by diluting the Calcein AM and EthD-1 stock solutions in PBS to final concentrations of approximately 2 µM and 4 µM, respectively.[14]

  • The staining solution can be introduced to the cell-containing droplets through various methods, such as picoinjection or droplet merging.

  • Incubate the droplets at room temperature for 15-30 minutes, protected from light.[14][15]

  • Observe the droplets under a fluorescence microscope.

  • Live cells with intact membranes will exhibit green fluorescence from the enzymatic conversion of Calcein AM to calcein.[16]

  • Dead cells with compromised membranes will show red fluorescence as EthD-1 enters the cell and binds to nucleic acids.[16]

  • Quantify the number of live and dead cells by counting the fluorescent signals in a population of droplets.

Cell Viability Staining Workflow

G cluster_outcomes Observation Start Cell-Containing Droplets PrepareStain Prepare Calcein AM/ EthD-1 Staining Solution Start->PrepareStain AddStain Introduce Staining Solution to Droplets PrepareStain->AddStain Incubate Incubate (15-30 min) AddStain->Incubate Observe Fluorescence Microscopy Incubate->Observe Live Live Cells (Green) Observe->Live Dead Dead Cells (Red) Observe->Dead G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2/Shc Dimerization->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

References

Safety Operating Guide

Navigating the Complexities of Perfluorononane Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. Perfluorononane, a member of the per- and polyfluoroalkyl substance (PFAS) family, presents a particular challenge due to its extreme persistence in the environment. These "forever chemicals" are resistant to degradation, necessitating specialized disposal procedures.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with current best practices and regulatory guidance.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. While specific safety data sheets (SDS) should always be consulted, general precautions for perfluorinated compounds include the use of chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2] All handling of this compound should occur in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[2] In the event of skin contact, the affected area should be washed immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air and seek medical attention if symptoms arise.[2]

Core Disposal Procedures

Currently, there are no federal regulations that mandate a specific disposal method for PFAS-containing materials.[3] However, the U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which outlines three primary methods: thermal treatment (incineration), landfilling, and underground deep well injection.[4][5] The EPA recommends prioritizing technologies with the lowest potential for environmental release.[1][4]

1. Thermal Treatment (Incineration):

High-temperature incineration is a promising method for the complete destruction of PFAS compounds.[6] The strong carbon-fluorine bonds in these molecules require significant energy to break. For this reason, specialized hazardous waste incinerators are necessary. Improper incineration risks the release of PFAS into the atmosphere.[6]

2. Secure Landfilling:

If incineration is not feasible, disposal in a permitted hazardous waste landfill (Subtitle C landfill) is the recommended alternative.[6][7] These landfills are engineered with specific controls, such as liners and leachate collection systems, to minimize the release of hazardous substances into the environment.[1][4] Disposal in a standard municipal solid waste landfill is not recommended for PFAS-containing waste.[6]

3. Underground Deep Well Injection:

For liquid this compound waste, deep well injection is another disposal option.[6] This method involves injecting the waste into deep, geologically stable underground formations, far below sources of drinking water.[6]

Quantitative Disposal Parameters

Disposal MethodKey Quantitative ParameterNotes
Thermal Treatment Recommended Temperature: >1,100°C (2,012°F)The Stockholm Convention on Persistent Organic Pollutants suggests this minimum temperature for the thermal destruction of PFAS waste.[8] The EPA is still collecting data on the efficacy of various incineration temperatures.[8]
Secure Landfilling Concentration Limits: Not explicitly defined for this compound.While there are no federal concentration thresholds for PFAS in waste, some state regulations may exist. The Basel Convention provides guidance for wastes containing more than 50 mg/kg of PFOS, a related long-chain PFAS.[8] It is best practice to treat any concentrated this compound waste as hazardous.
Deep Well Injection Geological Stability: Injection zones must be in geologically stable areas.The well must be located in an area with impervious rock formations above and below the injection site to trap the waste for as long as it remains hazardous, which can be up to 10,000 years.[6]

Experimental Protocols

The methodologies for evaluating the efficacy of these disposal techniques are complex and typically conducted by specialized facilities. For instance, the EPA has developed new test methods, such as OTM-50, to measure PFAS concentrations in emissions from thermal treatment units to validate their destruction efficiency.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Perfluorononane_Disposal_Workflow start This compound Waste Generated assess Assess Waste (Liquid or Solid) start->assess liquid_waste Liquid Waste assess->liquid_waste Liquid solid_waste Solid Waste assess->solid_waste Solid consult Consult with Licensed Hazardous Waste Disposal Company liquid_waste->consult solid_waste->consult thermal_treatment High-Temperature Incineration (>1100°C) consult->thermal_treatment Preferred Method landfill Hazardous Waste Landfill (Subtitle C) consult->landfill Alternative deep_well Underground Deep Well Injection consult->deep_well Liquid Waste Alternative final_disposal Final Disposal thermal_treatment->final_disposal landfill->final_disposal deep_well->final_disposal

This compound Disposal Decision Workflow

References

Essential Safety and Operational Protocols for Handling Perfluorononane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Perfluorononane. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods for this compound, fostering a secure and compliant research environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound to ascertain the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets and chemical safety guidelines.[1][2][3][4][5]

Body Part Personal Protective Equipment Standards and Specifications
Eyes/Face Safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin/Body Chemical-resistant gloves (e.g., nitrile, butyl, FKM/Viton®) and protective clothing or a lab coat. For higher exposure risks, liquid-tight chemical suits are recommended.[1]Select gloves based on the specific substance involved.[2] Protective clothing should prevent skin exposure.
Respiratory No specific respiratory protection is required under normal use conditions with adequate ventilation.[1] For situations with potential for aerosols or vapors, use appropriate respiratory protection.[2]Ensure good ventilation of the work station.[6]
Feet Chemical-resistant boots or disposable overshoes---

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Preparation and Handling:

  • Ensure the work area is well-ventilated.[6]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe fumes, mist, spray, or vapors.[6]

  • Wear the appropriate personal protective equipment as detailed in the table above.[6]

  • Practice good industrial hygiene; do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling the substance.[6]

2. Storage:

  • Keep containers tightly closed.[1]

  • Store in a dry, cool, and well-ventilated place.[1]

3. First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1]

  • Inhalation: Move the individual to fresh air. If symptoms occur, get medical attention immediately.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms arise.[1]

Disposal Plan

This compound is a per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical," necessitating specialized disposal procedures.

  • Waste Treatment: Dispose of waste materials through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[6]

  • Regulatory Guidance: Follow the EPA's Interim Guidance on PFAS Destruction and Disposal.[6]

  • Landfill Restrictions: Do not dispose of in ordinary municipal landfills. If landfilling is the only option, it must be a hazardous waste landfill with extensive environmental controls.[7]

  • Deep Well Injection: For liquid wastes, deep well injection into geologically stable, impervious rock formations is a potential disposal method.[7]

  • Professional Disposal: Engage a licensed disposal company to handle the disposal of waste materials in accordance with national and regional regulations.[8]

Experimental Workflow for Safe this compound Handling

Workflow for Safe Handling of this compound start Start: Prepare for Handling this compound ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing start->ppe handling Handle this compound in a Well-Ventilated Area ppe->handling storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area handling->storage After Use spill Accidental Release or Spill Occurs handling->spill first_aid Exposure Occurs handling->first_aid end End of Procedure storage->end Properly Stored spill->handling No spill_response Follow Spill Response Protocol: - Evacuate Area - Contain Spill with Absorbent Material - Collect and Place in Labeled Container for Disposal spill->spill_response Yes disposal Dispose of Waste Material (including contaminated PPE and spill cleanup) Following EPA Guidelines for PFAS spill_response->disposal first_aid->handling No first_aid_action Administer First Aid: - Eye: Rinse with water for 15 min - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Rinse mouth, drink water Seek Medical Attention first_aid->first_aid_action Yes first_aid_action->end disposal->end

Caption: This diagram outlines the procedural steps for the safe handling of this compound, including routine operations and emergency responses.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorononane
Reactant of Route 2
Reactant of Route 2
Perfluorononane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.